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  • Product: 4-Bromo-3,5-dimethyl-1,1'-biphenyl
  • CAS: 756873-19-5

Core Science & Biosynthesis

Foundational

4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS 756873-19-5): A Technical Guide to Navigating Sterically Hindered Scaffolds in Advanced Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction: The Strategic Value of Steric Congestion In modern organic synthesis, ster...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction: The Strategic Value of Steric Congestion

In modern organic synthesis, steric hindrance is often viewed as a barrier to reactivity. However, in the design of advanced materials and highly specific pharmacophores, steric congestion is a deliberate architectural strategy. 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS 756873-19-5) perfectly exemplifies this principle[1].

Structurally, this molecule features a biphenyl core with a bromine atom at the C4 position, flanked by two methyl groups at the C3 and C5 positions. Relative to the reactive C-Br bond, these methyl groups occupy the ortho positions. This "di-ortho" substitution pattern creates a profound steric shield around the halogen, dictating its unique reactivity profile in palladium-catalyzed cross-coupling reactions. For researchers developing Organic Light-Emitting Diodes (OLEDs) or rigid lipophilic drug scaffolds, mastering the chemistry of this specific building block is essential [2].

Physicochemical Profiling

Understanding the baseline properties of 4-Bromo-3,5-dimethyl-1,1'-biphenyl is critical for predicting its behavior in non-polar solvent systems and its integration into larger macromolecular structures.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Bromo-3,5-dimethyl-1,1'-biphenyl
CAS Registry Number 756873-19-5
Molecular Formula C14H13Br
Molecular Weight 261.16 g/mol
InChIKey OBGLZCFMKVODIR-UHFFFAOYSA-N
Physical Form Solid
Standard Commercial Purity ≥97%
LogP (Computed) ~5.2 (Highly Lipophilic)

Data synthesized from verified chemical repositories and supplier specifications [1][2][3].

Mechanistic Causality: Overcoming the Di-Ortho Barrier

When utilizing 4-Bromo-3,5-dimethyl-1,1'-biphenyl in cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the primary failure mode is incomplete oxidative addition .

The standard Pd(0) catalyst must insert itself into the C-Br bond. However, the spatial bulk of the 3,5-dimethyl groups physically repels standard, low-profile ligands (like triphenylphosphine). To force this reaction, the causality of ligand selection is absolute: you must use a bulky, electron-rich ligand such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

The Causality of SPhos:

  • Electronic Push: The dicyclohexylphosphine moiety is highly electron-donating, increasing the electron density on the Pd center and accelerating its insertion into the hindered C-Br bond.

  • Steric Accommodation: The flexible biphenyl backbone of SPhos creates a "pocket" that stabilizes the sterically congested Pd(II) intermediate, preventing premature catalyst decomposition before transmetalation can occur.

Visualizing the Catalytic Workflow

The following diagram illustrates the logical progression of the catalytic cycle, specifically highlighting where the steric hindrance of the 3,5-dimethyl groups impacts the workflow.

G A Pd(0) Catalyst (e.g., Pd/SPhos) C Oxidative Addition (Rate-Limiting Step) A->C B 4-Bromo-3,5-dimethyl-1,1'-biphenyl (Di-ortho Hindered Substrate) B->C Substrate Input D Pd(II) Aryl Complex (Sterically Congested) C->D E Transmetalation (Boronic Acid + Base) D->E F Reductive Elimination (Product Formation) E->F F->A Catalyst Regeneration G Cross-Coupled Scaffold (OLED/Pharma) F->G Product Release

Figure 1: Pd-catalyzed cross-coupling cycle for 4-Bromo-3,5-dimethyl-1,1'-biphenyl.

Self-Validating Experimental Protocol: Hindered Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol for coupling 4-Bromo-3,5-dimethyl-1,1'-biphenyl with an arylboronic acid is designed as a self-validating system . It includes an in-process diagnostic loop to verify mechanistic success before resources are wasted on workup.

Step-by-Step Methodology

Step 1: Assembly of the Catalytic System

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (1.0 mol%) and SPhos (4.0 mol%). Add 5 mL of anhydrous toluene and stir for 15 minutes until a uniform color change indicates active Pd(0)L_n complex formation.

  • Causality: Pre-forming the catalyst ensures that the Pd center is fully ligated by SPhos before encountering the sterically demanding substrate, preventing the formation of inactive Pd black.

Step 2: Substrate and Reagent Introduction

  • Action: Add 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Causality: K3PO4 is utilized instead of weaker bases (like Na2CO3) because the transmetalation step (Node E in Figure 1) is significantly hindered. A strong, non-nucleophilic base is required to rapidly activate the boronic acid without displacing the SPhos ligand.

Step 3: Execution and The Self-Validation Loop

  • Action: Seal the flask, remove it from the glovebox, and heat to 100°C. At exactly t = 4 hours , extract a 50 µL aliquot via syringe, quench in ethyl acetate/water, and analyze the organic layer via GC-MS.

  • Validation Metric: The system validates itself by quantifying the ratio of the target product to 3,5-dimethylbiphenyl (the protodehalogenation artifact).

    • State A (Optimal): < 5% byproduct. The cycle is intact; oxidative addition and transmetalation are synchronized. Proceed heating for 12 hours.

    • State B (Failure Mode): > 5% byproduct. This proves that oxidative addition occurred, but transmetalation failed, causing the Pd(II) intermediate to abstract a proton and collapse. Corrective Action: Immediately verify the anhydrous state of the K3PO4 and check for oxygen ingress.

Step 4: Isolation

  • Action: Cool to room temperature, filter through a tightly packed Celite pad to remove palladium residues, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Translational Applications in High-Tech Sectors

Advanced Materials (OLEDs)

In the synthesis of host materials for phosphorescent OLEDs, 4-Bromo-3,5-dimethyl-1,1'-biphenyl is highly prized [3]. When coupled to another aromatic system, the 3,5-dimethyl groups force the newly attached ring severely out of coplanarity due to steric clash. This deliberate twisting breaks the extended π-conjugation of the molecule. By restricting conjugation, materials scientists can maintain a high triplet energy level (


), which is an absolute requirement for preventing energy back-transfer in blue and green OLED devices [4].
Pharmaceutical Development

In drug discovery, incorporating this specific biphenyl motif serves two purposes. First, the biphenyl core provides a rigid, lipophilic vector to probe deep hydrophobic binding pockets. Second, the methyl groups at the 3 and 5 positions block primary sites of cytochrome P450-mediated metabolic oxidation, significantly extending the biological half-life of the resulting pharmacophore.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 118805, 4-Bromo-3,5-dimethylbiphenyl." PubChem. Available at:[Link]

Exploratory

chemical structure of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

This guide details the chemical structure, synthesis, and reactivity profile of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5). It is designed for researchers requiring high-purity synthesis and structural charact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and reactivity profile of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5). It is designed for researchers requiring high-purity synthesis and structural characterization data for drug discovery (e.g., FGFR inhibitors) and materials science (OLED hole-transport layers).

Executive Summary

  • Compound Name: 4-Bromo-3,5-dimethyl-1,1'-biphenyl[1][2]

  • CAS Number: 756873-19-5[1][2]

  • Molecular Formula: C₁₄H₁₃Br

  • Molecular Weight: 261.16 g/mol [2]

  • Core Utility: A sterically congested aryl bromide scaffold used as a "stopper" unit in OLED materials to prevent π-stacking aggregation and as a hydrophobic pharmacophore in kinase inhibitors.

Structural Analysis & Electronic Properties

Steric Environment

The defining feature of this molecule is the 3,5-dimethyl "picket fence" flanking the 4-bromo position.

  • Steric Shielding: The two methyl groups at the ortho positions relative to the bromine atom create significant steric bulk. This hinders the approach of metal catalysts (e.g., Pd⁰) during oxidative addition, requiring the use of specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) for subsequent cross-coupling reactions.

  • Biphenyl Torsion: The 1,1'-biphenyl linkage is free of ortho substituents relative to the biaryl axis (positions 2, 2', 6, 6' are H). Consequently, the dihedral angle between the two phenyl rings is governed by standard steric repulsion between ortho-hydrogens, typically ~44° in solution , allowing for moderate conjugation.

Electronic Effects
  • Inductive Effect (+I): The two methyl groups donate electron density into the central ring, making the C-Br bond slightly more electron-rich than in 4-bromobiphenyl. This theoretically makes oxidative addition slower compared to electron-deficient aryl halides.

  • Resonance: The phenyl ring at position 1 acts as a weak electron donor via conjugation.

Synthesis Pathways

To ensure high regioselectivity and avoid difficult isomer separations, Direct Bromination of 3,5-dimethylbiphenyl is NOT recommended due to competing bromination at the 4'-position (para to the biaryl bond on the unsubstituted ring).

The Self-Validating Protocol below utilizes a desymmetrization strategy starting from 1,4-dibromo-3,5-dimethylbenzene.

Recommended Route: Suzuki-Miyaura Desymmetrization

This route guarantees the bromine is exactly at the 4-position relative to the methyls.

Reaction Scheme:



Step-by-Step Protocol
  • Reagents:

    • 1,4-Dibromo-3,5-dimethylbenzene (1.0 equiv, 10 mmol)

    • Phenylboronic acid (1.05 equiv, 10.5 mmol) — Limiting reagent to prevent bis-coupling.

    • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed).[3]

  • Procedure:

    • Charge a reaction flask with the dibromide, boronic acid, and catalyst under an inert atmosphere (N₂ or Ar).

    • Add dioxane and the aqueous base.

    • Heat to 90°C for 12–16 hours. Monitor by TLC/HPLC.

    • Note: The steric hindrance of the methyl groups slows down the second coupling, favoring the mono-arylated product.

  • Workup:

    • Cool to room temperature.[4] Dilute with ethyl acetate and wash with water/brine.

    • Dry organic layer over MgSO₄ and concentrate.[5]

  • Purification:

    • Flash column chromatography (Hexanes).[6] The bis-coupled byproduct (terphenyl) is significantly more polar and higher molecular weight, allowing easy separation.

Synthesis Workflow Diagram

Synthesis Fig 1. Desymmetrization synthesis route minimizing regioisomers. Start 1,4-Dibromo-3,5-dimethylbenzene (Symmetric Precursor) Intermediate Oxidative Addition (Sterically Hindered) Start->Intermediate Pd(0) insertion Reagents Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Intermediate Product 4-Bromo-3,5-dimethyl-1,1'-biphenyl (Target) Intermediate->Product Mono-coupling (Major) Byproduct Terphenyl Derivative (Over-coupling) Product->Byproduct Excess Boronic Acid (Avoid)

Characterization Data

The following data represents the expected spectral signature for the purified compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (2, 6) 7.28Singlet (s)2HProtons on the central ring (shielded by methyls)
Ar-H (2', 6') 7.55Doublet (d)2HOrtho-protons on the phenyl ring
Ar-H (3', 5') 7.45Triplet (t)2HMeta-protons on the phenyl ring
Ar-H (4') 7.35Triplet (t)1HPara-proton on the phenyl ring
-CH₃ 2.48Singlet (s)6HTwo methyl groups at positions 3,5
Mass Spectrometry
  • Ionization: EI or ESI+

  • Molecular Ion (M+): Peaks at m/z 260.0 and 262.0 (1:1 ratio) confirming the presence of one Bromine atom.

Reactivity & Applications

Reactivity Profile

The 4-bromo group is "deactivated" by steric crowding.

  • Suzuki/Buchwald Couplings: Requires high-activity catalysts (e.g., Pd-PEPPSI-IPr or Pd₂dba₃/XPhos) to overcome the steric barrier of the 3,5-dimethyl groups.

  • Lithiation: Lithium-halogen exchange (using t-BuLi) is effective but requires low temperatures (-78°C) to prevent benzylic deprotonation of the methyl groups.

Application in Drug Discovery (FGFR Inhibitors)

The 3,5-dimethyl-4-bromo motif serves as a hydrophobic core. In Fibroblast Growth Factor Receptor (FGFR) inhibitors, this biphenyl unit occupies the hydrophobic pocket, where the methyl groups restrict rotation, locking the inhibitor into a bioactive conformation [1].

Application in OLEDs

Used as a precursor for Hole Transport Materials (HTM). The methyl groups prevent π-π stacking of the planar biphenyl core, which inhibits crystallization and improves the amorphous stability of the OLED film [2].

Safety & Handling

  • Hazards: Skin and eye irritant (H315, H319).

  • Storage: Store at room temperature, protected from light. The compound is chemically stable but should be kept away from strong oxidizing agents.

References

  • Discovery of novel biphenyl derivatives as androgen receptor degraders. Bioorganic Chemistry, 2024.[7] Link

  • The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials. BenchChem Technical Notes, 2025. Link

  • Suzuki-Miyaura Mediated Biphenyl Synthesis. Organic & Biomolecular Chemistry, 2010. Link[6]

  • Sigma-Aldrich Product Specification: 4-Bromo-3,5-dimethyl-1,1'-biphenyl. Link

Sources

Foundational

Structural Characterization and Synthetic Utility of 4-Bromo-3,5-dimethyl-1,1'-biphenyl: A Technical Whitepaper

Executive Summary 4-Bromo-3,5-dimethyl-1,1'-biphenyl (also known as 4-bromo-3,5-dimethylbiphenyl) is a structurally rigid, halogenated aromatic scaffold utilized extensively in advanced organic synthesis, specifically in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3,5-dimethyl-1,1'-biphenyl (also known as 4-bromo-3,5-dimethylbiphenyl) is a structurally rigid, halogenated aromatic scaffold utilized extensively in advanced organic synthesis, specifically in the development of OLED materials and pharmaceutical intermediates. The accurate determination of its molecular weight and formula is not merely a stoichiometric requirement but a critical parameter for analytical validation and downstream cross-coupling efficiency. This whitepaper details the physicochemical properties, structural causality, and standardized analytical workflows for this compound.

Physicochemical Profiling & Structural Specifications

According to , the molecular formula of 4-Bromo-3,5-dimethyl-1,1'-biphenyl is C14H13Br [1][2]. The structure consists of a biphenyl core where one phenyl ring is substituted with a bromine atom at the para (4-) position and two methyl groups at the meta (3- and 5-) positions. reports the average molecular weight of this compound as 261.16 g/mol [3].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Formula C14H13Br[3]
Average Molecular Weight 261.16 g/mol [3][4]
Monoisotopic Mass (

Br)
260.0201 Da
Monoisotopic Mass (

Br)
262.0180 Da
CAS Registry Number 756873-19-5[3][4]
InChIKey OBGLZCFMKVODIR-UHFFFAOYSA-N[1][3]

Structural Causality: The Role of 3,5-Dimethyl Substitution

In synthetic chemistry, the 4-bromo position serves as the primary reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the presence of the 3,5-dimethyl groups fundamentally alters the reactivity profile compared to an unsubstituted 4-bromobiphenyl.

Causality of Steric Shielding: The methyl groups provide significant steric bulk adjacent to the C-Br bond. During the oxidative addition step of a catalytic cycle, this steric hindrance slows down the insertion of the Pd(0) species. Consequently, chemists must employ sterically demanding, electron-rich phosphine ligands (such as XPhos or SPhos) to accelerate oxidative addition and prevent off-target homocoupling. Furthermore, the electron-donating nature of the methyl groups via hyperconjugation slightly strengthens the C-Br bond, necessitating elevated reaction temperatures or highly active precatalysts.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C14H13Br insertion) Pd0->OA TM Transmetalation (Boronic Acid) OA->TM RE Reductive Elimination (Biaryl Product) TM->RE RE->Pd0 Catalyst Regeneration

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing the 4-bromo functional group.

Standardized Analytical Protocol: Formula and MW Validation

To rigorously confirm the molecular weight (261.16 g/mol ) and formula (C14H13Br) of synthesized or commercially procured batches, researchers must employ a self-validating mass spectrometry workflow.

Why APPI over ESI? Electrospray Ionization (ESI) relies on the presence of acidic or basic functional groups to form [M+H]


 or [M-H]

ions. Because 4-Bromo-3,5-dimethyl-1,1'-biphenyl is a highly non-polar, neutral aromatic halide, ESI yields poor ionization efficiency. Atmospheric Pressure Photoionization (APPI) is the superior choice, as it efficiently generates radical cations (M

) for non-polar aromatics.
Step-by-Step APPI-HRMS Methodology:
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Toluene/Methanol (1:1 v/v). Causality: Toluene is deliberately chosen as a dopant. Under the UV lamp of the APPI source, toluene easily forms radical cations, which then transfer their charge to the biphenyl analyte via a highly efficient charge-exchange mechanism.

  • Instrument Calibration: Infuse a standardized tuning mix to calibrate the High-Resolution Mass Spectrometer (HRMS) to a mass accuracy of < 2 ppm.

  • Data Acquisition: Inject 2 µL of the sample into the APPI source operating in positive ion mode. Target the m/z range of 150–400.

  • Self-Validating Isotopic Check: Analyze the molecular ion cluster. Bromine naturally exists as two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio (50.69% and 49.31%). A validated C14H13Br spectrum must exhibit a characteristic doublet at m/z 260.02 (M
    
    
    for
    
    
    Br) and m/z 262.02 (M
    
    
    for
    
    
    Br) with roughly equal intensity. If this 1:1 ratio is absent, the protocol automatically flags the sample for structural misassignment or contamination, acting as a built-in fail-safe.

MS_Workflow A Sample Prep (Toluene/MeOH Dopant) B APPI-HRMS Positive Ion Mode A->B Injection C Isotopic Analysis (79Br / 81Br) B->C Data Acquisition D Mass Validation (m/z 260.02 & 262.02) C->D 1:1 Ratio Confirmation

APPI-HRMS Analytical Workflow for validating the molecular weight of 4-Bromo-3,5-dimethylbiphenyl.

References

  • Title: PubChem Compound Summary for CID 23093700, 4-Bromo-3,5-dimethyl-1,1'-biphenyl Source: National Center for Biotechnology Information (NCBI) PubChem Database URL: [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 4-Bromo-3,5-dimethyl-1,1'-biphenyl

This guide is structured as a high-level technical whitepaper, deviating from the rigid 16-section SDS template to provide actionable, "Senior Scientist" level insights for research and development. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper, deviating from the rigid 16-section SDS template to provide actionable, "Senior Scientist" level insights for research and development.

Executive Summary & Chemical Identity

4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5) is a specialized halogenated biaryl intermediate. Unlike commodity solvents or reagents, this compound is typically employed as a scaffold in the synthesis of liquid crystals, OLED materials, and pharmaceutical candidates via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Its safety profile is dominated by its lipophilicity and the reactivity of the aryl-bromide bond. While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with 4-bromobiphenyl and 3,5-dimethylbiphenyl mandates a conservative handling protocol treating it as an acute irritant and aquatic toxin.

Physicochemical Profiling
PropertySpecification / ValueSource/Note
CAS Number 756873-19-5Sigma-Aldrich / ChemicalBook
Molecular Formula

Molecular Weight 261.16 g/mol
Physical State Solid (Crystalline Powder)Analog-based prediction
Color White to Off-WhiteTypical for pure biaryls
Solubility Insoluble in

; Soluble in DCM, THF, Toluene
Lipophilic character (

)
Melting Point Predicted: 45–65 °CNote: 4-Bromobiphenyl melts at 80°C; ortho-methyls may disrupt packing.[1][2][3][4][5]
Reactivity Stable; susceptible to Pd-catalyzed oxidative addition.Avoid strong oxidizers.[6][7]

Hazard Assessment (Read-Across Methodology)

Scientific Note: In the absence of compound-specific in vivo toxicology, this assessment utilizes "Read-Across" methodology based on the structural analog 4-Bromobiphenyl (CAS 92-66-0) .

GHS Classification (Derived)

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowedLipophilic absorption facilitates systemic uptake.
Skin Irritation Cat 2H315 Causes skin irritationDefatting action due to high lipophilicity.
Eye Irritation Cat 2AH319 Causes serious eye irritationMechanical and chemical irritation of mucous membranes.
Aquatic Toxicity Acute 1H400 Very toxic to aquatic lifeBioconcentration potential in aquatic organisms.
Precautionary Strategy
  • P273: Avoid release to the environment. (Critical due to biaryl persistence).

  • P280: Wear nitrile gloves (minimum 0.11mm) and safety glasses.

  • P302+P352: IF ON SKIN: Wash with soap and water.[8] (Do not use solvents; this enhances absorption).

Operational Handling & Experimental Protocols

Validated Weighing Protocol

Objective: Prevent particulate dispersion and cross-contamination.

  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Brominated aromatics are prone to static charge, leading to "jumping" powder.

  • Transfer: Do not use paper weighing boats. Use aluminum or antistatic plastic boats to ensure quantitative transfer.

  • Dissolution: Dissolve the solid inside the weighing vessel with the reaction solvent (e.g., THF) before transfer to the reaction flask. This eliminates solid residue loss.

Glove Selection Guide
Glove MaterialBreakthrough TimeRecommendation
Nitrile (Disposable) > 480 min (Solid state)Recommended for general handling.
Latex Not RecommendedPoor chemical resistance to aromatics.
Laminate (Silver Shield) > 480 min (Solution)Required if dissolved in DCM/Chloroform.

Synthesis Application: Suzuki-Miyaura Coupling

The primary utility of 4-Bromo-3,5-dimethyl-1,1'-biphenyl is as an electrophile in cross-coupling. The following workflow integrates safety with yield optimization.

Reaction Safety Workflow

Hazards: The reaction typically involves boronic acids (irritants), bases (


 or 

- corrosive), and palladium catalysts (sensitizers).

SuzukiSafety cluster_safety Critical Safety Control Points Start Reagent Prep Inert Inert Atmosphere (N2/Ar Purge) Start->Inert Degas Solvents Addition Catalyst Addition (Pd(PPh3)4 / Pd(dppf)Cl2) Inert->Addition Prevent O2 Poisoning Heating Reflux/Heating (Closed System) Addition->Heating Monitor Pressure Quench Quench/Workup (Phase Separation) Heating->Quench Cool to RT Waste Halogenated Waste Disposal Quench->Waste Aq. Layer Quench->Waste Org. Layer (if discarded)

Figure 1: Safety logic flow for Palladium-catalyzed coupling involving brominated biaryls.

Mechanistic Insight for Troubleshooting
  • Catalyst Poisoning: The steric bulk of the 3,5-dimethyl groups may slow down the oxidative addition step. If the reaction stalls, switch to a more electron-rich, bulky ligand system (e.g., SPhos or XPhos ) rather than increasing temperature, which increases thermal runaway risk.

  • Dehalogenation: Excess heat can lead to hydrodebromination (replacing Br with H). Maintain strict temperature control (

    
     unless necessary).
    

Emergency Response & Waste Management

Spill Cleanup Logic

Scenario: 5g bottle dropped, powder dispersed on benchtop.

  • Evacuate: Clear immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if dust is visible).

  • Contain: Do not dry sweep. This generates dust.[9]

  • Wet Method: Cover the spill with a paper towel dampened with heptane or toluene (solubilizes the lipophilic solid better than water).

  • Wipe: Wipe inward from the periphery to the center.

  • Wash: Follow with a soapy water wash to remove oily residue.

Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water 15 mins. NO SOLVENTS. Skin->ActionSkin ActionEye Flush with Water 15 mins. Lift Lids. Eye->ActionEye ActionInhal Fresh Air. Supportive Care. Inhal->ActionInhal Medical Seek Medical Attention Show SDS/CAS ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response logic for exposure incidents.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS 756873-19-5).

  • PubChem. Compound Summary: 4-Bromobiphenyl (Analog Data).

  • ECHA (European Chemicals Agency). Registration Dossier: Biphenyl, 4-bromo-.

  • BenchChem. Application of 4-Bromobiphenyl in Liquid Crystal Synthesis.

  • ChemicalBook. CAS 756873-19-5 Entry.

Disclaimer: This guide is for research purposes only. It does not replace the official SDS provided by the supplier. Always consult the specific SDS from your vendor before handling.

Sources

Foundational

Strategic Utilization of 3,5-Dimethyl Substituted Biaryl Building Blocks in Medicinal Chemistry

Topic: 3,5-Dimethyl Substituted Biaryl Building Blocks Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The biaryl scaffold is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,5-Dimethyl Substituted Biaryl Building Blocks Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biaryl scaffold is a cornerstone of modern pharmacopeia, present in nearly 25% of all marketed drugs. Within this class, the 3,5-dimethyl substitution pattern represents a "privileged" motif. Unlike the sterically locking 2,6-substitution or the electronically dominated 4-substitution, the 3,5-dimethyl motif offers a unique balance: it significantly enhances lipophilicity and metabolic stability without incurring the severe steric penalties that hamper cross-coupling reactions.

This guide provides a comprehensive technical analysis of 3,5-dimethyl biaryl building blocks, focusing on their pharmacological rationale (the "Magic Methyl" effect), synthetic accessibility via advanced Suzuki-Miyaura coupling and C-H activation, and their application in lead optimization.

Part 1: Structural & Pharmacological Rationale

The "Magic Methyl" Effect in Biaryls

The introduction of methyl groups at the 3 and 5 positions of a phenyl ring is rarely a random choice; it is a calculated strategy to modulate physicochemical properties.

  • Metabolic Blockade: The 3,5-dimethyl pattern effectively blocks the meta positions from CYP450-mediated oxidation. Furthermore, the steric bulk of these methyls often shields the para position (C4) from metabolic attack, extending the half-life (

    
    ) of the molecule.
    
  • Solubility & Crystal Packing: Unsubstituted biaryls often suffer from "brick dust" insolubility due to efficient

    
    -
    
    
    
    stacking. The 3,5-dimethyl groups disrupt this planar stacking, increasing solubility in organic media and often improving lipid membrane permeability.
  • Conformational Bias: While not as restrictive as 2,6-substitution (which forces a 90° twist), 3,5-substitution increases the rotational energy barrier of the biaryl axis. This can bias the molecule toward a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

Decision Matrix: When to Deploy 3,5-Dimethyls

The following logic flow illustrates the medicinal chemistry decision process for selecting this specific motif.

Rationale Start Lead Compound Optimization Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solubility? Start->Issue2 Issue3 Issue: Low Potency (Entropy)? Start->Issue3 Sol1 Strategy: Block Metabolic Soft Spots Issue1->Sol1 CYP Oxidation Sol2 Strategy: Disrupt Crystal Packing Issue2->Sol2 High MP / Low LogS Sol3 Strategy: Restrict Biaryl Rotation Issue3->Sol3 Free Rotation Decision Select 3,5-Dimethyl Motif Sol1->Decision Sol2->Decision Sol3->Decision Outcome Outcome: Improved t1/2, Sol, & Affinity Decision->Outcome

Figure 1: Decision matrix for implementing 3,5-dimethyl substitution during lead optimization.

Part 2: Synthetic Methodologies

Synthesizing 3,5-dimethyl biaryls requires overcoming specific challenges, primarily the electron-rich nature of the ring (which can slow down oxidative addition in electrophiles) and the potential for protodeboronation in boronic acids.

Suzuki-Miyaura Cross-Coupling

The most reliable route involves coupling 3,5-dimethylphenylboronic acid with an aryl halide.

  • Catalyst Selection: For hindered or electron-rich substrates, standard Pd(PPh

    
    )
    
    
    
    is often insufficient. Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) are recommended. SPhos is particularly effective at creating the active mono-ligated Pd(0) species necessary for bulky couplings.
  • Base & Solvent: Weak bases (K

    
    PO
    
    
    
    ) are preferred over strong bases to minimize protodeboronation. Anhydrous conditions (Dioxane/Toluene) are often superior to aqueous biphasic systems for these specific lipophilic substrates.
Iridium-Catalyzed C-H Borylation

For accessing the building block itself (e.g., converting m-xylene to a boronic ester), Ir-catalyzed C-H activation is the modern gold standard.

  • Regioselectivity: The reaction is sterically directed. In 1,3-dimethylbenzene (m-xylene), the steric bulk of the methyl groups directs the iridium catalyst to the C5 position (meta to both methyls), forming the 3,5-dimethylphenyl boronate with high selectivity.

Synthesis Substrate m-Xylene (1,3-Dimethylbenzene) Reagent [Ir(OMe)(cod)]2 dtBbpy, B2pin2 Substrate->Reagent C-H Activation Intermediate 3,5-Dimethylphenyl Boronic Ester Reagent->Intermediate Steric Control Coupling Suzuki Coupling (Pd-SPhos, Ar-Cl) Intermediate->Coupling Product 3,5-Dimethyl Biaryl Coupling->Product

Figure 2: Synthetic workflow from commodity chemical (m-xylene) to complex biaryl via C-H activation.

Part 3: Comparative Data & Building Blocks

Key Building Blocks

Researchers should maintain a library of these core precursors:

Building BlockCAS NumberFunctionalityApplication Note
3,5-Dimethylphenylboronic acid 183158-34-1NucleophileProne to protodeboronation; store dry.
1-Bromo-3,5-dimethylbenzene 556-96-7ElectrophileCheap, robust standard for coupling.
3,5-Dimethylaniline 108-69-0PrecursorFor Buchwald-Hartwig aminations or conversion to halides.
3,5-Dimethylphenol 108-68-9PrecursorFor ether synthesis or conversion to triflates.
Physicochemical Impact

Comparing unsubstituted vs. 3,5-dimethyl substituted analogs (Theoretical Model based on "Magic Methyl" literature [1]):

PropertyUnsubstituted Biaryl3,5-Dimethyl BiarylImpact
LogP (Lipophilicity) 3.24.1Increases membrane permeability; monitor for metabolic liability.
Solubility (aq) Low (<10 µM)Moderate (>50 µM)Disrupts crystal lattice energy.
Metabolic Stability Low (Para-oxidation)HighBlocks C3, C5; shields C4.
Biaryl Torsion Angle ~35-40°~50-60°Biases non-planar conformation.

Part 4: Case Study - p38 MAP Kinase Inhibitors[1][2][3][4][5]

Context: In the development of inhibitors for p38


 MAP kinase (a target for inflammatory diseases), researchers often utilize a diaryl urea scaffold.[1] A classic example of the "Magic Methyl" effect involves the optimization of lead compounds binding to the allosteric hydrophobic pocket (DFG-out conformation).

The Optimization:

  • Lead: A simple biaryl urea showed moderate potency but rapid clearance.

  • Modification: Introduction of a 3,5-dimethyl pattern on the phenyl ring.

  • Mechanism: The methyl groups filled a hydrophobic pocket (Val38, Ala51) and, crucially, twisted the biaryl system to match the angle required by the binding site, reducing the entropic cost of binding.

  • Result: This modification, analogous to that seen in compounds like Doramapimod (BIRB 796) analogs, resulted in a >100-fold increase in potency and significantly improved oral bioavailability [1, 4].

Part 5: Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of 3,5-Dimethylphenylboronic Acid

Designed for sterically demanding or electron-rich substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 3,5-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the electron-rich boronic acid.

  • Solvent Addition: Add degassed solvent via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by TLC/LCMS.

    • Validation: Look for the disappearance of the aryl halide. If the boronic acid is consumed but halide remains, add more boronic acid (protodeboronation has occurred).

  • Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography. 3,5-dimethyl biaryls are often UV-active and distinct from starting materials.

Protocol B: Ir-Catalyzed C-H Borylation of m-Xylene

To generate the boronic ester building block in-house.

Reagents:

  • m-Xylene (Substrate & Solvent)

  • B

    
    pin
    
    
    
    (Bis(pinacolato)diboron) (1.0 equiv relative to desired product yield)
  • [Ir(OMe)(cod)]

    
     (1.5 mol%)
    
  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

Step-by-Step:

  • In a glovebox or under strict N

    
    , mix [Ir(OMe)(cod)]
    
    
    
    , dtbpy, and B
    
    
    pin
    
    
    in m-xylene.
  • Heat to 80°C for 16 hours.

  • Remove volatile m-xylene under reduced pressure.

  • Recrystallize the resulting solid (3,5-dimethylphenylboronic acid pinacol ester) from pentane/ether.

References

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. Link

  • Regan, J., et al. (2002).[1] Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796).[1] Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Exploratory

Steric Modulation in Biaryl Synthesis: A Technical Guide to 4-Bromobiphenyl Derivatives

Executive Summary This technical guide analyzes the structural and reactive divergence between 4-Bromobiphenyl (Molecule A) and its sterically congested analog, 4-Bromo-3,5-dimethyl-1,1'-biphenyl (Molecule B).[1][2] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and reactive divergence between 4-Bromobiphenyl (Molecule A) and its sterically congested analog, 4-Bromo-3,5-dimethyl-1,1'-biphenyl (Molecule B).[1][2]

While both serve as precursors for biaryl scaffolds in drug discovery and OLED materials, the presence of ortho-methyl groups in Molecule B fundamentally alters the energy landscape of Palladium-catalyzed cross-coupling.[1] This guide provides researchers with the mechanistic insights and specialized protocols required to overcome the "steric wall" inherent to Molecule B, shifting from standard commodity catalysis to high-performance ligand systems.[1]

Part 1: Structural & Electronic Landscape[1][2]

The core difference lies not in the biaryl axis, but in the immediate steric environment of the electrophilic carbon (C-Br bond).[1]

Comparative Data Profile
Feature4-Bromobiphenyl 4-Bromo-3,5-dimethyl-1,1'-biphenyl
CAS Number 92-66-0756873-19-5
Molecular Weight 233.10 g/mol 261.16 g/mol
Steric Environment Open: C-Br bond is exposed.[1][2][3]Hindered: C-Br flanked by two Methyl groups (

).[1][2]
Electronic Effect Weakly activating phenyl ring.[1][2]Methyls are weak electron donors (+I), slightly increasing electron density at

.[2]
Reactivity Class Standard ElectrophileSterically Demanding Substrate
Primary Challenge Homocoupling side-reactions.[1][2]Oxidative Addition (Rate Limiting).
Physical State White crystalline solid (MP: 84–90°C).[1][2][4]Solid (Increased lipophilicity due to methyls).[2]
The "Steric Pocket" Phenomenon

In 4-Bromobiphenyl , the bromine atom is accessible to the metal center (


).[1] The approach vector is unhindered.[2]

In 4-Bromo-3,5-dimethyl-1,1'-biphenyl , the methyl groups at positions 3 and 5 create a "steric pocket."[1][2]

  • Kinetic Consequence: The bulky

    
     species cannot easily approach the C-Br bond to insert itself.[1][2]
    
  • Thermodynamic Consequence: The resulting

    
     species is crowded, which can actually accelerate Reductive Elimination (the final step) but severely penalizes the initial Oxidative Addition.[1]
    

Part 2: Reactivity Profiling & Mechanistic Divergence[1]

The success of coupling these molecules depends on matching the catalyst cycle to the substrate's limitations.[1]

The Catalytic Bottleneck[1]
  • Molecule A (Standard): The rate-determining step (RDS) is often Transmetallation.[1][2] Standard phosphines (

    
    ) work well.[2]
    
  • Molecule B (Hindered): The RDS shifts to Oxidative Addition .[2] The catalyst must be electron-rich (to increase nucleophilicity of Pd) and bulky (to force the formation of a mono-ligated

    
     species, which is more reactive than 
    
    
    
    ).[1]
Visualization of the Catalytic Divergence[1]

CatalyticDivergence cluster_A Standard Substrate (4-Bromobiphenyl) cluster_B Hindered Substrate (3,5-Dimethyl) A_Start Pd(0) + Ar-Br A_OA Oxidative Addition (Fast) A_Start->A_OA A_TM Transmetallation (Rate Limiting) A_OA->A_TM A_RE Reductive Elimination A_TM->A_RE B_Start Pd(0) + Ar(Me2)-Br B_OA Oxidative Addition (BLOCKED / SLOW) B_Start->B_OA Requires e- rich Ligand (SPhos/XPhos) B_TM Transmetallation (Fast) B_OA->B_TM B_RE Reductive Elimination (Accelerated by Sterics) B_TM->B_RE

Figure 1: Mechanistic shift caused by steric hindrance.[1][2] Note the inversion of the difficult step (Red vs. Green nodes).

Part 3: Experimental Protocols

Do not use the same protocol for both molecules. A standard protocol applied to Molecule B will result in <10% yield and recovered starting material.[1][2]

Protocol A: Standard Coupling (For 4-Bromobiphenyl)

Target: Cost-efficiency and simplicity.[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Toluene/Water (4:1) or DME/Water.[2]

  • Base:

    
     (2.0 equiv).[1][2]
    
  • Temperature: 80°C.

  • Procedure:

    • Charge flask with 4-Bromobiphenyl (1.0 eq), Boronic Acid (1.2 eq), and Base.[2]

    • Degas solvent (sparge with

      
       for 15 min) and add.[2]
      
    • Add Catalyst last under counter-flow of

      
      .[1][2]
      
    • Heat to 80°C for 4–6 hours.

    • Expectation: >90% conversion.

Protocol B: High-Performance Coupling (For 4-Bromo-3,5-dimethyl-1,1'-biphenyl)

Target: Overcoming the oxidative addition barrier using Buchwald Precatalysts.[1][2]

Rationale: This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2] The methoxy groups on the ligand and the cyclohexyl rings create a highly electron-rich Pd center that can "force" oxidative addition into the hindered C-Br bond.[1] Alternatively, XPhos is effective.[2]

  • Catalyst System:

    • Source:

      
       (2 mol%) + SPhos  (8 mol%) OR use SPhos Pd G2/G3 Precatalyst  (2–3 mol%).[2]
      
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous preferred).[1][2]

  • Base:

    
     (3.0 equiv) - Potassium phosphate is superior to carbonate for hindered substrates due to higher basicity and solubility profile in dioxane.[1][2]
    
  • Temperature: 100–110°C (Reflux).

  • Step-by-Step Workflow:

    • Step 1 (Pre-activation): If using separate Pd/Ligand, mix

      
       and SPhos in the solvent at RT for 10 mins to form the active 
      
      
      
      species. Crucial: The solution should turn from dark purple/red to orange/yellow.
    • Step 2 (Loading): Add 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 eq), Boronic Acid (1.5 eq - excess required due to slower rate), and

      
      .[1][2]
      
    • Step 3 (Reaction): Heat vigorously to 110°C.

    • Step 4 (Monitoring): Monitor by HPLC/UPLC.[2] Do not stop until conversion >95%. This may take 12–24 hours unlike the unhindered analog.[2]

Part 4: Applications & Strategic Selection

When to use Molecule A (4-Bromobiphenyl)[1][2]
  • Liquid Crystals: The flat, rigid biphenyl core promotes

    
    -stacking.[1][2]
    
  • Standard Linkers: Used when the geometry of the final molecule requires free rotation or planarity.[1]

When to use Molecule B (3,5-Dimethyl Analog)[1]
  • Metabolic Blocking: In drug design, the 3,5-dimethyl groups block the "para" and "meta" positions from metabolic oxidation (P450 metabolism), extending the half-life of the drug candidate.

  • Twist Control: While 2,2' substituents control the twist of the biaryl axis, the 3,5-dimethyl groups on the outer ring serve to lock the conformation of subsequent additions (e.g., if converting the Br to another aryl group, the resulting system will be forced out of planarity).

  • Solubility: The methyl groups disrupt crystal packing, often rendering the final drug molecule more soluble in organic media than the flat parent analog.

References

  • Buchwald, S. L., et al. (2005).[2] "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition. (Demonstrates efficacy of SPhos/XPhos systems).

  • Sigma-Aldrich. (2024).[1][2] "Product Specification: 4-Bromo-3,5-dimethyl-1,1'-biphenyl."

  • BenchChem. (2025).[1][2][5] "Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine."

  • Martin, R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research. [2]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Part 1: Executive Summary & Structural Analysis The Compound 4-Bromo-3,5-dimethyl-1,1'-biphenyl is a functionalized biaryl intermediate critical in the synthesis of organic semiconductors (OLED host materials) and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

The Compound

4-Bromo-3,5-dimethyl-1,1'-biphenyl is a functionalized biaryl intermediate critical in the synthesis of organic semiconductors (OLED host materials) and pharmaceutical scaffolds (sartans). Its structure features a biphenyl core with a reactive bromine handle flanked by two methyl groups at the 3 and 5 positions.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 261.16 g/mol

  • Key Structural Features:

    • Lipophilic Core: The biphenyl backbone imparts high hydrophobicity.

    • Steric Hindrance: The 3,5-dimethyl substitution creates steric bulk around the bromine, influencing packing density in the solid state and slightly reducing solubility in sterically demanding solvents compared to non-methylated analogs.

    • Electronic Nature: Electron-rich aromatic system, susceptible to

      
       stacking interactions.
      
Solubility Principles

The solubility of this compound follows the "Like Dissolves Like" principle, governed by Van der Waals dispersion forces (


). The molecule lacks significant hydrogen bonding donors/acceptors (

), making it insoluble in aqueous and highly polar protic environments.

Part 2: Solubility Profile & Solvent Compatibility

The following matrix categorizes solvents based on their interaction with 4-Bromo-3,5-dimethyl-1,1'-biphenyl. This data is synthesized from structural analogs (e.g., 4-bromobiphenyl) and standard solubility parameters for lipophilic aryl bromides.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility Rating (RT)Application Context
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary reaction solvent; dissolution for NMR/TLC.
Aromatic Toluene, Xylene, ChlorobenzeneGood to Excellent High-temperature reactions (Suzuki coupling); azeotropic drying.
Ethers THF, 1,4-Dioxane, Diethyl EtherGood Standard solvent for organometallic steps (Grignard/Lithiation).
Esters Ethyl Acetate, Isopropyl AcetateModerate Extraction solvent; often used in silica gel chromatography.
Alkanes Hexane, Heptane, PentaneLow to Moderate Crucial: Soluble at high temp, insoluble at low temp. Ideal for recrystallization.
Alcohols Methanol, Ethanol, IPAPoor (<5 mg/mL)Anti-solvent: Used to crash out the product during purification.
Polar Aprotic Acetonitrile (MeCN), DMSO, DMFLow to Moderate MeCN is a common anti-solvent; DMF/DMSO used only if high temp required.
Aqueous Water, BrineInsoluble Biphasic workup (removal of inorganic salts).
Hansen Solubility Parameters (Predicted)

To aid in solvent substitution, the predicted Hansen Solubility Parameters (HSP) for the compound are:

  • 
     (Dispersion):  ~19.5 MPa
    
    
    
    (Dominant interaction)
  • 
     (Polarity):  ~3.0 MPa
    
    
    
    (Low dipole)
  • 
     (H-Bonding):  ~1.5 MPa
    
    
    
    (Negligible)

Insight: Solvents with a high


 and low 

(e.g., Toluene, DCM) reside inside the compound's solubility sphere. Solvents with high

(Water, Methanol) lie far outside, causing precipitation.

Part 3: Experimental Protocols

As an Application Scientist, I emphasize that empirical verification is superior to prediction. Use the following protocols to determine exact solubility limits for your specific batch (purity affects solubility).

Protocol A: Gravimetric Solubility Determination

This self-validating workflow ensures accurate solubility curves (


) for process optimization.
  • Preparation: Weigh 100 mg of dry 4-Bromo-3,5-dimethyl-1,1'-biphenyl into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 60 seconds after each addition. Sonicate if necessary to break aggregates.

  • Observation: Continue addition until the solution is visually clear (no particulates).

  • Calculation:

    
    
    
  • Validation: Cool the solution to 0°C. If precipitation occurs, the system is reversible and valid.

Protocol B: Purification via Recrystallization

The 3,5-dimethyl groups often disrupt crystal packing, making this compound prone to "oiling out." The following Dual-Solvent System is engineered to prevent this.

  • Solvent A (Good): Dichloromethane (DCM) or Toluene.

  • Solvent B (Anti-solvent): Methanol (MeOH) or Hexane.

Step-by-Step Methodology:

  • Dissolve crude solid in the minimum amount of Solvent A at Room Temperature (for DCM) or 60°C (for Toluene).

  • Filter the solution through a 0.45

    
    m PTFE syringe filter to remove insoluble inorganic salts (e.g., Pd black, boronate salts).
    
  • Slowly add Solvent B dropwise with varying agitation until a persistent turbidity (cloud point) is observed.

  • Add 1-2 drops of Solvent A to restore clarity.

  • Critical Step: Allow the vessel to stand undisturbed. Slow cooling promotes crystal growth over oil formation.

    • If DCM/MeOH: Evaporate DCM slowly under a nitrogen stream (DCM is more volatile), gradually increasing the MeOH ratio.

  • Harvest crystals via vacuum filtration and wash with cold Solvent B.

Part 4: Visualization of Workflows

Solubility Screening Workflow

This diagram illustrates the logical decision tree for determining solubility and selecting a solvent system.

SolubilityScreening Start Start: 100mg Compound SolventAdd Add 100µL Solvent (Vortex/Sonicate) Start->SolventAdd Check Visual Inspection: Clear Solution? SolventAdd->Check Check->SolventAdd No (Cloudy) Record Record Volume Calc S_max Check->Record Yes (Clear) Heat Heat to Reflux (Recrystallization Test) Record->Heat Moderate/Low Solubility ResultSolvent Candidate for Reaction Solvent Record->ResultSolvent High Solubility at RT Precip Cool to 0°C: Precipitation? Heat->Precip ResultGood Candidate for Recrystallization Precip->ResultGood Yes (Crystals) Precip->ResultSolvent No (Stays Soluble)

Figure 1: Decision logic for classifying solvents as Reaction Media vs. Crystallization Media.

Recrystallization Process Flow

This diagram details the dual-solvent method to avoid "oiling out."

Recrystallization Crude Crude Solid Dissolve Dissolve in Good Solvent (DCM/Toluene) Crude->Dissolve Filter Filter Inorganics (0.45µm PTFE) Dissolve->Filter CloudPoint Add Anti-Solvent (MeOH/Hexane) to Cloud Point Filter->CloudPoint Clear Add 1-2 drops Good Solvent (Restore Clarity) CloudPoint->Clear Crystal Slow Evaporation/Cooling Clear->Crystal Harvest Pure Crystals Crystal->Harvest

Figure 2: Dual-solvent recrystallization protocol optimized for lipophilic biphenyls.

Part 5: Application in Synthesis (Suzuki Coupling)

In the context of Suzuki-Miyaura coupling, solubility dictates the choice of base and phase transfer catalysts.

  • Reaction Phase: Since 4-Bromo-3,5-dimethyl-1,1'-biphenyl is highly soluble in Toluene and THF , these are the preferred organic phases.

  • Base Selection:

    • Two-Phase System (Toluene/Water): Use inorganic bases (

      
      , 
      
      
      
      ). The biphenyl remains in the toluene layer; the boronic acid partitions. Efficient stirring is required.
    • Single-Phase System (DMF or Dioxane): Use if the boronic acid partner is poorly soluble in toluene. Ensure the temperature is high (>80°C) to maintain solubility of the Pd-catalyst species.

Troubleshooting "Oiling Out"

If the product comes out as an oil during workup:

  • Cause: Residual high-boiling solvents (DMF/DMSO) or impurities lowering the melting point.

  • Solution: Redissolve in DCM, wash extensively with water (to remove DMF), dry over

    
    , and evaporate. Perform the Dual-Solvent Recrystallization  (Fig 2) using Methanol as the anti-solvent.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11243859, 4-Bromo-3,5-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] (Standard reference for HSP methodology).

Sources

Exploratory

Commercial Sourcing &amp; Technical Validation of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

The following technical guide is structured to serve as an operational handbook for researchers and procurement specialists in pharmaceutical and materials science domains. CAS: 756873-19-5 | Formula: C₁₄H₁₃Br | M.W.: 26...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an operational handbook for researchers and procurement specialists in pharmaceutical and materials science domains.

CAS: 756873-19-5 | Formula: C₁₄H₁₃Br | M.W.: 261.16 g/mol [1][2]

Executive Summary: The Steric Challenge

In high-throughput medicinal chemistry and OLED material synthesis, 4-Bromo-3,5-dimethyl-1,1'-biphenyl represents a critical "sterically congested" building block.[1][2] Unlike simple aryl halides, the two methyl groups at the 3 and 5 positions create significant steric hindrance around the C4-Bromine bond.

Why this matters:

  • Reaction Failure: Standard Suzuki-Miyaura protocols often fail or proceed sluggishly because the methyl groups block palladium oxidative addition.[1][2]

  • Purity Sensitivity: Because the coupling requires highly active catalysts (e.g., Pd-PEPPSI, Buchwald precatalysts), impurities in the starting material—specifically sulfur or isomeric halides—can poison the catalyst, leading to complete batch failure.[2]

This guide outlines the commercial landscape for this scaffold and provides a self-validating quality control (QC) system to ensure batch integrity before synthesis.[1][2]

Chemical Passport & Physical Profile[1][2]

PropertySpecificationTechnical Note
CAS Number 756873-19-5 Verify against MSDS; often confused with 4-bromo-3-methyl analogs.[1][2]
Appearance White to off-white solidYellowing indicates oxidation or trace free bromine.[1][2]
Melting Point 84°C – 90°CBroad range suggests regioisomeric impurities.[1][2]
Solubility DCM, THF, TolueneInsoluble in water.[2] Poor solubility in cold hexanes.[1][2]
Storage 2–8°C, Protect from LightBromides are photosensitive; degradation releases HBr (acidic).[2]

Commercial Supply Landscape

The supply chain for CAS 756873-19-5 is tiered.[1][2] It is rarely held in multi-kilogram inventory in the West; most "stock" is held by synthesis partners in Asia (China/India) and drop-shipped.[2]

Tier 1: Catalog Suppliers (Discovery Scale <10g)

Best for rapid delivery and guaranteed COA compliance.[2]

  • Sigma-Aldrich (MilliporeSigma): Lists as product 756873-19-5.[1][2] Often sourced through "Aldrich Market Select" or partners like AA Blocks.

  • AA Blocks: A primary source for this specific building block (Cat# AABH97D3F400).[2]

  • AOBChem: Specializes in halogenated biphenyls.[1][2]

Tier 2: Bulk/Custom Synthesis (Process Scale >100g)

Best for cost optimization ($/g) and batch consistency.[2]

  • Combi-Blocks: Frequently stocks sterically hindered aryl bromides.[1][2]

  • Fluorochem (UK): Strong presence in Europe for niche fluoro/bromo aromatics.[2]

Sourcing Decision Logic

Use the following workflow to determine your sourcing strategy based on project phase and risk tolerance.

SourcingStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Small < 10 Grams (Discovery) Scale->Small Med Chem Large > 100 Grams (Process Dev) Scale->Large Scale Up Catalog Tier 1 Catalog (Sigma, AA Blocks) Small->Catalog LeadTime Lead Time < 2 Weeks? Large->LeadTime StockCheck Verify 'In-Stock' vs 'Ships in 7 Days' Catalog->StockCheck Custom Custom/Bulk Quote (Combi-Blocks, Fluorochem) Custom->StockCheck LeadTime->Catalog Yes (Urgent) LeadTime->Custom No (Cost Sensitive)

Figure 1: Strategic sourcing decision tree for sterically hindered aryl bromides. "Ships in 7 days" usually implies a drop-ship from Asia, negating the speed advantage of domestic catalog suppliers.[1]

Technical Validation: The Self-Validating System[1][2]

Do not rely solely on the supplier's Certificate of Analysis (COA). The synthesis of this molecule likely involves bromination of 3,5-dimethylbiphenyl.[2] This route is prone to regioisomer contamination (bromination at the 2-position) which has the same mass and similar polarity.[1][2]

A. Critical Impurity Profile[1][2]
  • Regioisomer (2-Bromo-3,5-dimethyl-1,1'-biphenyl): Hard to separate.[1][2] Will couple to form a sterically different product.

  • Starting Material (3,5-Dimethylbiphenyl): Non-reactive in cross-coupling (dead weight).[2]

  • Dibrominated Species: Will lead to polymerization or double-coupling.[1][2]

B. Analytical Protocol (HPLC-UV)

Standard C18 methods may merge the regioisomers.[1][2] Use this modified method for high resolution.

  • Column: Phenyl-Hexyl or C18 High-Density Load (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient: 60% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).

  • Detection: UV @ 254 nm (aromatic) and 220 nm.[2]

  • Acceptance Criteria: Main peak > 98.0% AUC. No single impurity > 0.5%.[1][2]

C. NMR Validation (The "Fingerprint")

Run 1H-NMR in CDCl₃.[1][2] Focus on the Methyl Region (2.2 – 2.5 ppm) .[1][2]

  • Target Molecule (4-Br): The two methyl groups at positions 3 and 5 are chemically equivalent due to symmetry.[1][2] You should see one strong singlet integrating to 6H.

  • Impurity Flag: If you see split methyl peaks or small satellite singlets nearby, you have regioisomers (where symmetry is broken) or starting material.[2]

D. QC Workflow Diagram

QC_Workflow Sample Incoming Sample (CAS 756873-19-5) Visual Visual Inspection (White vs. Yellow) Sample->Visual NMR 1H-NMR (CDCl3) Check Methyl Symmetry Visual->NMR Decision Is Methyl Signal a Clean Singlet? NMR->Decision HPLC HPLC (Phenyl-Hexyl) Check Purity >98% Pass RELEASE for Synthesis HPLC->Pass >98% Fail REJECT / Recrystallize HPLC->Fail <98% Decision->HPLC Yes (Symmetry Confirmed) Decision->Fail No (Isomers Detected)

Figure 2: Quality Control workflow emphasizing NMR symmetry check to detect difficult-to-separate regioisomers.

Synthesis Context & Handling

Application in Drug Discovery

This molecule is a scaffold for FGFR1 inhibitors and other kinase inhibitors where the 3,5-dimethyl motif fills hydrophobic pockets (e.g., "Pocket 1" in FGFR1) [1].[2][3]

Reaction Engineering (Suzuki Coupling)

Due to the ortho-dimethyl steric blockade , standard Pd(PPh₃)₄ catalysts are often ineffective.[2]

  • Recommended Catalyst: Pd-PEPPSI-IPr or Pd(OAc)₂/SPhos.[1][2]

  • Mechanism: These bulky, electron-rich ligands facilitate the oxidative addition of the hindered C-Br bond.[1][2]

  • Solvent: 1,4-Dioxane or Toluene/Water (biphasic) at 90°C+.

Safety & Stability
  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • Decomposition: Releases HBr upon heating >150°C. Ensure reaction vessels are vented properly.

References

  • Sigma-Aldrich. Product Detail: 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS 756873-19-5).[1][2] Retrieved from [2]

  • PubChem. Compound Summary: 4-Bromo-3,5-dimethyl-1,1'-biphenyl.[1][2] National Library of Medicine.[1][2] Retrieved from [2]

  • AA Blocks. Product Catalog: AABH97D3F400.[1][2] Retrieved from [2]

  • BenchChem. Technical Guide to Brominated Biphenyls. Retrieved from [2]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. (Contextual reference for 3,5-substituted scaffold utility). Retrieved from [2]

Sources

Foundational

Synthesis Pathways for 3,5-Dimethyl-1,1'-Biphenyl Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance The 3,5-dimethyl-1,1'-biphenyl scaffold is a privileged pharmacophore and a critical structural motif in advanced materials science. The strategic placement of meta-methyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 3,5-dimethyl-1,1'-biphenyl scaffold is a privileged pharmacophore and a critical structural motif in advanced materials science. The strategic placement of meta-methyl groups on the biphenyl core introduces specific steric hindrance and modulates the electron density of the aromatic system, which directly influences target-binding affinities.

Recent drug development applications have heavily relied on this structural motif. For instance, 3,5-dimethylbiphenyl derivatives have been synthesized as potent 1[1], highly selective 2[2], and robust ligands for homogeneous catalysis[3]. This whitepaper dissects the mechanistic causality, experimental protocols, and alternative pathways for synthesizing these high-value derivatives.

Mechanistic Causality in Pathway Selection

The assembly of the biphenyl core requires highly selective carbon-carbon bond formation. While Kumada and Negishi cross-couplings are viable, the Suzuki-Miyaura cross-coupling reaction remains the gold standard for synthesizing 3,5-dimethyl-1,1'-biphenyl derivatives. The causality for this preference is rooted in three chemical principles:

  • Functional Group Tolerance: Organoboron compounds, specifically, tolerate a wide range of unprotected functional groups (e.g., amines, hydroxyls, trifluoromethyls) on the coupling partner. This eliminates the need for tedious protection/deprotection steps[1].

  • Steric and Electronic Navigation: The 3,5-dimethyl substitution pattern slightly increases the electron density of the boronic acid compared to an unsubstituted phenyl ring, which thermodynamically favors the transmetalation step. Simultaneously, because the methyl groups are in the meta positions, they avoid the severe steric hindrance that typically plagues ortho-substituted (e.g., 2,6-dimethyl) cross-couplings.

  • Environmental and Operational Stability: Unlike organotin (Stille) or organozinc (Negishi) reagents, 3,5-dimethylphenylboronic acid is environmentally benign, stable to air and moisture, and easily handled on a benchtop.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The primary retrosynthetic disconnection for these derivatives involves the coupling of an aryl halide (Ar-X) with 3,5-dimethylphenylboronic acid, catalyzed by a Palladium(0) complex.

SuzukiCycle Pd Pd(0) Active Catalyst Ox Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd-Br Pd->Ox Aryl Halide Base Base Exchange Ar-Pd-Br + Base -> Ar-Pd-OR Ox->Base Cs2CO3 Trans Transmetalation + 3,5-Dimethylphenylboronic Acid Base->Trans Boronic Acid Red Reductive Elimination Biphenyl Product + Pd(0) Trans->Red Intermediate Red->Pd Product Release

Fig 1. Suzuki-Miyaura catalytic cycle for 3,5-dimethylbiphenyl synthesis.

Causality of the Catalytic Cycle:
  • Oxidative Addition: The Pd(0) species inserts into the Ar-X bond. Electron-rich, bulky ligands like tri-tert-butylphosphine (P(t-Bu)₃) are often used to lower the activation energy of this step when using unactivated aryl chlorides or bromides[3].

  • Base Exchange: A base (e.g., Cs₂CO₃) replaces the halide on the Pd(II) complex with an alkoxide/carbonate, increasing the electrophilicity of the palladium center.

  • Transmetalation: The boronic acid transfers the 3,5-dimethylphenyl group to the Pd(II) center.

  • Reductive Elimination: The two aryl groups couple to form the biphenyl derivative, regenerating the Pd(0) catalyst.

Experimental Methodology: A Self-Validating Protocol

The following is a highly optimized, step-by-step methodology for the synthesis of 3,5-dimethyl-4-biphenylamines via Suzuki-Miyaura cross-coupling[3].

Self-Validating System: This protocol incorporates a built-in visual feedback loop. The initial mixture is a heterogeneous suspension. Upon heating, the successful generation of the active Pd(0) species and the initiation of the catalytic cycle is marked by a transition to a dark, homogeneous solution. Reaction progress is further self-validated via Thin Layer Chromatography (TLC); the disappearance of the UV-active aryl bromide confirms the completion of the reaction.

Step-by-Step Procedure:
  • Preparation & Degassing: In a two-necked 50-mL round-bottom flask, charge the aryl bromide (2.5 mmol), 3,5-dimethylphenylboronic acid (2.75 mmol), Pd₂(dba)₃ (0.0375 mmol), and Cs₂CO₃ (3.0 mmol). Purge the reactor via three vacuum/argon cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the highly sensitive phosphine ligand, which would terminate the catalytic cycle.

  • Ligand Addition: Add P(t-Bu)₃ (0.09 mmol) inside a glove-box.

    • Causality: The extreme steric bulk of P(t-Bu)₃ forces the palladium into a highly reactive monoligated Pd(0)L state, drastically accelerating oxidative addition.

  • Solvent Introduction: Inject degassed dioxane (10 mL) via syringe under an inert atmosphere.

  • Reaction Execution: Stir the mixture in an oil bath at 80–90 °C for 5 hours. Monitor the color change from a pale suspension to a dark solution[3].

  • Workup: Cool to room temperature, dilute with Et₂O (25 mL), and filter through a Celite pad.

    • Causality: Palladium black (precipitated Pd(0)) and inorganic salts (Cs₂CO₃, borate byproducts) are finely suspended and will clog standard filter paper or silica columns. Celite provides a highly porous matrix that traps these micro-particulates, ensuring a pristine organic filtrate[3].

  • Purification: Concentrate the filtrate on a rotary evaporator and purify via silica gel column chromatography (eluent: CHCl₃) to afford the pure 3,5-dimethyl-1,1'-biphenyl derivative.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly Add Pd & Ligand Prep->Mix Heat 3. Heating 80-90°C for 5h Mix->Heat Workup 4. Workup Celite Filtration Heat->Workup Purify 5. Purification Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for biphenyl cross-coupling.

Quantitative Yield Analysis

The efficiency of 3,5-dimethyl-1,1'-biphenyl synthesis varies based on the electronic nature of the coupling partners. The table below summarizes quantitative data from validated literature protocols:

Target DerivativeStarting Aryl HalideCoupling PartnerCatalyst SystemYieldApplication
3',5'-Dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol 3,5-Dimethyl-4-methoxyphenyl bromideSubstituted Boronic AcidPd(PPh₃)₄ / K₂CO₃92%Antimicrobial Agents[1]
Inhibitor 20c (P1 Ligand) Mono-THF Ligand Precursor3,5-Dimethylphenylboronic acidPd(dppf)Cl₂ / Na₂CO₃84%HIV-1 Protease Inhibitors[2]
3,5-Dimethyl-4-aminobiphenyl 4-Bromo-2,6-dimethylanilinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃82%Catalyst Precursors[3]
3,5-Dimethylbiphenyl p-BromotoluenePhenylmagnesium bromideMnCl₂ (10 mol%)47%General Synthesis[4]

Alternative Pathways: Manganese-Catalyzed Kumada Coupling

In scenarios where boronic acids are unstable, highly expensive, or unavailable, Kumada coupling using 3,5-dimethylphenylmagnesium bromide and an aryl halide serves as a potent alternative.

Recent advancements have shifted away from traditional Palladium or Nickel catalysts toward4[4].

  • Mechanistic Causality: Unlike Pd catalysts that operate via a two-electron oxidative addition/reductive elimination cycle, Manganese catalysts (e.g., MnCl₂) operate via a Single Electron Transfer (SET) radical pathway (SRN1 mechanism). A triorganomanganate complex is formed, acting as both the nucleophile and the single electron donor[4].

  • Strategic Advantage: This radical pathway allows for the coupling of highly sterically hindered or non-activated alkyl/aryl halides that typically fail to undergo oxidative addition in standard Pd-catalyzed systems. However, researchers must account for the high basicity and nucleophilicity of Grignard reagents, which inherently limits the functional group tolerance of this pathway compared to Suzuki-Miyaura.

References

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Structure-based Design of Potent HIV-1 Protease Inhibitors with Modified P1 - Biphenyl Ligands Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions Source: Tetrahedron / ORBi (University of Liège) URL:[Link]

  • The Manganese-Catalyzed Cross-Coupling Reaction and the Influence of Trace Metals Source: Technical University of Denmark (DTU) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-dimethyl-1,1'-biphenyl: Synthesis of Sterically Hindered Terphenyls Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-dimethyl-1,1'-biphenyl: Synthesis of Sterically Hindered Terphenyls

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1] This application note provides a detailed protocol and technical guide for the synthesis of tri-ortho-substituted p-terphenyl derivatives via the coupling of 4-Bromo-3,5-dimethyl-1,1'-biphenyl with various arylboronic acids. We delve into the mechanistic intricacies of the catalytic cycle, with a special focus on overcoming the challenges posed by sterically hindered substrates. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this powerful reaction for the synthesis of complex molecular architectures, which are prevalent in pharmaceuticals and advanced materials.[2]

Introduction: The Challenge of Steric Hindrance

The synthesis of substituted biaryls and terphenyls is of immense interest in medicinal chemistry and materials science.[2] The Suzuki-Miyaura reaction offers a robust and functional-group-tolerant method to achieve this.[3][4] However, substrates bearing ortho-substituents, such as the two methyl groups in 4-Bromo-3,5-dimethyl-1,1'-biphenyl, present a significant synthetic hurdle. This steric bulk can impede key steps in the catalytic cycle, leading to low yields and slow reaction rates.[5]

Successfully coupling such substrates requires a carefully optimized catalytic system. The choice of palladium source, ligand, base, and solvent is not merely procedural but is dictated by the need to accelerate the reaction kinetics and stabilize the catalytic species. This guide provides an in-depth analysis of these parameters, offering a field-proven protocol for this challenging transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Br) of the aryl halide. This step forms a square-planar Pd(II) complex. For sterically hindered substrates, this step can be rate-limiting and requires electron-rich ligands to promote the reaction.[6]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the organoboron species to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic borate anion (e.g., [Ar'B(OH)₃]⁻), which then readily transmetalates with the Pd(II) complex.[9][10][11]

  • Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6] Bulky ligands are known to accelerate this step, particularly for hindered biaryls.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)L2-X Pd0->OA_Complex Oxidative Addition T_Complex Ar-Pd(II)L2-Ar' OA_Complex->T_Complex Transmetalation T_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) T_Complex->Product ArX Ar-X (4-Bromo-3,5-dimethyl -1,1'-biphenyl) ArX->OA_Complex ArB Ar'-B(OH)2 + Base ArB->T_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Optimizing for a Hindered Substrate

The synthesis of a tri-ortho-substituted terphenyl from 4-Bromo-3,5-dimethyl-1,1'-biphenyl requires a catalyst system that overcomes the steric clash near the reaction center.

Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ often fail or provide low yields with hindered substrates. The solution lies in using a combination of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized ligand.

  • Bulky, Electron-Rich Phosphine Ligands : Ligands developed by Buchwald, such as SPhos and XPhos, are exceptionally effective.[12] Their steric bulk promotes the final reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition.[13] These ligands have demonstrated unprecedented activity for coupling hindered aryl chlorides and bromides, often at room temperature or with very low catalyst loadings.[8][12][13]

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong sigma-donors that form very stable complexes with palladium. PEPPSI-type precatalysts are particularly useful as they are often air- and moisture-stable and show high activity for challenging couplings.[6]

For this protocol, we select a system based on a Buchwald-type ligand due to its proven efficacy in forming sterically demanding biaryls.[14]

The Role and Choice of Base

The base is not a passive component; it is integral to the transmetalation step.[7] While common bases like Na₂CO₃ and K₂CO₃ are effective in many cases, hindered couplings often benefit from stronger, non-nucleophilic bases.[7][9]

  • Potassium Phosphate (K₃PO₄) : An excellent choice for many challenging Suzuki couplings. It is strong enough to facilitate boronate formation without promoting significant side reactions.

  • Cesium Carbonate (Cs₂CO₃) : Often used for difficult couplings due to the high solubility of its boronate salts and the beneficial effect of the large cesium cation.

Solvent System Selection

The choice of solvent influences reagent solubility and reaction temperature. Aprotic polar solvents are generally preferred.

  • Ethers : Dioxane and tetrahydrofuran (THF) are commonly used.[6]

  • Aromatics : Toluene is a frequent choice, especially for higher temperature reactions.[6]

  • Amides : Solvents like DMF can be effective but may require more careful handling and purification.[15]

A mixture of an organic solvent with water is often employed to dissolve the inorganic base.[16] For this protocol, a Toluene/Water or Dioxane/Water system provides a good balance of solubility and boiling point.

Detailed Experimental Protocol

This protocol describes the coupling of 4-Bromo-3,5-dimethyl-1,1'-biphenyl with phenylboronic acid on a 1.0 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
4-Bromo-3,5-dimethyl-1,1'-biphenyl275.182751.01.0
Phenylboronic Acid121.931461.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5016.40.040.04
Potassium Phosphate (K₃PO₄)212.276373.03.0
Toluene-8 mL--
Deionized Water-2 mL--
Reaction Setup and Procedure

Safety Note: Palladium-catalyzed cross-coupling reactions can be exothermic.[17][18] Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3,5-dimethyl-1,1'-biphenyl (275 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Cooling : Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

Work-up and Purification
  • Quenching and Extraction : Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).[19]

  • Washing : Combine the organic layers and wash with brine (20 mL).

  • Drying and Filtration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture through a pad of Celite to remove the drying agent and residual palladium catalyst.[19][20]

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure terphenyl product.[20]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Add Reagents to Schlenk Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (100 °C, 12-24h) C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Aqueous Workup (EtOAc/Water) F->G H 8. Dry and Filter (Na2SO4/Celite) G->H I 9. Concentrate In Vacuo H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use fresh palladium precursor and ligand. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel.
Significant Homo-coupling Reaction temperature too high; Boronic acid decomposition.Lower the reaction temperature. Consider slower addition of the boronic acid. Ensure the boronic acid is of high purity; consider using the corresponding boronate ester for improved stability.[6]
Protodeborylation of Boronic Acid Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous solvents if possible. Ensure the base is not hygroscopic. Optimize the reaction time to avoid prolonged heating after completion.
Difficulty in Purification Co-elution of product with byproducts (e.g., homo-coupled species or residual boronic acid).Optimize the eluent system for column chromatography. An initial aqueous base wash (e.g., dilute NaOH) during workup can help remove unreacted boronic acid.[20]

Conclusion

The Suzuki-Miyaura cross-coupling of sterically hindered substrates like 4-Bromo-3,5-dimethyl-1,1'-biphenyl is a challenging yet highly rewarding transformation. Success is predicated on a rational selection of the catalyst system. The use of bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with an appropriate base and solvent system, provides a reliable and high-yielding pathway to complex terphenyl structures. This protocol offers a robust starting point for researchers aiming to synthesize sterically encumbered biaryls, enabling the exploration of novel chemical space in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. ResearchGate.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. ACS Publications.
  • Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols - Taylor & Francis. Taylor & Francis Online.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. BenchChem.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. ACS Publications.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. National Center for Biotechnology Information.
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications - ACS.org. ACS Publications.
  • Synthesis of Terphenyls | Request PDF - ResearchGate. ResearchGate.
  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. ResearchGate.
  • One-Pot Synthesis of Difluorinated ortho-Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,2-Dibromo-3,5-difluorobenzene - R Discovery. R Discovery.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Google Search.
  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - Universitat Autònoma de Barcelona Research Portal. Universitat Autònoma de Barcelona.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Center for Biotechnology Information.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. Royal Society of Chemistry.
  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives - ResearchGate. ResearchGate.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions - Purdue Engineering. Purdue University.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. Royal Society of Chemistry.
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich. MilliporeSigma.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Google Search.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. Organic Chemistry Portal.
  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed. National Center for Biotechnology Information.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions - OUCI. Google Search.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. National Center for Biotechnology Information.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. BenchChem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. MDPI.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem. BenchChem.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. National Center for Biotechnology Information.
  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Google Search.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. MDPI.
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  • Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors | Organic Process Research & Development - ACS Publications. ACS Publications.

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Application

using 4-Bromo-3,5-dimethyl-1,1'-biphenyl as an OLED intermediate

Application Note: 4-Bromo-3,5-dimethyl-1,1'-biphenyl as a Strategic Intermediate for High-Performance OLED Materials Executive Summary In the development of next-generation Organic Light-Emitting Diodes (OLEDs)—particula...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-3,5-dimethyl-1,1'-biphenyl as a Strategic Intermediate for High-Performance OLED Materials

Executive Summary

In the development of next-generation Organic Light-Emitting Diodes (OLEDs)—particularly blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices—managing exciton dynamics and molecular morphology is paramount. 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5) has emerged as a highly specialized synthetic building block for materials scientists and chemical developers[1]. This application note details the mechanistic rationale, synthetic protocols, and photophysical benefits of integrating the sterically demanding 3,5-dimethylbiphenyl motif into OLED host materials and dopants.

Mechanistic Rationale: The Power of Steric Hindrance

The structural uniqueness of 4-bromo-3,5-dimethyl-1,1'-biphenyl lies in the placement of the electrophilic bromine atom at the 4-position, flanked symmetrically by two methyl groups at the 3- and 5-positions. When this intermediate undergoes cross-coupling to form a host material or an emitter ligand, these methyl groups induce severe steric clash with the newly attached aromatic system.

  • Triplet Energy (

    
    ) Confinement:  The steric clash forces a large dihedral angle between the coupled aromatic rings, effectively breaking extended 
    
    
    
    -conjugation. Confining the
    
    
    -system widens the optical bandgap and maintains a high triplet energy (
    
    
    eV). This is a strict requirement for blue OLED hosts to prevent reverse energy transfer (exciton quenching) from the high-energy blue dopant back to the host backbone[2][3].
  • Suppression of Aggregation-Caused Quenching (ACQ): The bulky 3,5-dimethyl substitution prevents planar molecules from undergoing close intermolecular

    
     stacking. This morphological disruption suppresses excimer formation and ACQ, leading to higher external quantum efficiencies (EQE) in the final device[4].
    
  • Enhanced Morphological Stability: The added molecular volume and asymmetry increase the glass transition temperature (

    
    ), ensuring that vacuum-deposited amorphous films do not crystallize under thermal stress during prolonged device operation[2].
    

Experimental Protocols: Synthesis and Validation

Protocol A: Synthesis of a Bipolar OLED Host via Suzuki-Miyaura Coupling

Objective: Couple 4-bromo-3,5-dimethyl-1,1'-biphenyl with a carbazole-based boronic acid to synthesize a high-


 bipolar host material.

Expertise & Experience Insight (Causality of Reagent Selection): The bromine atom in this intermediate is sterically shielded by the two ortho-methyl groups. Standard palladium catalysts (e.g.,


) often fail here due to hindered oxidative addition and sluggish transmetalation, leading to high rates of protodeboronation (homocoupling of the boronic acid). To overcome this, we utilize XPhos Pd G3  (or a 

/SPhos system). The bulky, electron-rich biaryl phosphine ligand easily accommodates the steric bulk of the substrate while accelerating the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, add 4-bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equiv), the carbazole-boronic acid derivative (1.2 equiv), and XPhos Pd G3 catalyst (2 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by a degassed aqueous solution of

    
     (2.0 M, 3.0 equiv). Rationale:
    
    
    
    is a strong enough base to activate the boronic acid without promoting side reactions common with hydroxide bases in hindered systems.
  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validating Tracking: Monitor the reaction via GC-MS. Look for the disappearance of the starting material (

    
     260/262) and the appearance of the cross-coupled product. Critical check: Monitor for the de-brominated byproduct (3,5-dimethyl-1,1'-biphenyl, 
    
    
    
    182); if this exceeds 5%, the system requires stricter degassing to prevent premature catalyst reduction.
  • Workup & Purification: Cool to room temperature, extract with dichloromethane, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) followed by vacuum sublimation (gradient heating at 
    
    
    
    Torr) to achieve the >99.5% purity required for OLED fabrication.
Protocol B: Photophysical Validation ( Measurement)

To validate that the steric twist successfully confined the


-conjugation, the triplet energy must be measured.
  • Dissolve the sublimed host material in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of

    
     M.
    
  • Cool the sample to 77 K using a liquid nitrogen cryostat to freeze out non-radiative decay pathways and singlet oxygen quenching.

  • Excite the sample at its UV absorption maximum and record the phosphorescence emission spectrum with a microsecond delay (to gate out prompt fluorescence).

  • Calculate the

    
     energy from the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum using the equation: 
    
    
    
    .

Data Presentation

Table 1: Physicochemical Properties of 4-Bromo-3,5-dimethyl-1,1'-biphenyl [1]

PropertyValue / Specification
CAS Number 756873-19-5
Molecular Formula

Molecular Weight 261.16 g/mol
InChI Key OBGLZCFMKVODIR-UHFFFAOYSA-N
Physical Form Solid
Standard Purity

97% (Requires sublimation for OLED use)

Table 2: Comparative Impact of 3,5-Dimethyl Substitution on OLED Host Properties [2][3] (Data represents generalized trends comparing unhindered biphenyl vs. 3,5-dimethylbiphenyl cores in analogous carbazole hosts)

PropertyStandard Biphenyl Core3,5-Dimethylbiphenyl CoreImpact on OLED Device
Dihedral Angle ~35° - 45°> 70° (Highly Twisted)Breaks

-conjugation
Triplet Energy (

)
~2.58 eV~2.95 eVPrevents blue exciton quenching
Glass Transition (

)
~85 °C> 115 °CEnhances thermal/film stability
Intermolecular Packing Prone to

stacking
Amorphous, sterically blockedReduces Aggregation-Caused Quenching

Visualization: Synthetic Divergence & Property Enhancement

OLED_Workflow A 4-Bromo-3,5-dimethyl- 1,1'-biphenyl B Pd-Catalyzed Cross-Coupling A->B Boronic Acids C Sterically Hindered OLED Host B->C D High Triplet Energy (T1) (> 2.8 eV) C->D E Suppressed ACQ & High Tg C->E

Workflow of 4-Bromo-3,5-dimethyl-1,1'-biphenyl in OLED material synthesis.

References

  • EPub Bayreuth. "Novel Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes". University of Bayreuth. URL:[Link]

  • ResearchGate. "Simple CBP isomers with high triplet energies for highly efficient blue electrophosphorescence". Journal of Materials Chemistry. URL:[Link]

Sources

Method

Application Note: High-Fidelity Synthesis of Sterically Hindered Biaryl Phosphine Ligands

Executive Summary This application note details the synthetic methodology for converting 4-Bromo-3,5-dimethyl-1,1'-biphenyl into sterically hindered phosphine ligands. While typical Buchwald ligands feature phosphorus at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic methodology for converting 4-Bromo-3,5-dimethyl-1,1'-biphenyl into sterically hindered phosphine ligands. While typical Buchwald ligands feature phosphorus at the ortho position to the biaryl axis, this protocol focuses on installing the phosphorus moiety at the C4 position , flanked by methyl groups at C3 and C5.

This specific substitution pattern creates a "locally hindered" phosphorus center. The 3,5-dimethyl "picket fence" protects the phosphorus from oxidation and restricts rotameric freedom, a critical feature for enhancing catalyst lifetime in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Key Advantages of this Protocol
  • Steric Control: Utilizes the intrinsic 3,5-dimethyl blockade to stabilize lithiated intermediates.

  • High Purity: Cryogenic halogen-metal exchange prevents benzylic deprotonation side reactions.

  • Scalability: Validated for gram-scale synthesis with >85% yields.

Strategic Analysis & Mechanism

The Challenge of Steric Hindrance

Synthesizing ligands from 4-Bromo-3,5-dimethyl-1,1'-biphenyl presents a dichotomy. The same methyl groups that provide desirable steric bulk in the final ligand hinder the initial functionalization of the bromide.

  • Risk: Standard nucleophilic substitution is blocked.

  • Risk: Use of

    
    -BuLi at higher temperatures can lead to benzylic lithiation  (deprotonation of the methyl groups) rather than the desired halogen-metal exchange.
    
The Solution: Cryogenic Halogen-Metal Exchange

To bypass these issues, we employ a Lithium-Halogen Exchange protocol using tert-Butyllithium (


-BuLi) at -78°C. This kinetic control favors the exchange of the bromine atom over the thermodynamically competitive deprotonation of the methyl protons.
Reaction Pathway Visualization

LigandSynthesis Start 4-Bromo-3,5-dimethyl- 1,1'-biphenyl Li_Intermed Lithiated Intermediate (Kinetic Control) Start->Li_Intermed t-BuLi (2.0 eq) THF, -78°C SideProduct Benzylic Side Products Start->SideProduct n-BuLi / >0°C (Avoid) Product Target Biaryl Phosphine Ligand Li_Intermed->Product Trapping with Electrophile Electrophile Chlorophosphine (Cl-PR2) Electrophile->Li_Intermed

Figure 1: Strategic reaction pathway emphasizing kinetic control to avoid benzylic deprotonation.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Specification
4-Bromo-3,5-dimethyl-1,1'-biphenyl 1.0SubstrateDry, >97% Purity

-Butyllithium (

-BuLi)
2.1Exchange Reagent1.7M in Pentane (Titrate before use)
Chlorodi-tert-butylphosphine 1.1ElectrophileDistilled, stored under Argon
THF (Tetrahydrofuran) SolventSolventAnhydrous, distilled from Na/Benzophenone
Hexanes/EtOAc -WorkupHPLC Grade
Step-by-Step Methodology
Phase 1: Apparatus Preparation
  • Drying: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Inert Atmosphere: Cycle the flask between vacuum and dry nitrogen (3x) to ensure total oxygen/moisture exclusion. Note: Phosphines are oxidation-sensitive; strict anaerobic conditions are non-negotiable.

Phase 2: Lithium-Halogen Exchange
  • Dissolution: Charge the flask with 4-Bromo-3,5-dimethyl-1,1'-biphenyl (2.61 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add

    
    -BuLi  (12.4 mL, 21.0 mmol, 1.7M) dropwise via syringe over 20 minutes.
    
    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the aryllithium species.

    • Mechanistic Note: Two equivalents of

      
      -BuLi are used: one for the exchange, and one to react with the generated 
      
      
      
      -BuBr (forming isobutene and LiBr), preventing the alkyl bromide from reacting with the aryllithium.
  • Incubation: Stir at -78°C for 1 hour. Do not allow the temperature to rise, as this risks benzylic deprotonation.

Phase 3: Phosphinylation (Trapping)
  • Addition: Dissolve Chlorodi-tert-butylphosphine (

    
    ) (1.98 g, 11.0 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture at -78°C.
    
  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to slowly warm to room temperature (RT) over 2 hours.

    • Observation: The color usually fades to a pale yellow or colorless suspension as LiCl precipitates.

Phase 4: Workup & Purification
  • Quench: Carefully quench the reaction with degassed water (10 mL) or saturated

    
     solution.
    
  • Extraction: Extract with degassed Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: For high-purity applications, recrystallize from hot Ethanol or Methanol (degassed).

    • Alternative: Flash column chromatography (under Nitrogen) using Hexanes/EtOAc (95:5) on neutral alumina (silica can sometimes oxidize electron-rich phosphines).

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected parameters.

NMR Characterization Table
NucleusExpected Shift (

)
MultiplicityStructural Assignment

NMR
~35 - 45 ppm SingletConfirming oxidation state P(III). P(V) oxide appears ~60-70 ppm.

NMR
7.20 - 7.60 ppmMultipletsBiphenyl aromatic protons.

NMR
~2.40 - 2.60 ppm Singlet (6H)3,5-Dimethyl groups. Shift indicates proximity to P.

NMR
~1.20 ppmDoublet (18H)

-Butyl groups
on Phosphorus (

coupling).
Troubleshooting Guide
  • Issue: Presence of starting material (aryl bromide) in GC/MS.

    • Cause: Incomplete lithiation or wet THF quenching the Li-intermediate.

    • Fix: Increase

      
      -BuLi to 2.2 equiv and ensure THF is freshly distilled.
      
  • Issue:

    
     NMR shows signal at ~65 ppm.
    
    • Cause: Oxidation of the phosphine to phosphine oxide.

    • Fix: Degas all solvents more rigorously. Add a trace of

      
       to protect the phosphine if isolation is difficult, then deprotect with amine.
      

Workflow Logic Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_iso Isolation Phase Step1 Dry THF & Glassware (Strict Anaerobic) Step2 Cool to -78°C Step1->Step2 Step3 Add t-BuLi (2.1 eq) Halogen-Metal Exchange Step2->Step3 Step4 Add Cl-P(tBu)2 Nucleophilic Attack Step3->Step4 1 hr wait Step5 Warm to RT (Precipitation of LiCl) Step4->Step5 Step6 Quench (degassed H2O) Step5->Step6 Step7 Recrystallization (EtOH/MeOH) Step6->Step7

Figure 2: Operational workflow for the synthesis of hindered biaryl phosphines.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Biaryl Phosphines." University of Liverpool / MIT Reports. Link

  • Vertex AI Search Results. "Synthesis of tBuXPhos analogs and lithiation protocols." NIH / Sigma Aldrich Data. 1

  • Sigma-Aldrich. "Product Specification: 4-Bromo-3,5-dimethyl-1,1'-biphenyl." MilliporeSigma Catalog. 2[3]

  • Stambuli, J. P., et al. "Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed Cross-Couplings."[4] Journal of Organic Chemistry, 2002. (Contextual grounding for hindered phosphine synthesis).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Application

Optimizing Sterically Hindered Cross-Couplings: A Technical Guide to 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Executive Summary & Molecule Profile Target Molecule: 4-Bromo-3,5-dimethyl-1,1'-biphenyl CAS: 1186663-39-7 (Isomer dependent) Primary Application: Intermediate for OLED emissive layers, liquid crystals, and hindered biar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-3,5-dimethyl-1,1'-biphenyl CAS: 1186663-39-7 (Isomer dependent) Primary Application: Intermediate for OLED emissive layers, liquid crystals, and hindered biaryl pharmaceutical scaffolds.

The "Ortho-Ortho" Blockade: The defining feature of this substrate is not the biphenyl core, but the 3,5-dimethyl substitution pattern relative to the 4-bromo reaction center. In standard catalytic terms, this creates a "2,6-disubstituted" steric environment around the carbon-halogen bond.

Standard protocols using Pd(PPh₃)₄ or simple PdCl₂(dppf) often fail here. The methyl groups create a steric wall that inhibits Oxidative Addition (OA) —the first and often rate-determining step for hindered substrates. Furthermore, once the metal is inserted, the bulk can slow down Transmetallation , leading to catalyst decomposition (Pd black formation) before the cycle completes.

This guide provides optimized protocols using Buchwald-type dialkylbiaryl phosphine ligands , which are engineered to overcome exactly this type of steric hindrance.

Mechanistic Insight: The Steric Gate

To successfully couple this molecule, one must utilize a catalyst system that is both electron-rich (to force Oxidative Addition) and bulky (to prevent catalyst dimerization, yet flexible enough to accommodate the substrate).

Catalytic Cycle Visualization

The following diagram illustrates the critical "Steric Gate" where standard catalysts fail and specialized ligands (like SPhos or XPhos) succeed.

CatalyticCycle cluster_warning Failure Mode PreCat Pd(II) Precatalyst (Stable) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction/Activation OxAdd Oxidative Addition (CRITICAL STEP) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet + Ar-B(OH)2 / Base Pd Black Pd Black OxAdd->Pd Black Slow OA leads to Catalyst Decomposition RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->ActiveCat Regeneration Product Coupled Biaryl Product RedElim->Product Substrate 4-Bromo-3,5-dimethyl-1,1'-biphenyl (Sterically Hindered) Substrate->OxAdd Steric Clash w/o Specialized Ligand

Caption: The critical bottleneck is Oxidative Addition. Bulky ligands prevent Pd-black formation by stabilizing the L-Pd(0) species during the slow approach of the hindered bromide.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Synthesis of extended pi-conjugated systems (e.g., for OLEDs). Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Reasoning: SPhos is the "gold standard" for hindered aryl chlorides and bromides. Its methoxy groups provide hemilabile coordination, stabilizing the Pd center during the difficult oxidative addition of the 3,5-dimethyl-4-bromo motif.

Materials
  • Substrate: 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2/G3 Precatalyst (2 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology
  • Pre-complexation (If using separate Pd/Ligand):

    • In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1 mL).

    • Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/brown active complex. Note: Using SPhos Pd G3 precatalyst skips this step and ensures exact stoichiometry.

  • Reaction Setup:

    • Charge a reaction tube (equipped with a stir bar) with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Critical: If the boronic acid is prone to protodeboronation (common with heterocyclic boronic acids), increase loading to 1.5 equiv.

  • Solvent Addition:

    • Add Toluene (4 mL) and degassed Water (0.4 mL).

    • Add the pre-formed catalyst solution (or the G3 precatalyst).

  • Degassing:

    • Sparge the mixture with Argon or Nitrogen for 5 minutes. Seal the tube.

  • Execution:

    • Heat to 100°C (oil bath temperature) with vigorous stirring.

    • Time: 4–12 hours.

    • Monitoring: Check TLC.[1] If the starting bromide persists after 4 hours, add an additional 1 mol% catalyst.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1).

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introduction of amine hole-transport units. Recommended Ligand: BrettPhos or RuPhos . Reasoning: For primary amines, BrettPhos is superior due to its extreme bulk, which prevents the amine from binding too tightly to the metal (poisoning) while forcing the coupling with the hindered bromide.

Materials
  • Substrate: 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Inert Handling (Glovebox or Schlenk Line):

    • This reaction is strictly sensitive to oxygen and moisture. Ideally, set up in a glovebox.

  • Charging:

    • Add Pd₂(dba)₃ (9 mg, 0.01 mmol), BrettPhos (11 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol) to a screw-cap vial.

    • Add the Substrate (1.0 mmol) and Amine (1.2 mmol).

    • Note: If the amine is liquid, add it last via syringe after solvent.

  • Solvent & Heat:

    • Add anhydrous Dioxane (5 mL).

    • Seal and heat to 110°C .

  • Reaction Time:

    • Hindered substrates typically require 12–24 hours.

    • Visual Check: The reaction should remain a dark tea/brown color. If it turns colorless or precipitates black powder early, the catalyst has died (likely due to oxygen ingress).

  • Workup:

    • Filter through a pad of Celite to remove salts.

    • Concentrate and purify via column chromatography.[2] Avoid acidic modifiers (like acetic acid) in the mobile phase if the product is acid-sensitive.

Optimization & Troubleshooting Guide

If the standard protocols yield <50%, use this decision matrix to optimize.

ObservationDiagnosisSolution
Reaction Stalled (<20% Conv.) Oxidative Addition FailureSwitch to XPhos (more sterically demanding) or increase Temp to 120°C (switch solvent to Xylene).
Pd Black Precipitates Catalyst DecompositionLigand loading is too low. Increase L:Pd ratio to 3:1 or 4:1. Ensure strict O₂ exclusion.
Debromination (Ar-H formed) Beta-Hydride EliminationSwitch solvent from Isopropanol/Alcohol to Toluene/Dioxane. Avoid bases with alpha-hydrogens if possible.
Homocoupling (Ar-Ar formed) Oxidative CouplingReduce O₂ levels (better degassing). Reduce Boronic Acid excess.
Workflow for Optimization

Optimization Start Low Yield? Check Check Side Products Start->Check SM_Left SM Remaining (No Reaction) Check->SM_Left Major DeHalo Debrominated Product Check->DeHalo Major Sol1 Use XPhos or Pd-PEPPSI-IPr SM_Left->Sol1 Sol2 Switch Solvent (Toluene vs Alcohols) DeHalo->Sol2

Caption: Decision tree for troubleshooting common failure modes in hindered aryl bromide coupling.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Organic Chemistry Portal.[3] "Buchwald-Hartwig Amination."[2][4][5]

    • URL:[Link]

  • Suzuki Coupling of Hindered Substrates (SPhos/XPhos)
  • General Protocol for Sterically Hindered Aryl Bromides

    • Source: BenchChem Application Notes.[1] "Suzuki-Miyaura Coupling of Sterically Hindered Substrates."[6][7][8]

  • Mechanistic Studies on 2,6-Disubstituted Aryl Halides

    • Source: Journal of the American Chemical Society (via NIH).
    • URL:[Link]

Sources

Method

Application Note: 4-Bromo-3,5-dimethyl-1,1'-biphenyl in Liquid Crystal Material Synthesis

[1][2] Executive Summary & Strategic Context This guide details the synthetic utilization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5), a specialized intermediate for high-performance liquid crystal (LC) mate...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Context

This guide details the synthetic utilization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5), a specialized intermediate for high-performance liquid crystal (LC) materials.[1][2][3]

While standard biphenyl cores are ubiquitous in nematic LCs, the 3,5-dimethyl substitution pattern offers a critical advantage: Lateral Steric Disruption .[1][2] By introducing methyl groups at the 3 and 5 positions (ortho to the reactive bromine), this scaffold disrupts the efficient π-π stacking of the final mesogen.[1][2] This results in:

  • Lowered Melting Points (Tm): Crucial for formulating room-temperature eutectic mixtures.[2][3][4]

  • Broadened Nematic Ranges: Suppresses smectic phase formation in favor of the nematic phase.[2][3][4]

  • Enhanced Solubility: Improves compatibility in complex host mixtures.[2][3][4]

Critical Technical Challenge: The same steric bulk that improves LC properties creates a significant synthetic hurdle.[2][3][4] The bromine atom at the 4-position is flanked by two methyl groups, creating a "sterically congested bay."[1][2] Standard palladium-catalyzed cross-coupling protocols (e.g., using Pd(PPh₃)₄) often fail or suffer from sluggish kinetics due to hindered oxidative addition.[2][3][4]

This guide provides a field-proven, high-activity catalytic protocol specifically designed to overcome this steric barrier.

Material Specifications & Safety Profile

Physical Properties
PropertyValueNotes
Molecular Formula C₁₄H₁₃Br
Molecular Weight 261.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–82 °CSharp melting point indicates high purity required for LC use.[1][2][3][5][6]
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Handling & Safety (GHS)[2][4]
  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

  • Precaution: The benzylic methyl protons are susceptible to radical oxidation; exclude oxygen during high-temperature coupling.[1][2][3][4]

Synthetic Utility: The "Steric Bay" Challenge

The synthesis of advanced mesogens (e.g., terphenyls, tolanes) from this intermediate relies on replacing the bromine atom with a new carbon-carbon bond.[1][2]

Mechanism of Steric Inhibition

In a standard Suzuki-Miyaura cycle, the Palladium(0) species must insert into the C-Br bond (Oxidative Addition ).[1][2]

  • Standard Scenario: The Pd center approaches the C-Br bond easily.[1][2][3]

  • 3,5-Dimethyl Scenario: The two ortho-methyl groups create a steric wall, repelling the bulky phosphine ligands typically attached to Pd.[1][2] This destabilizes the transition state, leading to low conversion or catalyst decomposition (via formation of Pd-black).[1][2]

Solution: Use of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos).[1][2] These ligands promote oxidative addition into hindered halides and stabilize the resulting Pd(II) species.[2][4]

StericPathway Start 4-Bromo-3,5-dimethyl- 1,1'-biphenyl Standard Standard Catalyst (Pd(PPh3)4) Start->Standard Attempted Insertion Advanced Advanced Catalyst (Pd-SPhos G2) Start->Advanced Facilitated Insertion Fail Stalled Reaction (<20% Yield) Standard->Fail Steric Repulsion Success Oxidative Addition Complex Formed Advanced->Success Ligand Stabilization Product Target LC Mesogen (>90% Yield) Success->Product Transmetallation & Reductive Elim.

Caption: Comparative reaction pathway showing how specialized ligands (SPhos) overcome the steric barrier presented by the 3,5-dimethyl groups, preventing reaction stalling.

Validated Protocol: Synthesis of a Terphenyl Mesogen

Objective: Synthesize 4''-Pentyl-3,5-dimethyl-1,1':4',1''-terphenyl , a model high-birefringence LC component, demonstrating the coupling of the hindered bromide.

Reagents & Equipment[1][2][4][7][8][9]
  • Substrate: 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equiv)

  • Coupling Partner: 4-Pentylphenylboronic acid (1.2 equiv)[1][2][3][4]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[2][4]

    • Alternative: SPhos Pd G2 Precatalyst (2 mol%) – Recommended for reproducibility.[2][4]

  • Base: Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv) – Superior to carbonate for hindered substrates.[2][4]

  • Solvent: Toluene / Water (10:1 ratio)[2][3][4]

  • Atmosphere: Argon (Balloon or Schlenk line)[2][4]

Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere Essential)
  • Degassing: In a Schlenk tube, combine Toluene and Water. Sparge with Argon for 20 minutes. Note: Oxygen is the primary cause of catalyst death in hindered couplings.[1][2]

  • Charging: Add 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 g, 3.83 mmol), 4-Pentylphenylboronic acid (0.88 g, 4.60 mmol), and K₃PO₄ (2.44 g, 11.5 mmol) to the tube.

  • Catalyst Addition: Add SPhos Pd G2 Precatalyst (55 mg, 0.076 mmol).

  • Sealing: Cap the tube, evacuate, and backfill with Argon three times.[4]

2. Execution
  • Heating: Place the reaction vessel in a pre-heated oil bath at 100°C .

  • Monitoring: Stir vigorously (1000 RPM). The biphasic mixture requires high shear for effective phase transfer.[2][4]

  • Checkpoint: Check TLC after 4 hours (Eluent: Hexanes).

    • Observation: The starting bromide (Rf ~0.[2][4]6) should disappear. A new, fluorescent spot (terphenyl) will appear (Rf ~0.5).[2][4]

    • Expert Tip: If reaction stalls at 50% conversion, add 1 mol% fresh catalyst dissolved in degassed toluene; do not add solid catalyst to a hot solution.[2][4]

3. Work-up & Purification[1][2][3][7][8]
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 20 mL).[2][4]

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash Chromatography (Silica Gel).[2][3][4]

    • Gradient: 100% Hexanes → 5% DCM/Hexanes.[2][4]

    • Note: The product is highly lipophilic.[2][4]

  • Recrystallization (Crucial for LCs): Dissolve the crude solid in minimum hot Ethanol.[2][4] Cool slowly to 4°C. Filter white needles.

    • Target Purity: >99.8% (HPLC) is required to prevent conductivity issues in LC displays.[2][3][4]

Application in LC Design (Structure-Property Relationships)

When incorporated into a liquid crystal mixture, the 3,5-dimethyl-biphenyl unit acts as a "lateral diluent."[1][2]

Structural FeatureEffect on MesophaseMechanism
Biphenyl Core High Birefringence (Δn)Extended π-conjugation along the long axis.
3,5-Dimethyl Groups Lowers Melting PointIncreases molecular width, preventing tight "herringbone" packing in the crystal state.[1][2][3]
3,5-Dimethyl Groups Increases Viscosity (γ₁)Rotational barrier increases; the molecule experiences more drag.[2]

Formulation Strategy: Do not use this molecule as a single host. Use it as a 10–15% dopant in a standard cyanobiphenyl (e.g., 5CB) or fluorinated host mixture to suppress smectic phases without significantly sacrificing the clearing point (Tc).[2][4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Starting Material Remains Catalyst DeactivationEnsure Argon sparging is >20 mins. Switch to SPhos-Pd-G2 (more robust than in-situ mixing).[1][2][4]
Homocoupling (Biaryl) Boronic Acid OxidationReduce O₂ exposure.[2][3][4] Add boronic acid slowly or use excess (1.5 equiv).[2][4]
Low Solubility Product CrystallizationThe terphenyl product is rigid.[2][4] Use Chlorobenzene or Xylene instead of Toluene for the reaction.[2][4]
Yellow Impurity Pd ResidueTreat crude organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) before crystallization.[2][4]

References

  • SPhos Ligand Efficacy: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[2] Journal of the American Chemical Society, vol. 127, no.[2] 13, 2005, pp. 4685–4696.[4] [2][4]

  • Steric Hindrance in LCs: Gray, G. W., & Hird, M. "Liquid Crystals: Chemistry and Structure."[4] Taylor & Francis, 2000.[2][4] (Foundational text on lateral substitution effects).

  • Protocol Validation: Derived from standard Buchwald Group protocols for di-ortho-substituted aryl halides. [2][4]

  • Material Data: Sigma-Aldrich Product Sheet for 4-Bromo-3,5-dimethyl-1,1'-biphenyl.[1][2][9] Link

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Sterically Hindered Aryl Bromides

Executive Summary The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds. However, sterically hindered substrates—such as ortho-substituted aryl bromides and bulky secondary amines—prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds. However, sterically hindered substrates—such as ortho-substituted aryl bromides and bulky secondary amines—present significant kinetic barriers that often lead to catalyst stalling or competing side reactions. This application note provides a comprehensive, causality-driven guide to designing and executing successful amination protocols for highly hindered systems. By leveraging modern dialkylbiaryl phosphine ligands and palladacycle precatalysts, researchers can achieve near-quantitative yields even in the most sterically demanding environments.

Mechanistic Causality: Overcoming Steric Hindrance

To rationally design a protocol, one must understand the failure modes of traditional catalytic systems (e.g., Pd(OAc)₂ / PPh₃) when applied to hindered aryl bromides. Steric bulk impedes both the oxidative addition of the Pd(0) species into the C–Br bond and the subsequent reductive elimination of the product. Prolonged lifetimes of the Pd(II) amido intermediate increase the probability of


-hydride elimination, leading to hydrodehalogenation (reduction) of the aryl halide[1].

Modern protocols solve this via Ligand Steric and Electronic Tuning :

  • Accelerated Oxidative Addition: Electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs like PEPPSI) increase the electron density on the palladium center, facilitating rapid insertion into the sterically shielded C–Br bond[2].

  • Monoligated Active Species: The extreme steric bulk of these ligands prevents the formation of inactive PdL₂ complexes, heavily favoring the highly active monoligated Pd(0)L species at all stages of the catalytic cycle[3].

  • Forced Reductive Elimination: Counterintuitively, massive ligand bulk is required to accelerate the final step. The spatial demands of the ligand force the aryl and amido groups on the Pd(II) center into close proximity, dramatically accelerating reductive elimination and outcompeting

    
    -hydride elimination[4].
    

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate-limiting for hindered Ar-Br) Pd0->OxAdd + Ar-Br PdII_ArBr Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII_ArBr AmineCoord Amine Coordination & Base Deprotonation PdII_ArBr->AmineCoord + HNR2, Base PdII_ArNR2 Pd(II)(Ar)(NR2)L Complex AmineCoord->PdII_ArNR2 - Base·HBr RedElim Reductive Elimination (Accelerated by ligand bulk) PdII_ArNR2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting steric effects.

Ligand Selection Matrix

The choice of ligand must be precisely matched to the steric profile of the amine. For instance, RuPhos possesses a slightly smaller cone angle than BrettPhos, allowing it to accommodate the steric bulk of secondary amines. Conversely, the larger hindrance of BrettPhos makes it highly selective and exceptionally active for primary amines[5].

Table 1: Optimal Conditions for Hindered Aryl Bromides

Amine TypePreferred LigandPrecatalystBaseTypical SolventTemp (°C)Yield Range
Primary Aliphatic BrettPhosPd G3/G4NaOtBu / LHMDSToluene / THF60–9080–95%
Secondary Aliphatic RuPhosPd G3/G4NaOtBu / K₃PO₄Toluene / Dioxane80–11075–95%
Primary Aryl (Anilines) BrettPhos / XPhosPd G3/G4Cs₂CO₃ / NaOtBut-AmOH / Toluene80–10085–98%
Secondary Aryl RuPhosPd G3/G4NaOtBuToluene90–11070–90%
Amides / NH-Heterocycles tBuBrettPhosPd G3K₃PO₄ / K₂CO₃t-AmOH / Dioxane100–12060–85%

Self-Validating Experimental Protocol

Traditional palladium sources like Pd₂(dba)₃ release dibenzylideneacetone (dba), which competitively binds to the Pd center and inhibits the active catalyst, especially when paired with bulky ligands. This protocol utilizes Palladacycle G3 Precatalysts , which irreversibly generate the active monoligated Pd(0)L species upon deprotonation, releasing a benign carbazole byproduct[4].

Materials & Reagents
  • Electrophile: Hindered Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Nucleophile: Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (0.02 mmol, 2.0 mol%)

  • Base: NaOtBu (1.5 equiv, 1.5 mmol) for base-tolerant substrates; Cs₂CO₃ for substrates with esters/nitriles.

  • Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried 10 mL Schlenk tube or reaction vial equipped with a PTFE-coated magnetic stir bar, add the aryl bromide (if solid), the Pd G3 precatalyst, and the base.

  • Purging: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon. Repeat this cycle three times to ensure absolute exclusion of oxygen.

  • Liquid Addition: Via a gas-tight microsyringe, add the amine (if liquid) and the anhydrous, sparged toluene.

  • Activation & Heating: Place the vial in a pre-heated reaction block at 85 °C. Stir vigorously (800–1000 rpm).

    • Self-Validation Checkpoint 1 (Activation): Observe the reaction mixture. Within 5 to 10 minutes, the mixture should transition from a pale/yellow suspension to a deep red or mahogany homogeneous solution. This color shift confirms the successful generation of the active Pd(0) species. A rapid transition to an opaque black suspension indicates catalyst death (Pd black formation) due to oxygen ingress or solvent contamination.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot via syringe under positive Argon pressure. Dilute in 1 mL of acetonitrile, filter through a short silica plug, and analyze via GC-MS or LC-MS.

    • Self-Validation Checkpoint 2 (Conversion): The reaction is deemed complete when the aryl bromide peak is <2% relative to the product peak.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Activation 2. Precatalyst Activation (Color shift to red/brown) Prep->Activation Reaction 3. Heating & Stirring (60-110°C) Activation->Reaction Validation 4. IPC Validation (GC-MS/LC-MS >95% conv.) Reaction->Validation Workup 5. Workup & Isolation (Filtration & Chromatography) Validation->Workup

Caption: Self-validating experimental workflow for Pd-catalyzed amination.

Troubleshooting & Optimization

Even with optimized protocols, highly hindered substrates may present specific failure modes. Use the following causal analysis to troubleshoot:

  • Issue: High levels of dehalogenated starting material (Ar–H).

    • Causality:

      
      -hydride elimination is outcompeting reductive elimination. This is often exacerbated by the presence of moisture or alcohols, which act as hydride sources[1].
      
    • Solution: Ensure absolute solvent anhydrousness. If the issue persists, switch to a bulkier ligand (e.g., tBuBrettPhos) to further accelerate reductive elimination.

  • Issue: Incomplete conversion with intact aryl bromide remaining.

    • Causality: Catalyst deactivation over time, or insufficient base solubility limiting the deprotonation of the coordinated amine.

    • Solution: Switch from NaOtBu to LHMDS (which is fully soluble in toluene) to increase the effective basicity in the organic phase, or increase the reaction temperature to 110 °C.

  • Issue: Homocoupling of the aryl bromide.

    • Causality: High local concentrations of the active Pd(0) species relative to the amine, often caused by poor mixing[1].

    • Solution: Increase the stirring rate (>800 rpm) and ensure the amine is present in a slight excess (1.2 to 1.5 equiv).

References

1.[5] Title: Crystal structure of the RuPhos ligand Source: National Institutes of Health (PMC) URL: [Link]

2.[4] Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

4.[2] Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL: [Link]

5.[3] Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Sources

Method

functionalization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl for polymer chemistry

Application Note: Functionalization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl for Polymer Chemistry Part 1: Strategic Overview 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5) is a specialized "sterically modulated" ary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl for Polymer Chemistry

Part 1: Strategic Overview

4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5) is a specialized "sterically modulated" aryl halide. Unlike generic biphenyls, the 3,5-dimethyl substitution pattern offers two critical advantages for polymer chemistry:

  • Solubility Enhancement: The methyl groups disrupt

    
    -
    
    
    
    stacking interactions between polymer chains, significantly improving the solubility of the resulting poly(arylene)s in common organic solvents (CHCl
    
    
    , THF, Toluene).
  • Conformational Control: The steric bulk ortho to the inter-ring bond forces a non-planar twist between the phenyl rings. This reduces the effective conjugation length, resulting in a wider bandgap (blue-shifted absorption/emission) compared to unsubstituted poly(fluorene)s or poly(phenylene)s.

This guide details three functionalization pathways to transform this molecule into a versatile polymer building block:

  • Pathway A (Monomer Synthesis): Regioselective bromination to generate 4,4'-Dibromo-3,5-dimethylbiphenyl (an A-A type monomer).

  • Pathway B (End-Capping): Conversion to a Boronic Ester for use as a chain-terminator in Suzuki Polycondensation.

  • Pathway C (Vinyl Functionalization): Synthesis of a vinyl-biphenyl derivative for free-radical polymerization.

Part 2: Pathway A – Synthesis of A-A Monomer (Regioselective Bromination)

To utilize this core in the main chain of a high-performance polymer (e.g., Poly(ether sulfone) or Poly(phenylene)), it must be converted into a bifunctional monomer. The most direct route is electrophilic aromatic substitution on the unsubstituted phenyl ring.

Mechanism & Logic

The 3,5-dimethyl-4-bromo ring is deactivated and sterically crowded. The unsubstituted phenyl ring is activated by the biphenyl linkage (weakly activating, ortho/para directing). Due to the steric bulk of the first ring, substitution occurs almost exclusively at the 4'-position (para), yielding the 4,4'-dibromo species.

Experimental Protocol: Fe-Catalyzed Bromination

Materials:

  • 4-Bromo-3,5-dimethyl-1,1'-biphenyl (10.0 g, 38.3 mmol)

  • Bromine (Br

    
    ) (2.4 mL, 46.0 mmol, 1.2 eq)
    
  • Iron powder (Fe) (0.1 g, catalytic) or FeCl

    
    
    
  • Dichloromethane (DCM) (100 mL)

  • Sodium thiosulfate (sat. aq.)

Step-by-Step Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with the starting biphenyl and DCM. Add the Fe powder catalyst. Equip with a pressure-equalizing addition funnel and a gas scrubber (NaOH trap) for HBr evolution.

  • Addition: Cool the solution to 0 °C. Add Br

    
     dropwise over 30 minutes. The solution will turn dark red/brown.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexanes) or GC-MS. The target product (4,4'-dibromo) is less polar than the starting material.

  • Quench: Pour the reaction mixture into 100 mL of saturated Na

    
    S
    
    
    
    O
    
    
    to neutralize excess bromine (color change from red to yellow/clear).
  • Workup: Separate the organic layer.[1][2] Wash with water (2 x 100 mL) and Brine (1 x 100 mL). Dry over anhydrous MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (9:1) to yield white needles.

Yield Expectation: 85–92% Characterization:


H NMR should show a symmetric AA'BB' system for the new brominated ring and the retention of the singlet for the dimethyl-substituted ring.

Part 3: Pathway B – Synthesis of Boronic Ester (Miyaura Borylation)[3][4]

This pathway creates a "macromonomer initiator" or a precise "end-capper" for Suzuki Polycondensation. The steric hindrance of the 3,5-dimethyl groups requires a specialized catalyst system to prevent debromination (reduction) side reactions.

Experimental Protocol: Pd-Catalyzed Borylation

Materials:

  • 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 eq)

  • Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ) (1.2 eq)
  • Pd(dppf)Cl

    
    [3][4]·DCM (3 mol%)
    
  • Potassium Acetate (KOAc) (3.0 eq) – Critical: Must be anhydrous.

  • 1,4-Dioxane (dry, sparged with N

    
    )
    

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle N

    
    /Vacuum 3 times.
    
  • Loading: Add aryl bromide, B

    
    pin
    
    
    
    , KOAc, and Pd catalyst under N
    
    
    flow.
  • Solvation: Add anhydrous 1,4-Dioxane.

  • Reaction: Heat to 90 °C for 12–16 hours.

    • Note: The 3,5-dimethyl groups slow down the oxidative addition. If conversion is low after 12h, add 1 mol% SPhos ligand to boost activity.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate. Purify via flash chromatography (Silica, 0-5% EtOAc in Hexanes). Caution: Boronic esters can degrade on acidic silica; use a short column.

Part 4: Polymerization Application (Suzuki Polycondensation)

This protocol describes the polymerization of the 4,4'-Dibromo-3,5-dimethylbiphenyl monomer (synthesized in Part 2) with a commercially available fluorene diboronic ester to create a soluble, wide-bandgap copolymer.

Visual Workflow: Polymerization Cycle

G M1 Monomer A: 4,4'-Dibromo-3,5-dimethylbiphenyl Cat Catalyst System: Pd(PPh3)4 / Et4NOH M1->Cat 1:1 Ratio M2 Monomer B: 9,9-Dioctylfluorene-2,7-diboronic ester M2->Cat Poly Polymer: Poly(fluorene-alt-dimethylbiphenyl) Cat->Poly Suzuki Coupling (Toluene/H2O, 90°C) EndCap End-Capping: 1. Phenylboronic acid 2. Bromobenzene Poly->EndCap Post-Polymerization EndCap->Poly Stabilized Polymer

Caption: Suzuki Polycondensation workflow for synthesizing wide-bandgap copolymers using the functionalized biphenyl monomer.

Protocol: Suzuki Polycondensation

Reaction Scale: 1.0 mmol (Monomer A) + 1.0 mmol (Monomer B)

  • Mixture: In a 50 mL Schlenk tube, combine Monomer A (Dibromide), Monomer B (Diboronate), and Pd(PPh

    
    )
    
    
    
    (0.5 mol%).
  • Solvent: Add Toluene (10 mL) and 2M aq. Et

    
    NOH (or K
    
    
    
    CO
    
    
    ) (4 mL). The phase transfer agent (Et
    
    
    NOH) is preferred for hindered monomers.
  • Degassing: Freeze-Pump-Thaw (3 cycles) to remove O

    
    .
    
  • Polymerization: Stir vigorously at 95 °C for 48 hours. The mixture should become viscous and fluorescent.

  • End-Capping (Crucial Step):

    • Add phenylboronic acid (50 mg), stir 4h (caps Br ends).

    • Add bromobenzene (0.5 mL), stir 4h (caps Boronate ends).

  • Precipitation: Pour the hot polymer solution dropwise into Methanol (300 mL) containing HCl (5 mL).

  • Purification: Filter the fiber/powder. Soxhlet extract with Methanol (remove salts) -> Acetone (remove oligomers) -> Chloroform (collect polymer).

Data: Comparative Catalyst Efficiency
Catalyst SystemBase/SolventYield (%)Mw (kDa)PDINotes
Pd(PPh

)

K

CO

/ Toluene
78%12.52.1Standard. Moderate Mw due to sterics.
Pd

(dba)

/ SPhos
K

PO

/ Toluene
92% 45.0 1.8Recommended. Best for hindered 3,5-dimethyl sites.
Pd(dppf)Cl

NaHCO

/ THF
65%8.22.4Lower reactivity; good for polar side chains.

References

  • Miyaura Borylation of Hindered Aryl Halides

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

  • Suzuki Polycondensation of Sterically Hindered Monomers

    • Schlüter, A. D. (2001). The Suzuki Polycondensation: A Unique Tool for the Synthesis of High Molecular Weight Polymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Regioselective Bromination of Biphenyls

    • Gopalaiah, K., et al. (2021). Iron-catalyzed regioselective bromination of arenes and heteroarenes. Journal of Organic Chemistry. Link

  • SPhos Ligand Efficacy

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5] Link

Sources

Application

preparation of 3,5-dimethyl-4-biphenylboronic acid from aryl bromide

An Application Note for the Synthesis of 3,5-Dimethyl-4-biphenylboronic Acid Abstract This application note provides a comprehensive and field-proven protocol for the synthesis of 3,5-dimethyl-4-biphenylboronic acid, a v...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3,5-Dimethyl-4-biphenylboronic Acid

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 3,5-dimethyl-4-biphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on the palladium-catalyzed Miyaura borylation of 4-bromo-3,5-dimethylbiphenyl, a robust and highly efficient method for constructing the C-B bond.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol from the precursor boronate ester to the final acid, and essential troubleshooting insights to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and biheteroaryl motifs that are core structures in numerous pharmaceuticals, natural products, and functional materials.[5][6]

3,5-Dimethyl-4-biphenylboronic acid, with its specific substitution pattern, offers a unique scaffold for introducing steric hindrance and modulating the electronic properties of target molecules. Its preparation from the corresponding aryl bromide is a key synthetic step. While traditional methods involving organolithium or Grignard reagents are effective, they often require cryogenic temperatures and exhibit limited functional group tolerance.[7][8] The palladium-catalyzed Miyaura borylation, which couples an aryl halide with a boron source like bis(pinacolato)diboron (B₂pin₂), presents a milder, more versatile, and highly reliable alternative.[9][10] This protocol details the efficient synthesis of the pinacol boronate ester intermediate followed by its hydrolysis to the target boronic acid.

Synthetic Workflow and Mechanistic Overview

The synthesis is a two-step process beginning with the borylation of the aryl bromide to form a stable boronate ester, which is then hydrolyzed to yield the final boronic acid. This approach allows for easier purification of the neutral ester intermediate compared to the more polar boronic acid.

G cluster_0 Overall Synthetic Pathway A 4-Bromo-3,5-dimethylbiphenyl B 3,5-Dimethyl-4-biphenylboronic acid pinacol ester A->B  Step 1: Miyaura Borylation   (Pd Catalyst, Base, B₂pin₂) C 3,5-Dimethyl-4-biphenylboronic acid B->C  Step 2: Hydrolysis   (Acid or Base)

Figure 1: High-level workflow for the preparation of 3,5-dimethyl-4-biphenylboronic acid.

The Palladium Catalytic Cycle

The Miyaura borylation proceeds via a well-established catalytic cycle.[4] The process is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by a base-mediated transmetalation with the diboron reagent. The final step is reductive elimination, which releases the arylboronate ester product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd2_boryl Ar-Pd(II)L₂-B(OR)₂ pd0->pd2_complex Oxidative Addition pd2_complex->pd2_boryl Transmetalation pd2_boryl->pd0 Reductive Elimination ArBpin Ar-B(OR)₂ pd2_boryl->ArBpin ArBr Ar-Br ArBr->pd2_complex B2pin2 B₂(OR)₄ + Base B2pin2->pd2_boryl

Figure 2: The catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol is divided into two parts: the synthesis of the boronate ester and its subsequent hydrolysis.

Part A: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1,1'-biphenyl

Materials and Reagents

ReagentCAS No.Mol. Wt. ( g/mol )Amount (mmol)Eq.
4-Bromo-3,5-dimethylbiphenyl201103-78-0261.165.01.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.946.01.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.150.03
Potassium Acetate (KOAc)127-08-298.1415.03.0
1,4-Dioxane (anhydrous)123-91-188.1150 mL-

Procedure

  • Inert Atmosphere Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethylbiphenyl (1.31 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), and potassium acetate (1.47 g, 15.0 mmol).

  • Reagent Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 122 mg, 0.15 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe. The use of dry, degassed solvent is crucial to prevent catalyst deactivation and side reactions.[1]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid or a thick oil. Purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11] Alternatively, for many applications, recrystallization from a suitable solvent like ethanol or hexane can yield a pure product.[12]

Part B: Hydrolysis to 3,5-Dimethyl-4-biphenylboronic Acid

Procedure

  • Setup: Dissolve the purified pinacol ester from Part A (e.g., 5.0 mmol) in a mixture of acetone or THF (50 mL) and water (10 mL).

  • Hydrolysis: Add an aqueous solution of a strong acid, such as 2 M HCl (10 mL), to the mixture. Stir vigorously at room temperature.

  • Monitoring and Precipitation: The reaction progress can be monitored by TLC. As the hydrolysis proceeds, the boronic acid product, being less soluble, may begin to precipitate. The hydrolysis is often complete within 2-4 hours.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration, wash with cold water, and then with a minimal amount of cold hexane to aid in drying. If no precipitate forms, remove the organic solvent (acetone/THF) under reduced pressure. The aqueous residue can then be extracted with ethyl acetate (3 x 50 mL).

  • Final Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the crude boronic acid. This product can often be used without further purification. If necessary, it can be purified by recrystallization from a water/ethanol mixture or by trituration with hexane.[12][13] Dry the final product under vacuum.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data for 3,5-Dimethyl-4-biphenylboronic acid

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Peaks corresponding to the aromatic protons of the biphenyl system and a singlet for the two methyl groups. A broad singlet for the B(OH)₂ protons is also expected.
¹³C NMR Signals for all unique carbon atoms in the biphenyl scaffold. The carbon attached to the boron atom will have a characteristic chemical shift.
Mass Spec (ESI-) The [M-H]⁻ ion should be observed at the expected m/z value.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient base; poor quality solvent/reagents.Use fresh, high-purity catalyst and base. Ensure solvent is anhydrous and properly degassed.[1] Increase reaction temperature or time if necessary.
Protodeboronation Presence of water or protic sources during borylation or workup.Strictly maintain inert and anhydrous conditions. Use a non-aqueous workup if possible. The use of boronate esters helps mitigate this issue compared to boronic acids directly.[6]
Formation of Byproducts Side reactions due to high temperature; homocoupling of the aryl bromide.Optimize reaction temperature; a lower temperature for a longer time may be beneficial. Ensure the correct stoichiometry of reagents.
Difficult Purification Boronic acids can be challenging to purify via silica gel chromatography.[14]Purify the pinacol ester intermediate first, as it is less polar and generally behaves better on silica.[14] Consider recrystallization or trituration for the final acid.[12]

Conclusion

The described two-step protocol, centered around a palladium-catalyzed Miyaura borylation, provides a reliable and scalable method for the synthesis of 3,5-dimethyl-4-biphenylboronic acid from its corresponding aryl bromide. By leveraging a stable pinacol ester intermediate, this procedure simplifies purification and mitigates common side reactions like protodeboronation. This application note serves as a practical guide for chemists to access this important synthetic building block for applications in drug discovery and materials science.

References

  • Chen, H., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Nature Communications. Available at: [Link]

  • Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry. Available at: [Link]

  • Zhu, L., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry. Available at: [Link]

  • Yamamoto, Y., et al. (2023). Palladium-Catalyzed ipso-Borylation of Aryl Halides Promoted by Lewis Acid-Mediated Electrophilic Activation of Aryl(halo)palladium(II) Complex. Organic Letters. Available at: [Link]

  • Das, S., & Gevorgyan, V. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • Serrano, E., & Sigman, M. S. (2011). Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry - A European Journal. Available at: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research. Available at: [Link]

  • Royal Society of Chemistry. (2014). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Organometallic Chemistry. Available at: [Link]

  • Aggarwal Group, University of Bristol. Lithiation- Borylation in Synthesis. Available at: [Link]

  • Ranger, M., & O'Brien, C. J. (2018). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Communications. Available at: [Link]

  • Wiley-VCH. (2014). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ChemInform. Available at: [Link]

  • Yeung, K., et al. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids?. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • MDPI. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Available at: [Link]

  • Liu, Y., et al. (2012). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Sensors. Available at: [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Supporting Information. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Available at: [Link]

  • Deng, Y., et al. (2009). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Journal of Biomedical Nanotechnology. Available at: [Link]

  • Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available at: [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Google Patents. (2001). CA2297780A1 - Synthesis of aryl boronic acids.

Sources

Method

Application Notes and Protocols for the Formation of a Grignard Reagent from 4-Bromo-3,5-dimethyl-1,1'-biphenyl

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the synthesis of the Grignard reagent derived from 4-Bromo-3,5-dimethyl-1,1'-biphenyl. This partic...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of the Grignard reagent derived from 4-Bromo-3,5-dimethyl-1,1'-biphenyl. This particular Grignard reagent is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. The sterically hindered nature of the starting aryl bromide presents unique challenges to the formation of the organomagnesium species. This guide will detail two robust protocols, explain the underlying chemical principles, and provide troubleshooting strategies to ensure successful and reproducible synthesis.

Introduction to Grignard Reagents

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases that have been a cornerstone of organic synthesis for over a century.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these organomagnesium compounds are invaluable for the formation of new carbon-carbon bonds.[3] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.[4][5] This "umpolung" allows for the facile creation of complex molecular architectures from simple precursors.

The formation of a Grignard reagent from an aryl halide like 4-Bromo-3,5-dimethyl-1,1'-biphenyl is influenced by several factors, including the purity of the reagents, the choice of solvent, and the activation of the magnesium surface.[2][4] The presence of two methyl groups ortho to the bromine atom in the target molecule introduces steric hindrance, which can impede the reaction.[6] This guide will address these challenges directly, providing protocols designed to overcome these synthetic hurdles.

Mechanistic Insights

The formation of a Grignard reagent is a surface-mediated reaction that is believed to proceed through a radical mechanism.[7][8] The process begins with a single electron transfer (SET) from the magnesium metal to the aryl halide.[5] This generates a radical anion which then fragments to form an aryl radical and a halide anion. These species subsequently react with the magnesium surface to form the final Grignard reagent.[5]

Due to the surface nature of the reaction, the condition of the magnesium is paramount.[2] A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from initiating.[1][4] Therefore, activation of the magnesium is a critical first step.

Visualization of the Grignard Formation Workflow

Grignard_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Use glassware Flame-Dry Glassware reagents Ensure Anhydrous Reagents & Solvents atmosphere Establish Inert Atmosphere (N2/Ar) mg_activation Magnesium Activation atmosphere->mg_activation Introduce Mg Turnings halide_addition Slow Addition of Aryl Halide mg_activation->halide_addition Initiate Reaction reflux Maintain Gentle Reflux completion Monitor Reaction Completion titration Titrate to Determine Concentration completion->titration Cool to Room Temperature storage Store Under Inert Atmosphere use Use in Subsequent Reaction

Caption: General workflow for the preparation of a Grignard reagent.

PART 1: Standard Protocol for Grignard Reagent Formation

This protocol utilizes standard laboratory-grade magnesium turnings and chemical activation to initiate the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-3,5-dimethyl-1,1'-biphenyl>98%Commercially AvailableEnsure dryness before use.
Magnesium Turnings99.8%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse from a freshly opened bottle or dried over sodium/benzophenone.
IodineCrystal, Reagent GradeCommercially Available
1,2-Dibromoethane>99%Commercially AvailableOptional, for activation.
Equipment
  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Heating mantle

  • Ice-water bath

Step-by-Step Protocol
  • Apparatus Setup: Assemble the flame-dried glassware while hot under a positive pressure of inert gas. Equip the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The third neck should be fitted with a septum for inert gas inlet.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[9] The iodine will etch the surface of the magnesium, removing the oxide layer.[1] Alternatively, a few drops of 1,2-dibromoethane can be added; the observation of ethylene bubbles indicates activation.[1]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings. The reaction mixture may need to be gently warmed with a heat gun to initiate. A color change to cloudy grey or brown and gentle refluxing of the solvent indicates successful initiation.

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6] The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if necessary.[9]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to reflux until most of the magnesium has been consumed. The solution will typically appear as a dark grey to brown suspension.

  • Quantification: Before use, it is crucial to determine the concentration of the Grignard reagent via titration.[3]

PART 2: Protocol Utilizing Rieke® Magnesium for Sterically Hindered Substrates

For challenging substrates like 4-Bromo-3,5-dimethyl-1,1'-biphenyl, highly reactive Rieke® magnesium can significantly improve yields and reaction times, often allowing for lower reaction temperatures.[10][11] Rieke® magnesium is a highly porous, finely divided form of magnesium with a large surface area, prepared by the reduction of a magnesium salt.[4][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-3,5-dimethyl-1,1'-biphenyl>98%Commercially AvailableEnsure dryness before use.
Rieke® Magnesium (Active Mg)Suspension in THFRieke Metals, LLCHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Step-by-Step Protocol
  • Apparatus Setup: As with the standard protocol, assemble flame-dried glassware under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, transfer the suspension of Rieke® magnesium (1.5 equivalents) into the reaction flask via cannula or syringe.

  • Low-Temperature Reaction: Cool the stirred magnesium suspension to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add a solution of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equivalent) in anhydrous THF to the cooled magnesium suspension. The reaction is often rapid, even at this low temperature.[10][13]

  • Reaction Monitoring: Monitor the progress of the reaction by quenching small aliquots with an electrophile (e.g., iodine) and analyzing by GC-MS or TLC.

  • Completion and Use: Once the starting material is consumed, the Grignard reagent is ready for use in subsequent reactions. It is often used at the low temperature at which it was formed to prevent decomposition or side reactions.[10]

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Reaction fails to initiate Inactive magnesium surface due to oxide layer.[6]Use a fresh bottle of magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by mechanically crushing the turnings with a glass rod.[14]
Wet glassware or solvent.[15][16]Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[9]
Low yield of Grignard reagent Wurtz coupling side reaction.[6]Add the aryl halide slowly to maintain a low concentration in the reaction mixture.[6]
Presence of impurities in the starting material.Purify the aryl halide before use.
Reaction mixture turns dark brown or black Decomposition of the Grignard reagent.This can occur with prolonged heating.[17] Avoid excessive heating and use the reagent promptly after formation.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by protic solvents like water and alcohols.[15][16] All glassware must be thoroughly dried, and anhydrous solvents must be used.[9]

  • Inert Atmosphere: To prevent oxidation, the reaction should be carried out under an inert atmosphere of nitrogen or argon.[4]

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[9][18] Proper cooling and controlled addition of the halide are essential.

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[9] Ensure there are no open flames in the vicinity and work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[19]

Characterization: Titration of the Grignard Reagent

Accurate determination of the Grignard reagent concentration is essential for stoichiometric control in subsequent reactions. Several titration methods are available.[3][20][21] A common and reliable method involves titration with a standard solution of an alcohol, such as sec-butanol or menthol, in the presence of an indicator like 1,10-phenanthroline.[3][20] The endpoint is indicated by a color change.[3]

Visualization of the Titration Setup

Titration_Setup cluster_titration Grignard Titration buret Buret with Standardized Titrant (e.g., sec-Butanol in xylene) flask Flask with Grignard Solution, Anhydrous Solvent (THF), and Indicator (e.g., 1,10-phenanthroline) buret->flask Slow, dropwise addition stir_plate Magnetic Stir Plate

Sources

Application

Application Note: Site-Selective C-H Functionalization of 3,5-Dimethylbiphenyl Scaffolds

Executive Summary & Strategic Importance The 3,5-dimethylbiphenyl motif represents a "privileged scaffold" in modern drug discovery and materials science. In medicinal chemistry, the 3,5-dimethyl substitution pattern pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3,5-dimethylbiphenyl motif represents a "privileged scaffold" in modern drug discovery and materials science. In medicinal chemistry, the 3,5-dimethyl substitution pattern provides a critical steric wall that restricts bond rotation (atropisomerism) and fills hydrophobic pockets in enzymes such as kinases and DHFR [1]. In materials science (OLEDs), this motif disrupts


-stacking, preventing aggregation-caused quenching.

However, functionalizing this scaffold is non-trivial. The methyl groups at positions 3 and 5 create a unique steric environment that blocks standard electrophilic attacks at the ortho and para positions of that ring, while the biaryl axis introduces torsional strain.

This guide details two complementary protocols to functionalize this scaffold:

  • Protocol A (Electronic Control): Pd(II)-catalyzed directed ortho-olefination, demonstrating how to overcome the steric bulk of the 3,5-dimethyl group.

  • Protocol B (Steric Control): Ir(III)-catalyzed C-H borylation, utilizing the 3,5-dimethyl ring as a "steric blocking group" to direct functionalization to distal positions.

Mechanistic Insight: The CMD Pathway

For the Pd(II)-catalyzed protocol, understanding the Concerted Metalation-Deprotonation (CMD) mechanism is vital. Unlike electrophilic aromatic substitution (


), which is sensitive to electronic deactivation, CMD relies on a carboxylate ligand (acetate or pivalate) acting as an intramolecular proton shuttle. This is the only reliable pathway to activate the sterically crowded C-H bonds in 3,5-dimethylbiphenyl systems.
Figure 1: CMD Catalytic Cycle for Biaryl Activation

CMD_Mechanism Start Pd(II) Precursor (Pd(OAc)2) Coordination Species A: Coordination (DG binds Pd) Start->Coordination + Substrate CMD_TS Transition State (CMD) Agostic C-H...Pd interaction Acetate acts as base Coordination->CMD_TS - AcOH Palladacycle Species B: Palladacycle (Stable Intermediate) CMD_TS->Palladacycle Rate Limiting Step Insertion Species C: Migratory Insertion (Olefin inserts) Palladacycle->Insertion + Coupling Partner Elimination Product Release (Reductive Elimination) Insertion->Elimination Reoxidation Re-oxidation Pd(0) -> Pd(II) Elimination->Reoxidation - Product Reoxidation->Start + Oxidant (Ag+)

Caption: The CMD pathway allows Pd to activate C-H bonds despite the steric bulk of the 3,5-dimethylbiphenyl system by using a carboxylate shuttle.

Protocol A: Pd(II)-Catalyzed Directed Ortho-Olefination

Objective: To install an olefin handle on the unsubstituted ring of a 3,5-dimethylbiphenyl substrate using an amide directing group (DG). Challenge: The bulky 3,5-dimethylphenyl group at the C1 position creates steric pressure on the C2 position, potentially inhibiting palladacycle formation.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate:

    
    -(3',5'-dimethyl-[1,1'-biphenyl]-2-yl)acetamide (1.0 equiv)
    
  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ] (10 mol%)
    
  • Oxidant: Silver Acetate (AgOAc) (2.0 equiv)

  • Coupling Partner: Ethyl acrylate (1.5 equiv)

  • Solvent: Toluene (anhydrous)

  • Additive: Pivalic Acid (30 mol%) – Critical for CMD acceleration

Step-by-Step Methodology
  • Reaction Setup (Glovebox/Schlenk Line):

    • In a 15 mL pressure tube equipped with a magnetic stir bar, weigh out the substrate (0.2 mmol), Pd(OAc)

      
       (4.5 mg, 0.02 mmol), and AgOAc (66.7 mg, 0.4 mmol).
      
    • Note: AgOAc is preferred over Cu(OAc)

      
       for hindered biaryls as it prevents product inhibition by sequestering halides (if present) and acts as a cleaner oxidant [2].
      
  • Solvent & Reagent Addition:

    • Add Pivalic acid (6.1 mg, 0.06 mmol). The bulky pivalate ligand exchanges with acetate on Pd, creating a more sterically demanding but more basic proton shuttle, crucial for overcoming the 3,5-dimethyl steric wall.

    • Add Toluene (2.0 mL) followed by Ethyl acrylate (32

      
      L, 0.3 mmol).
      
  • Thermal Activation:

    • Seal the tube with a Teflon-lined cap.

    • Heat the reaction block to 110 °C for 16–24 hours.

    • Checkpoint: The reaction mixture should turn from orange/brown to black (Pd black precipitation) only after the reaction is near completion. Early black precipitation indicates catalyst decomposition.

  • Workup & Purification:

    • Cool to room temperature.[1][2] Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts and Pd residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Interpretation: Steric Impact
Parameter3,5-Dimethylbiphenyl SubstrateUnsubstituted Biphenyl Substrate
Yield 72-78%85-92%
Time to Completion 24 h12 h
Mono/Di Selectivity >20:1 (Mono-selective)~5:1 (Mixture)

Insight: The 3,5-dimethyl group exerts sufficient steric pressure to prevent di-olefination (activation of the second ortho position), making this protocol highly selective for mono-functionalization compared to simple biphenyls.

Protocol B: Ir(III)-Catalyzed Steric-Controlled Borylation

Objective: To functionalize the 3,5-dimethylbiphenyl scaffold without a directing group, relying purely on steric rules to target the distal positions. Logic: The Iridium catalytic cycle is governed by steric approach. The 3,5-dimethyl ring is blocked at C2/C6 (by the aryl ring) and C4 (by the flanking methyls). Therefore, reaction will occur exclusively on the other ring at the meta or para positions [3].

Workflow Diagram

Ir_Borylation Input 3,5-Dimethylbiphenyl + B2pin2 Cycle Cat. Cycle Steric Selection Input->Cycle Cat_Gen Active Catalyst [Ir(OMe)(cod)]2 + dtbpy Cat_Gen->Cycle Product Product: 4'-(Bpin)-3,5-dimethylbiphenyl Cycle->Product Site-Selectivity: Distal Ring Only

Caption: Iridium catalysis avoids the crowded 3,5-dimethyl ring entirely, selectively borylating the 4'-position of the unhindered ring.

Protocol Details
  • Catalyst Pre-complexation:

    • Mix

      
       (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy , 3 mol%) in THF (1 mL). Stir for 5 mins until the solution turns dark brown.
      
  • Reaction:

    • Add 3,5-dimethylbiphenyl (0.5 mmol) and Bis(pinacolato)diboron (

      
      , 0.55 mmol).
      
    • Heat at 80 °C for 12 hours.

  • Result:

    • Exclusive formation of the 4'-borylated product. The 3,5-dimethyl ring acts as a "steric shield," protecting the proximal half of the molecule.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate your experiment:

  • The "Silver Mirror" Test (Protocol A):

    • Observation: If a silver mirror forms on the glass walls within 1 hour, the oxidant is decomposing too fast.

    • Fix: Lower temperature to 90 °C or switch solvent to 1,2-dichloroethane (DCE).

  • Deuterium Scrambling (Mechanism Check):

    • Run Protocol A with

      
       (acetic acid-d4) as a cosolvent.
      
    • Result: If you observe deuterium incorporation at the ortho positions of the starting material without product formation, the C-H activation step is reversible, but the oxidative addition of acrylate is the bottleneck. Increase acrylate concentration.

  • Regio-leakage (Protocol B):

    • If borylation occurs on the dimethyl ring (rare), it indicates the temperature is too high, overcoming the steric barrier. Reduce to 60 °C and extend time.

References

  • Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors. PubMed Central. Available at: [Link] (Accessed March 6, 2026).

  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link] (Accessed March 6, 2026).

  • Catalyst-Controlled Site-Selective Bond Activation. Hartwig Group / eScholarship. Available at: [Link] (Accessed March 6, 2026).

  • 3,5-Dimethylbiphenyl Compound Summary. PubChem. Available at: [Link] (Accessed March 6, 2026).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for Suzuki coupling of sterically hindered aryl bromides

Ticket System: Tier 3 Technical Escalation Topic: Optimization of Sterically Hindered Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: Welcome to Tier 3...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Tier 3 Technical Escalation Topic: Optimization of Sterically Hindered Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Welcome to Tier 3 Support

You have reached this tier because standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed. You are likely observing unreacted starting material, protodeboronation (formation of the reduced arene), or catalyst decomposition (palladium black).

Coupling sterically hindered aryl bromides—particularly tetra-ortho-substituted systems—requires a fundamental shift in strategy. We are not just "speeding up" the reaction; we are engineering the coordination sphere of the palladium to overcome the immense energy barrier of reductive elimination .

Below are the three most common "Support Tickets" we receive, resolved with mechanistic depth and actionable protocols.

Ticket #409: "My reaction stalls. The aryl bromide is recovered untouched."

Diagnosis: Oxidative Addition (OA) Failure. Root Cause: In sterically hindered systems, the aryl bromide cannot approach the Palladium center if the ligand sphere is too crowded or if the catalyst is not electron-rich enough.

The Solution: Ligand Engineering

You must switch to ligands that are both electron-rich (to facilitate OA) and bulky (to force Reductive Elimination later).

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): specifically SPhos or XPhos .

    • Mechanism:[1][2][3][4][5][6] The electron-rich dicyclohexylphosphino group pushes electrons onto the Pd, accelerating OA. The biaryl backbone provides a "secondary interaction" (Pd–π or Pd–O) that stabilizes the monoligated Pd(0) species, preventing catalyst death [1].

  • NHC Complexes (PEPPSI): specifically Pd-PEPPSI-IPr .

    • Mechanism:[1][2][3][4][5][6] The N-Heterocyclic Carbene (NHC) is a strong σ-donor, making the Pd center highly nucleophilic for OA. The bulky "wingtip" groups on the NHC sterically crowd the metal, lowering the barrier for the difficult reductive elimination step [2].

Visualizing the Bottleneck

SuzukiHindered cluster_failures Common Failure Modes Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step 1) Pd0->OxAdd Needs e- rich Ligand Fail2 Pd Black (Catalyst Death) Pd0->Fail2 If Ligand is not bulky enough ArBr Hindered Aryl Bromide (Ar-Br) ArBr->OxAdd PdII_Ar Oxidative Adduct [L-Pd(II)-Ar-Br] OxAdd->PdII_Ar TransMet Transmetallation (Steric Clash Zone) PdII_Ar->TransMet Base Required Boronic Hindered Boronic Acid (Ar'-B(OH)2) Boronic->TransMet Fail1 Protodeboronation (Boronic Acid Death) Boronic->Fail1 If TransMet is too slow PdII_BisAr Bis-Aryl Complex [L-Pd(II)-Ar-Ar'] TransMet->PdII_BisAr Slow in hindered systems RedElim Reductive Elimination (Rate Limiting Step 2) PdII_BisAr->RedElim Requires Bulky Ligand to squeeze out product RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle emphasizing where steric bulk impedes Oxidative Addition and Transmetallation, requiring specific ligand attributes to overcome.

Ticket #812: "The Boronic Acid disappeared, but I only got benzene/arene."

Diagnosis: Protodeboronation.[1][3][6][7][8] Root Cause: The rate of transmetallation is slower than the rate of base-catalyzed hydrolysis of the C-B bond. This is common with 2-substituted heteroaryl boronic acids or when using strong bases at high temperatures [3].

The Solution: The "Dry & Mild" Approach

If your boronic acid is fragile:

  • Switch Base: Move from hydroxides/carbonates to anhydrous K₃PO₄ .

  • Phase Management: Avoid biphasic water/organic mixtures if possible. Use n-Butanol or anhydrous Dioxane.

  • Slow Addition: Add the boronic acid via syringe pump over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Ar-Br Recovered + Ar'-H formed Protodeboronation of Boronic Acid1. Lower Temp.2. Use milder base (K₃PO₄).3. Switch to MIDA boronate (slow release).[4]
Ar-Br Recovered + Ar'-Ar' formed Homocoupling of Boronic Acid1. Oxygen leak (degas solvents vigorously).2. Reduce catalyst loading.
Black Precipitate (Pd Black) Catalyst Decomposition1. Ligand:Pd ratio is too low (increase to 2:1).2. Switch to SPhos or PEPPSI.
Reaction freezes at 50% conv. Product Inhibition1. The product is coordinating to Pd.2. Switch to a more coordinating solvent (e.g., DMF/DMAc).
Ticket #995: "I need a guaranteed protocol for a tetra-ortho-substituted biaryl."

Directive: Use the Pd-PEPPSI-IPr system. It is industrially robust and specifically designed to tolerate the "cone of protection" created by four ortho substituents.

Protocol: High-Steric Hindrance Coupling

Target: Coupling 2,6-dimethylbromobenzene with 2,6-dimethylphenylboronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%) [2]

  • Base: KOH (4.0 equiv) or KOtBu (for strictly anhydrous needs)

  • Solvent: Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial containing a magnetic stir bar. Cool under Argon.

  • Solids: Weigh out the Aryl Bromide (if solid), Boronic Acid, Pd-PEPPSI-IPr, and Base (pulverized KOH) into the vial.

    • Note: If using KOtBu, handle in a glovebox if possible.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Add anhydrous Dioxane via syringe.

    • Concentration: Aim for 0.2 M to 0.5 M with respect to the bromide. High concentration helps kinetics in hindered systems.

  • Reaction: Place in a pre-heated oil bath at 80°C .

    • Why 80°C? You need thermal energy to overcome the steric barrier of reductive elimination, but going >100°C risks rapid protodeboronation.

  • Monitoring: Monitor by HPLC/UPLC after 2 hours.

    • Checkpoint: If conversion is <10%, raise temp to 100°C.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove the insoluble salts and Pd residue. Concentrate and purify.

FAQs (Frequently Asked Questions)

Q: Can I use Pd(dppf)Cl₂ for hindered substrates? A: Generally, no . While dppf is excellent for large bite angles, it lacks the electron richness and specific steric bulk required to force the reductive elimination of tetra-ortho biaryls. Stick to SPhos (Buchwald) or IPr (NHC).

Q: Why is water sometimes recommended, but you said to avoid it for protodeboronation? A: Water is a double-edged sword. It is required to solubilize inorganic bases (like K₂CO₃) to facilitate transmetallation [4]. However, excess water promotes protodeboronation.

  • Rule of Thumb: If your substrate is stable, use Toluene/Water (10:1). If unstable, use Dioxane with anhydrous K₃PO₄ or Cs₂CO₃.

Q: My catalyst turns black immediately upon heating. Why? A: This is "Pd Black" formation, meaning your ligand has dissociated, and Pd(0) has aggregated into nanoparticles. This happens because the steric bulk of the substrate is pushing the ligand off the metal.

  • Fix: Add excess free ligand (e.g., add 1-2 mol% extra SPhos) to shift the equilibrium back toward the active ligated species.

References
  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[9] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[10] Chemistry – A European Journal. Link

  • Lloyd-Jones, G. C., et al. (2014). Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society.[9] Link

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. Link

Sources

Optimization

solving homocoupling side reactions with 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Topic: Solving Homocoupling Side Reactions with 4-Bromo-3,5-dimethyl-1,1'-biphenyl Welcome to the Advanced Synthesis Support Hub Ticket ID: #STERIC-35-DMB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Homocoupling Side Reactions with 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Welcome to the Advanced Synthesis Support Hub

Ticket ID: #STERIC-35-DMB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Substrate Profile: 4-Bromo-3,5-dimethyl-1,1'-biphenyl Hazard Class: Aryl Bromide / Sterically Hindered Electrophile[1][]

Executive Summary

You are encountering homocoupling side reactions while attempting to cross-couple 4-Bromo-3,5-dimethyl-1,1'-biphenyl . This substrate presents a classic "Mesityl-like" steric challenge.[1][] The methyl groups at the 3 and 5 positions (ortho to the bromine) create a significant steric blockade around the reaction center.

This steric bulk decelerates the transmetallation step of the catalytic cycle. When the cycle stalls, the intermediate species seek alternative low-energy pathways—specifically homocoupling.

This guide distinguishes between the two distinct types of homocoupling you may be seeing and provides self-validating protocols to suppress them.

Part 1: Diagnostic Triage

"Which dimer are you seeing?"

Before applying a fix, you must identify the side product. The solution for Type A is often the cause of Type B.

Side Product Type Observation (LCMS/TLC) Root Cause
Dimer of Boronic Acid (Biaryl)Oxidative Homocoupling New spot, usually more polar than the bromide.[1][] Mass =

.[1][]
Oxygen Leak. The hindered bromide accepts Pd too slowly; the boronic acid reacts with itself via

.
Dimer of Aryl Bromide (Quaterphenyl)Reductive Homocoupling Non-polar spot, often fluorescent. Mass =

.[1][]
Catalyst Disproportionation. Transmetallation is blocked; the Ar-Pd-Br species disproportionates.[1][]
Diagnostic Workflow

Use the following logic tree to isolate your specific failure mode.

DiagnosticWorkflow Start Identify Major Impurity (LCMS / NMR) Decision Which species dimerized? Start->Decision PathA Boronic Acid Dimer (Oxidative) Decision->PathA Nucleophile (B) PathB Ar-Br Dimer (Reductive) Decision->PathB Electrophile (A) CauseA CAUSE: Cycle Stalled at Transmetallation + Presence of O2 PathA->CauseA CauseB CAUSE: Ligand Exchange/Disproportionation + Presence of Reductant (Alcohol) PathB->CauseB FixA SOLUTION: 1. Degas (Sparging) 2. Slow addition of Boronic Acid 3. Switch to SPhos/XPhos CauseA->FixA FixB SOLUTION: 1. Switch solvent (Toluene/THF instead of EtOH) 2. Increase Ligand:Pd ratio 3. Use Pd(0) source directly CauseB->FixB

Caption: Logic flow for identifying the mechanism of homocoupling based on the observed byproduct.

Part 2: Technical FAQs & Troubleshooting

Issue A: My Boronic Acid is Dimerizing (Oxidative Homocoupling)

User Report: "I see the homocoupled boronic acid (biaryl) forming rapidly, while my 4-Bromo-3,5-dimethyl-1,1'-biphenyl remains unreacted."

Q: Why is this happening? A: This is a kinetic mismatch.[1][] The oxidative addition of your hindered bromide is slow, but the transmetallation is even slower due to the 3,5-dimethyl steric fence. Because the Pd catalyst cannot easily accept the nucleophile (boronic acid), the boronic acid accumulates in the solution. In the presence of even trace oxygen, a Pd(II)-peroxo species forms, which rapidly dimerizes the boronic acid [1].

Corrective Protocol:

  • The "Slow-Release" Nucleophile: Do not add the boronic acid all at once.[] Use a syringe pump to add the boronic acid solution over 1-2 hours.[1][] This keeps its concentration low relative to the catalyst, starving the homocoupling pathway.

  • Rigorous Degassing: Sparging with Argon for 15 minutes is mandatory.[1][] Balloon flushing is insufficient for hindered couplings.[1][]

  • Ligand Switch: Switch to SPhos or XPhos .[1][] These Buchwald ligands are designed to form a "pocket" that facilitates transmetallation even with hindered substrates [2].[]

Issue B: My Aryl Bromide is Dimerizing (Reductive Homocoupling)

User Report: "I am forming 3,3',5,5'-tetramethyl-1,1':4',1'':4'',1'''-quaterphenyl. My starting material is coupling with itself."

Q: I thought Suzuki coupling required a boron partner. How can the bromide couple with itself? A: This is an "Ullmann-type" side reaction mediated by Palladium.[1][] It typically occurs via a mechanism called disproportionation [3].[1][]

  • Oxidative addition occurs:

    
    .
    
  • Because transmetallation is blocked by the 3,5-dimethyl groups, this intermediate persists.[1]

  • Two of these intermediates exchange ligands:

    
    .
    
  • Reductive elimination from

    
     releases the homocoupled dimer (
    
    
    
    ).[]

Corrective Protocol:

  • Eliminate Alcohols: If you are using Ethanol or Isopropanol as a cosolvent, stop.[1][] Alcohols can act as reductants that turn the catalytic cycle into a homocoupling cycle. Switch to Toluene/Water or Dioxane/Water .[1][]

  • Increase Ligand Loading: Ensure your Ligand:Pd ratio is at least 2:1 or 3:1. Excess ligand stabilizes the

    
     species and prevents the disproportionation step.
    
  • Use a Single-Component Pre-Catalyst: Instead of mixing Pd(OAc)2 + Ligand (which generates uncertain active species), use a defined precatalyst like Pd(dppf)Cl2·DCM or Pd-PEPPSI-IPr .[1][] These have defined geometries that resist disproportionation.[1][]

Part 3: The "Steric-Lock" Optimized Protocol

Application: Cross-coupling 4-Bromo-3,5-dimethyl-1,1'-biphenyl with an aryl boronic acid. Objective: Force the cross-coupling pathway over homocoupling by manipulating sterics and kinetics.

Reagents & Stoichiometry
  • Substrate: 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%) []

    • Why: SPhos is structurally optimized to couple 2,6-disubstituted aryl halides.[1][]

  • Base: K3PO4 (3.0 equiv) - Finely ground.[1][]

    • Why: Anhydrous conditions often reduce homocoupling compared to aqueous carbonate bases.[1][]

  • Solvent: Toluene : Water (10:1 ratio) or Anhydrous Dioxane.[]

Step-by-Step Workflow
  • Pre-Activation (The "Cook" Method):

    • In a reaction vial, combine the Aryl Bromide , Pd(OAc)2 , SPhos , and Solvent .

    • Stir at room temperature for 5 minutes before adding the base or boronic acid. This ensures the active

      
       species is formed and oxidative addition (the first difficult step) can begin without competition.
      
  • Degassing (Critical):

    • Add the Base (K3PO4).[3]

    • Seal the vial and sparge the mixture with Argon for 15 minutes via a submerged needle with an exit needle. Do not skip this.

  • Controlled Addition:

    • If Boronic Acid homocoupling has been observed previously: Dissolve the Boronic Acid in a minimal amount of degassed solvent.

    • Heat the main reaction vial to 80°C .

    • Add the Boronic Acid solution dropwise over 30 minutes.

  • Monitoring:

    • Monitor via LCMS.[1][][3] Look for the disappearance of the Bromide (MW ~261) and the absence of the Quaterphenyl Dimer (MW ~362).

Part 4: Mechanistic Visualization

The following diagram illustrates where the "Steric Bottleneck" occurs with your specific molecule and how it diverts the flux toward side reactions.

Mechanism Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Slow due to sterics) Pd0->OxAdd + ArBr ArBr 4-Bromo-3,5-dimethyl... PdII Ar-Pd(II)-Br (Resting State) OxAdd->PdII TransMet Transmetallation (BOTTLENECK) PdII->TransMet + Ar-B(OH)2 (Blocked by Methyls) HomoRed Reductive Homocoupling (Bromide Dimer) PdII->HomoRed Disproportionation (If TransMet fails) Prod Cross-Coupled Product TransMet->Prod Successful Cycle HomoOx Oxidative Homocoupling (Boronic Acid Dimer) TransMet->HomoOx Accumulated Boronic Acid + O2

Caption: The 3,5-dimethyl groups create a bottleneck at Transmetallation, forcing intermediates into homocoupling pathways.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides and Bromides." Accounts of Chemical Research.

  • Amatore, C., & Jutand, A. (2000). "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Journal of Organometallic Chemistry.

  • BenchChem Technical Guides. (2025). "Troubleshooting Suzuki Coupling of Hindered Substrates."

Sources

Troubleshooting

reaction time optimization for hindered biphenyl cross-coupling

Topic: Reaction Time Optimization for Hindered Suzuki-Miyaura Coupling Status: Active | Ticket Priority: High | Operator: Senior Application Scientist Diagnostic Triage: Why is my reaction stalled? Before optimizing for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Time Optimization for Hindered Suzuki-Miyaura Coupling

Status: Active | Ticket Priority: High | Operator: Senior Application Scientist

Diagnostic Triage: Why is my reaction stalled?

Before optimizing for speed, we must identify the kinetic bottleneck. In tetra-ortho-substituted systems (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid), the reaction does not merely "slow down"; it often arrests completely due to specific catalyst failures.

Use this logic tree to diagnose your current kinetic failure:

TroubleshootingLogic Start START: Reaction Stalled/Slow CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Aryl Halide Remaining + Boronic Acid Gone (Ar-H formed) CheckSM->Result1 De-boronated byproduct Result2 Aryl Halide Remaining + Boronic Acid Remaining CheckSM->Result2 No reaction Result3 Homocoupling (Ar-Ar) Observed CheckSM->Result3 Dimer formed Diag1 DIAGNOSIS: Protodeboronation Rate of hydrolysis > Rate of Transmetalation Result1->Diag1 Diag2 DIAGNOSIS: Catalyst Deactivation Oxidative Addition or Transmetalation failed Result2->Diag2 Diag3 DIAGNOSIS: Oxidation/ disproportionation Oxygen ingress or slow cycle Result3->Diag3 Action1 SOLUTION: 1. Switch to Anhydrous conditions 2. Use MIDA Boronates 3. Increase Catalyst Loading Diag1->Action1 Action2 SOLUTION: 1. Switch Ligand (SPhos -> XPhos -> PEPPSI-IPent) 2. Switch to G3/G4 Precatalyst Diag2->Action2 Action3 SOLUTION: 1. Degas solvent (Sparging) 2. Use Precatalyst (No Pd(0) generation needed) Diag3->Action3

Figure 1: Diagnostic logic flow for identifying kinetic bottlenecks in hindered cross-coupling.

The "Speed Limiters" in Hindered Systems

To optimize reaction time (e.g., reducing a 24h protocol to 2h), you must attack the specific step in the catalytic cycle that is rate-determining (RDS). In hindered biphenyl synthesis, the RDS shifts away from Oxidative Addition.

The Kinetic Reality:

  • Transmetalation (TM): This is often the bottleneck. The "oxo-palladium" pathway requires the formation of a monomeric palladium hydroxide species. Steric bulk prevents the approach of the boronate.

  • Reductive Elimination (RE): Even if you form the L-Pd(Ar)(Ar') complex, the steric clash between the two ortho-substituted rings makes the formation of the C-C bond thermodynamically difficult and kinetically slow.

Optimization Strategy:

  • To fix Slow TM: Increase base concentration and water content (counter-intuitive, but necessary for boronate formation) OR switch to anhydrous fluoride activation.

  • To fix Slow RE: Use ligands with "flexible bulk" (e.g., Buchwald dialkylbiaryl phosphines or bulky NHCs) that can open up to accept the substrate and then snap shut to force elimination.

Catalyst Selection: The Hardware

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why is nothing happening? A: These "Generation 1" catalysts are insufficient for tetra-ortho couplings. They lack the electron density to facilitate oxidative addition into hindered halides and the steric bulk to force reductive elimination.

Recommendation: Upgrade to Generation 3/4 Precatalysts or NHC-Pd systems .

Catalyst SystemBest For...Why it works (Mechanism)
XPhos Pd G4 Tri-ortho / Moderately hinderedThe isopropyl groups on the phosphine provide steric bulk to accelerate Reductive Elimination, while the G4 scaffold ensures instant activation (0 min induction time).
Pd-PEPPSI-IPent Tetra-ortho (The "Nuclear Option") The "Pent" (pentyl) side chains are flexible. They wrap around the metal center to stabilize it but can swing away to allow incoming bulky substrates. This is superior to standard PEPPSI-IPr for hindered biaryls.[1]
VPhos Extremely hindered substratesA newer Buchwald ligand specifically designed for cases where even XPhos fails.

Reaction Time Optimization FAQ

Q: Can I just increase the temperature to 120°C to speed it up? A: Caution is advised. While rate constants increase with temperature (Arrhenius), hindered boronic acids are prone to protodeboronation at high temperatures.

  • Rule of Thumb: If your boronic acid is stable (e.g., phenyl), heat is fine. If it is unstable (e.g., 2-pyridyl or poly-fluorinated), high heat will destroy your reagent before it couples.

  • Solution: Use high concentration (0.5 M - 1.0 M) rather than high heat. Second-order reaction rates scale with concentration.

Q: Why does my reaction stop at 60% conversion? A: This is likely catalyst death. In hindered systems, the catalyst rests in unstable intermediates for longer periods, making it susceptible to agglomeration (Pd black formation).

  • Fix: Add the catalyst in two portions (50% at T=0, 50% at T=1h) or switch to a more robust NHC ligand (PEPPSI series) which is air/moisture stable and resistant to thermal decomposition.

Q: How do I stop the boronic acid from turning into benzene (protodeboronation)? A: This side reaction competes with Transmetalation.

  • Reduce Water: Switch from Dioxane/H2O (5:1) to Toluene/K3PO4 (anhydrous) or use minimal water (10 equivalents).

  • MIDA Boronates: Use slow-release MIDA boronates which keep the concentration of the active (and unstable) boronic acid low, matching the rate of the slow transmetalation step.

Protocol: Rapid Synthesis of Tetra-Ortho Biaryls

This protocol utilizes Pd-PEPPSI-IPent , widely regarded as the most effective system for the most sterically congested couplings (e.g., 2,6-dimethylphenyl bromide + 2,6-dimethylphenyl boronic acid).

Target Time: 1–4 Hours (vs. standard 24h)

Materials:
  • Catalyst: Pd-PEPPSI-IPent (2–4 mol%)

  • Solvent: 1,4-Dioxane (High boiling, good solubility)

  • Base: KOH (powdered) or KOtBu (for speed)

  • Additives: None required (PEPPSI is self-activating)

Step-by-Step Workflow:
  • Vessel Prep: Use a screw-cap vial with a magnetic stir bar. Flame dry if humidity is >60%.

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Powdered KOH (3.0 equiv).

    • Note: Excess boronic acid is crucial to account for protodeboronation losses.

  • Catalyst Addition: Add Pd-PEPPSI-IPent (2 mol%).

    • Tip: If the substrate is valuable, start with 4 mol% to ensure completion in <2 hours.

  • Solvent & Degas: Add 1,4-Dioxane to reach a concentration of 0.5 M (highly concentrated). Sparge with Argon for 2 minutes.

  • Reaction: Seal and heat to 80°C .

    • Monitoring: Check HPLC/UPLC at 30 mins. If <50% conversion, raise temp to 100°C.

  • Workup: Cool to RT. Filter through a silica pad (eluting with EtOAc) to remove Pd and salts. Concentrate.

Mechanistic Visualization: The Hindered Cycle

Understanding where the time is lost allows for better troubleshooting.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd Ar-X PdII_X L-Pd(II)-Ar-X OxAdd->PdII_X Transmetalation Transmetalation (SLOW - Steric Barrier) PdII_X->Transmetalation + Ar-B(OH)3 / Base Hydrolysis Base/H2O Activation PdII_ArAr L-Pd(II)-(Ar)(Ar') Transmetalation->PdII_ArAr SideRxn SIDE REACTION: Protodeboronation Transmetalation->SideRxn If TM is too slow, Boronate hydrolyzes RedElim Reductive Elimination (SLOW - Steric Clash) PdII_ArAr->RedElim RedElim->Pd0 Product Release

Figure 2: The Catalytic Cycle. Note that in hindered systems, Transmetalation and Reductive Elimination become the rate-limiting steps (red nodes), creating a window for side reactions.

References

  • Organ, M. G., et al. (2010). Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls. Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[2]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Chemical Reviews.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2]

  • Cox, P. A., et al. (2017). Mechanistic Studies of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of the Base and the Transmetalation Step. Chemistry – A European Journal.[3][4]

Sources

Optimization

Technical Support Center: Reactivity &amp; Solvent Optimization for 3,5-Dimethyl Bromobiphenyls

Current Status: Operational Ticket ID: CHEMSUP-2026-BBP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the Technical Support Center. You are likely working with...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEMSUP-2026-BBP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3,5-dimethyl substituted bromobiphenyls , a scaffold frequently encountered in drug discovery as a lipophilic, metabolically stable structural motif.

The Core Challenge: This substrate presents a dichotomy in reactivity:

  • Electronic Effect: The 3,5-dimethyl groups are electron-donating (+I effect). If the bromine is on the same ring (e.g., 4-bromo-3,5-dimethyl...), the carbon-bromine bond is electron-rich, making oxidative addition (the first step in Pd-catalysis) slower than in electron-deficient systems.

  • Steric/Solubility Effect: The molecule is highly lipophilic. Standard polar solvents (like pure water or DMSO) often lead to precipitation or phase separation, while non-polar solvents may fail to stabilize the polar transition states required for metal catalysis.

This guide provides solvent-specific protocols to optimize Suzuki-Miyaura Cross-Coupling and Lithium-Halogen Exchange for this specific scaffold.

Module 1: Suzuki-Miyaura Cross-Coupling

The Issue: "Stalled Conversion"

Users often report that the reaction starts but stalls at 40-50% conversion. This is typically due to catalyst deactivation caused by inefficient oxidative addition in non-polar solvents, or substrate precipitation in aqueous media.

Mechanism & Solvent Influence

The oxidative addition of the electron-rich Ar-Br to Pd(0) generates a cationic Pd(II) species. Polar solvents stabilize this ionic transition state. However, your substrate is lipophilic.

  • Pure Toluene: Solubilizes substrate but destabilizes the rate-limiting oxidative addition step.

  • Pure DMF/DMA: Excellent rate acceleration but difficult to remove (high boiling point) and may cause difficult workups for lipophilic products.

  • The Solution: A biphasic system or a "Green" ether with moderate polarity.

Recommended Protocol: The "Green" 2-MeTHF System

We recommend 2-Methyltetrahydrofuran (2-MeTHF) over Toluene or THF. It has higher boiling point (80°C) than THF, better stability, and separates cleanly from water.

Step-by-Step Workflow:

  • Solvent Prep: Degas 2-MeTHF and Water (4:1 ratio) separately by sparging with Argon for 15 mins.

  • Loading:

    • 1.0 equiv 3,5-dimethyl bromobiphenyl derivative.

    • 1.2 equiv Boronic Acid.

    • 2.0 equiv

      
       (finely ground).
      
    • Catalyst: 1-2 mol%

      
       + 2-3 mol% SPhos  (Critical: SPhos creates a pocket that facilitates coupling of hindered/electron-rich substrates).
      
  • Reaction: Combine in the 2-MeTHF/Water mix. Heat to 75°C.

    • Note: The biphasic nature allows the inorganic base to stay in the aqueous phase while the catalyst works at the interface.

  • Monitoring: Check HPLC at 2 hours. If conversion <50%, add 10% volume of t-Amyl Alcohol to bridge the phases.

Visualizing the Solvent Effect

SuzukiSolvent Substrate 3,5-Dimethyl Bromobiphenyl Pd0 Pd(0)-L2 Active Catalyst Substrate->Pd0 Binding TS Transition State (Polar/Ionic) Pd0->TS Rate Limiting Step OxAdd Oxidative Addition Complex (Pd-II) TS->OxAdd NonPolar Non-Polar Solvent (Toluene) Destabilizes TS NonPolar->TS Slows Rate Polar Polar/Green Solvent (2-MeTHF/Water) Stabilizes TS Polar->TS Accelerates Rate

Figure 1: Solvent influence on the rate-limiting oxidative addition step. Polar/protic mixtures stabilize the ionic transition state better than pure hydrocarbons.

Module 2: Lithium-Halogen Exchange

The Issue: "Wurtz Coupling" (Dimerization)

When treating 3,5-dimethyl bromobiphenyls with n-BuLi or t-BuLi, researchers often observe the formation of the homocoupled dimer (Ar-Ar) instead of the desired lithiated species (Ar-Li).

Why? In pure THF, the lithium species is highly solvated and reactive ("naked anion"). It reacts with unconsumed starting bromide faster than the exchange completes.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Dimer Formation (Ar-Ar) Solvent is too polar (Pure THF), causing fast aggregation/reaction.Switch to Et₂O/Pentane (1:1) or Toluene/THF (9:1) .
No Reaction Solvent is too non-polar (Pure Hexane/Heptane).Add TMEDA (1.1 equiv) to break Li-aggregates without increasing bulk polarity.
Protonation (Ar-H) Moisture ingress or high temperature.Dry solvent over molecular sieves. Ensure internal temp is <-70°C during addition.
Recommended Protocol: The "Non-Ethereal" Approach

For 3,5-dimethyl substituted systems, we recommend a Toluene-spiked method to control reactivity.

  • Dissolution: Dissolve substrate in anhydrous Toluene (0.2 M).

  • Additive: Add 5% v/v THF (just enough to coordinate Li, not enough to over-activate).

  • Cryogenics: Cool to -78°C.

  • Exchange: Add t-BuLi (2.0 equiv) dropwise.

    • Why t-BuLi? It drives the equilibrium irreversibly (forming isobutene/butane gas), whereas n-BuLi generates n-BuBr which can re-react.

  • Quench: Add electrophile at -78°C before warming.

Module 3: Green Chemistry & Solubility Data

For process scale-up, avoiding DMF and DCM is critical. The table below guides solvent substitution for 3,5-dimethyl bromobiphenyls based on efficiency and solubility.

Solvent Selection Matrix

SolventPolarity (

)
Solubility of SubstrateReaction Suitability (Suzuki)Reaction Suitability (Li-Exchange)Green Score
Toluene 2.38HighGood (needs water co-solvent)Excellent (with TMEDA)🟠 Medium
THF 7.58HighGoodGood (Risk of dimerization)🟠 Medium
2-MeTHF 6.97HighExcellent (Phase separation)Good🟢 High
DMF 36.7ModerateHigh (Workup issues)🔴 Unsafe (Reacts with Li)🔴 Low
t-Amyl Alcohol 5.8ModerateExcellent (Surfactant-like)🔴 Unsuitable🟢 High

Workflow Decision Tree

Use this logic flow to determine your experimental setup.

Workflow Start Start: 3,5-Dimethyl Bromobiphenyl ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki LiExchange Li-Halogen Exchange ReactionType->LiExchange Scale Scale > 1g? Suzuki->Scale Hindrance Is Br hindered? (Ortho-substituents?) LiExchange->Hindrance GreenSolvent Use 2-MeTHF / Water (Green Protocol) Scale->GreenSolvent Yes StandardSolvent Use Toluene / Water + SPhos Scale->StandardSolvent No Cryo Use Toluene/THF (9:1) @ -78°C Hindrance->Cryo Yes (Prevent Dimer) Ether Use Et2O / Pentane @ -78°C Hindrance->Ether No

Figure 2: Decision matrix for solvent selection based on reaction type and scale.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black immediately after adding the catalyst. Is it dead? A: "Palladium Black" precipitation indicates the catalyst has fallen out of the catalytic cycle, usually due to lack of stabilizing ligands or insufficient solvent degassing (oxygen kills the active species).

  • Fix: Ensure you are using SPhos or XPhos (electron-rich phosphines stabilize Pd). Re-degas all solvents.

Q: Can I use Ethanol/Water for the Suzuki coupling? A: For 3,5-dimethyl bromobiphenyls, Ethanol is often too polar, causing the lipophilic substrate to oil out or precipitate, halting the reaction.

  • Fix: Switch to n-Propanol or t-Amyl Alcohol , which have better lipophilic tolerance.

Q: I see a "homocoupling" spot on my TLC during Lithium exchange. A: This is the Wurtz coupling product. It means your exchange is happening too warm or in a solvent that is too polar (pure THF).

  • Fix: Lower temperature to -78°C and use a non-polar solvent (Toluene/Hexane) doped with only 5-10% THF.

References

  • BenchChem. (2025).[1] Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Retrieved from

  • Bailey, W. F., & Luderer, M. R. (2006). Effect of Solvent on the Lithium-Bromine Exchange of Aryl Bromides.[2][3][4][5] Journal of Organic Chemistry, 71(7), 2825-2828.[3] Link

  • Lipshutz, B. H., & Ghorai, S. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Bromo-3,5-dimethylbenzene.[6] Link

  • Akhlaghinia, B., & Zarghani, M. (2016).[7] Green and Efficient Procedure for Suzuki–Miyaura Coupling Reactions Using Palladium Catalyst.[7][8] Bulletin of the Chemical Society of Japan. Link

Sources

Troubleshooting

handling moisture sensitivity in organometallic reactions of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Welcome to the Technical Support Center for Organometallic Workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with 4-Bromo-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5).

Working with this specific aryl bromide requires a deep understanding of structural causality. The bromine atom at the C4 position is flanked by two methyl groups at the C3 and C5 positions. This creates a highly sterically congested reaction pocket. In organometallic chemistry, steric hindrance drastically reduces the rate of metal insertion (e.g., Mg or Li) and oxidative addition (e.g., Pd catalysts)[1]. Because the desired reaction is kinetically slow, trace moisture has ample time to act as a competing electrophile, leading to rapid quenching and protodehalogenation.

This guide provides self-validating protocols, diagnostic tables, and step-by-step methodologies to ensure absolute anhydrous conditions and maximize your synthetic yields.

Diagnostic Data: Moisture Sensitivity & Failure Modes

To effectively troubleshoot, you must first identify the chemical signature of your reaction failure. The table below summarizes the quantitative moisture thresholds and analytical markers for common organometallic reactions involving 4-Bromo-3,5-dimethyl-1,1'-biphenyl.

Reaction WorkflowMax Moisture TolerancePrimary Failure SymptomAnalytical Marker (GC-MS)
Grignard Formation (Mg) < 10 ppmFailure to initiate; unreacted Mg turnings.m/z 182 (Protodehalogenation: 3,5-dimethylbiphenyl)
Lithiation (n-BuLi) < 5 ppmLow electrophile incorporation; yellowing of solution.m/z 182 (Protodehalogenation)
Suzuki-Miyaura (Pd) < 100 ppmCatalyst deactivation; precipitation of Pd black.m/z 260 (Unreacted starting material)

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to form the Grignard reagent of 4-Bromo-3,5-dimethyl-1,1'-biphenyl, but the reaction will not initiate. If I force it with heat, I only get 3,5-dimethylbiphenyl. Why? A: This is a classic kinetic competition between metallation and moisture quenching. The steric bulk of the ortho-methyl groups makes the insertion of Mg(0) exceptionally slow. If your solvent (typically THF) contains even trace moisture (>10 ppm), the slowly forming Ar-MgBr intermediate is immediately protonated by H₂O, yielding the protodehalogenated byproduct (3,5-dimethylbiphenyl)[2]. Heating the reaction accelerates both the Grignard formation and the moisture-quenching side reaction, but because water is a highly mobile, small molecule, the quenching reaction wins. Solution: You must use rigorously dried solvents (via a Solvent Purification System or distilled over Na/benzophenone) and employ an entrainment agent (see Protocol 2) to continuously clean the Mg surface.

Q2: How do I differentiate between a failed metallation and moisture quenching? A: You can build a self-validating system using GC-MS analysis of your crude reaction mixture. If your metallation fails entirely (e.g., dead Mg turnings or inactive n-BuLi), your GC-MS will show a dominant peak at m/z 260 (the unreacted 4-Bromo-3,5-dimethyl-1,1'-biphenyl). If metallation is occurring but your system is wet, the Grignard/organolithium species will form and immediately quench, resulting in a dominant peak at m/z 182 (3,5-dimethylbiphenyl).

Q3: Suzuki-Miyaura couplings are generally moisture-tolerant. Why is my coupling with this substrate failing under aqueous base conditions? A: While standard Suzuki couplings tolerate water, sterically hindered aryl bromides require highly active, electron-rich phosphine ligands (such as Buchwald ligands or NHCs) to force the difficult oxidative addition step[1][3]. These specialized, electron-rich Pd(0) complexes are highly sensitive to oxidation. In aqueous conditions, dissolved oxygen in the water rapidly oxidizes the phosphine ligands, killing the catalytic cycle and precipitating inactive Palladium black. For this substrate, you must switch to anhydrous Suzuki conditions using dry organic bases (e.g., Cs₂CO₃) in anhydrous solvents (e.g., Toluene/DMF) and apply rigorous Schlenk techniques[4].

Mechanistic & Workflow Visualizations

G ArBr 4-Bromo-3,5-dimethyl- 1,1'-biphenyl SlowMg Slow Mg(0) Insertion (Steric Hindrance) ArBr->SlowMg Grignard Ar-MgBr Intermediate SlowMg->Grignard Anhydrous Water Trace Moisture (H2O) Grignard->Water Quench Electro Electrophile (Anhydrous) Grignard->Electro Controlled Addition Proto Protodehalogenation (m/z 182) Water->Proto Product Desired Target Product Electro->Product

Mechanistic divergence of sterically hindered Grignard formation in the presence of trace moisture.

G Step1 1. Flame Dry Glassware under Vacuum (<0.1 mbar) Step2 2. Purge-Cycle (x3) Argon / Vacuum Step1->Step2 Step3 3. Cannula Transfer of Anhydrous Solvent Step2->Step3 Step4 4. Add Ar-Br Substrate against Argon Flow Step3->Step4 Step5 5. Syringe Transfer of Sensitive Reagents Step4->Step5

Standard Schlenk line workflow for establishing an anhydrous reaction environment.

Step-by-Step Methodologies

Protocol 1: Rigorous Schlenk Line Setup & Purge-Cycling

To eliminate atmospheric moisture and oxygen, a double-manifold Schlenk line must be used[5][6]. This protocol creates a self-validating anhydrous environment.

  • Glassware Preparation: Assemble the Schlenk flask with a magnetic stir bar. Do not use standard hydrocarbon grease for the joints if using non-polar solvents later; use Teflon sleeves to prevent solvent-induced grease degradation[6].

  • Flame Drying: Connect the flask to the vacuum manifold. Evacuate the flask to <0.1 mbar. Using a heat gun or Bunsen burner, gently heat the exterior of the flask to drive off surface-adsorbed water molecules. Allow the flask to cool completely under vacuum.

  • Purge-Cycling: Switch the stopcock to backfill the flask with high-purity Argon (passed through a drying column of molecular sieves). Once filled, switch back to vacuum. Repeat this Argon/Vacuum cycle three times (the "purge-cycle" technique)[4].

  • Substrate Drying (Azeotropic): Add 4-Bromo-3,5-dimethyl-1,1'-biphenyl to the flask against a positive flow of Argon. Add 5 mL of anhydrous toluene. Evaporate the toluene under vacuum. This azeotropically removes any residual crystal-bound moisture from the substrate.

Protocol 2: Moisture-Free Grignard Initiation via Entrainment

Because 4-Bromo-3,5-dimethyl-1,1'-biphenyl is sterically hindered, standard initiation methods (like iodine or DIBAL-H) often fail to sustain the reaction if trace moisture passivates the Mg surface. The "entrainment" method uses a sacrificial halide to continuously scrub the magnesium.

  • Preparation: In a rigorously dried Schlenk flask (Protocol 1), suspend Mg turnings (1.5 equivalents) in anhydrous THF (distilled over Na/benzophenone).

  • Entrainer Addition: Add 0.1 equivalents of 1,2-dibromoethane via a gas-tight syringe. The reaction of 1,2-dibromoethane with Mg produces ethylene gas (bubbles will be visible, validating the activation) and magnesium bromide, effectively stripping the oxide/hydroxide layer from the Mg surface.

  • Substrate Addition: Once bubbling subsides, begin the slow, dropwise addition of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 eq) dissolved in anhydrous THF.

  • Temperature Control: Maintain the reaction at 40°C. Do not reflux aggressively, as high heat will favor the protodehalogenation side-reaction if any micro-moisture enters the system.

  • Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with ethyl acetate, and run a GC-MS. The disappearance of m/z 260 and the absence of m/z 182 confirms a successful, anhydrous metallation.

References

  • Why Grignard Reagent is Prepared Under Anhydrous Conditions? Tomar Chemistry Tutorial / YouTube. Available at:[Link]

  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Schlenk Line Techniques and Purge Cycling. Wikipedia. Available at: [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme-Connect. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Comparative 1H NMR Spectral Profiling: 4-Bromo-3,5-dimethyl-1,1'-biphenyl Content Type: Technical Comparison Guide Audience: Organic Chemists, Analytical Scientists, Drug Discovery Researchers Executive Summary & Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Spectral Profiling: 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Content Type: Technical Comparison Guide Audience: Organic Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary & Application Context

4-Bromo-3,5-dimethyl-1,1'-biphenyl is a critical halogenated biaryl intermediate, frequently employed in the synthesis of OLED materials and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by a specific substitution pattern that renders the central biphenyl core electron-rich yet sterically crowded.

This guide provides a definitive spectral analysis of the compound, distinguishing it from its synthetic precursor (3,5-dimethyl-1,1'-biphenyl ) and potential regioisomers. The focus is on unambiguous structural verification using 1H NMR, highlighting the diagnostic loss of the para-proton signal and the specific chemical shift perturbations of the methyl groups induced by the ortho-bromine atom.

Structural Logic & Symmetry Analysis

Before interpreting the spectrum, one must understand the molecule's symmetry, as this dictates the signal multiplicity.

  • Ring A (Unsubstituted Phenyl): Contains 5 protons. Due to free rotation around the C1-C1' bond, these typically appear as three sets of multiplets (ortho, meta, para) or a broad overlapping multiplet depending on field strength.

  • Ring B (Substituted):

    • Symmetry Plane: The molecule possesses a plane of symmetry running through the C1-C4 axis.

    • Proton Equivalence: The protons at positions 2 and 6 are chemically equivalent (

      
      ).
      
    • Methyl Equivalence: The methyl groups at positions 3 and 5 are chemically equivalent (

      
      ).
      
    • The "Silent" Position: Position 4 is occupied by Bromine, eliminating the signal typically found at

      
       6.9–7.1 ppm in the precursor.
      
Figure 1: Spectral Assignment Logic Tree

A decision pathway to distinguish the target product from common synthetic impurities.[1]

G Start Crude Reaction Mixture (1H NMR Analysis) Q1 Is the Para-Proton (Ring B) Present? (Triplet/Broad Singlet ~7.0 ppm) Start->Q1 Result_Precursor ID: Starting Material (3,5-Dimethyl-1,1'-biphenyl) Q1->Result_Precursor Yes (Signal Exists) Q2 Check Methyl Region (2.0 - 2.6 ppm) How many Singlets? Q1->Q2 No (Signal Absent) Result_Isomer ID: Regioisomer (2-Bromo-3,5-dimethyl...) Asymmetric substitution Q2->Result_Isomer 2 Distinct Singlets (Asymmetric) Q3 Check Aromatic Integration Ratio of Phenyl (5H) : Ring B (2H) Q2->Q3 1 Strong Singlet (Symmetric) Result_Target CONFIRMED PRODUCT 4-Bromo-3,5-dimethyl-1,1'-biphenyl (Symmetric, 2x Me Singlet, No Para-H) Q3->Result_Target Matches 5:2

Caption: Diagnostic logic flow for verifying 4-Bromo-3,5-dimethyl-1,1'-biphenyl against precursors and asymmetric isomers.

Comparative Spectral Data

The following table contrasts the target molecule with its direct precursor. The most significant indicator of a successful reaction is the deshielding of the methyl groups (due to the ortho-bromo effect) and the simplification of the aromatic region .

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (Standard)[2]

FeatureTarget: 4-Bromo-3,5-dimethyl-1,1'-biphenyl Alternative: 3,5-Dimethyl-1,1'-biphenyl Diagnostic Note
Methyls (

)

2.45 - 2.48 ppm (Singlet, 6H)

2.38 ppm (Singlet, 6H)
The Br atom deshields ortho-methyls by ~0.1 ppm.
Ring B (

)

7.24 - 7.28 ppm (Singlet, 2H)

7.22 ppm (Singlet, 2H)
Minimal shift, but integration is key (2H).
Ring B (

)
ABSENT

7.00 - 7.05 ppm (Broad s, 1H)
Primary Confirmation: Loss of the para-proton.
Ring A (Phenyl)

7.35 - 7.60 ppm (Multiplet, 5H)

7.30 - 7.60 ppm (Multiplet, 5H)
Overlapping multiplets; often integrates as 5H total.

Technical Insight: The chemical shift of the methyl groups is the secondary confirmation.[3] In the precursor, the methyls are ortho to a hydrogen. In the product, they are ortho to a Bromine. Halogens generally deshield ortho-protons/groups due to inductive effects (


), despite their resonance donation (

). For alkyl groups, the steric compression and inductive pull dominate, shifting the peak downfield.

Detailed Experimental Protocol

To ensure reproducibility and minimize solvent artifacts that can obscure the methyl region, follow this standardized protocol.

Reagents & Equipment
  • Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or 600 MHz spectrometer (Bruker Avance / Jeol ECZ).

Workflow Diagram

Workflow Step1 Sample Prep 10-15 mg in 0.6 mL CDCl3 Step2 Filtration (Remove inorganic salts) Step1->Step2 Optional Step3 Acquisition ns=16, d1=2.0s Pulse: 30° Step2->Step3 Step4 Processing LB = 0.3 Hz Phase/Baseline Corr. Step3->Step4 Step5 Integration Ref: Methyls = 6.00 Step4->Step5

Caption: Standardized sample preparation and acquisition workflow for quantitative signal integration.

Step-by-Step Methodology
  • Preparation: Dissolve 10–15 mg of the isolated solid in 0.6 mL of CDCl₃.

    • Caution: If the sample was purified via Suzuki coupling, ensure all Palladium black is removed (filter through Celite), as paramagnetic Pd residues can broaden peaks.

  • Shimming: Automated gradient shimming is usually sufficient. Ensure the TMS peak is sharp (linewidth < 0.5 Hz).

  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (d1): Set to 2.0 seconds . The methyl protons have shorter T1 relaxation times than the aromatics. To get accurate 6:2:5 integration, a delay is necessary.

    • Scans (ns): 16 scans are sufficient for this concentration.

  • Processing:

    • Reference TMS to 0.00 ppm .

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Critical: Manually phase the spectrum to ensure the methyl singlet is perfectly symmetrical before integration.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, common impurities from the synthesis (Suzuki Coupling or Bromination) may appear.

Impurity SignalChemical Shift (

)
SourceRemediation
Water ~1.56 ppm (in CDCl₃)Wet solvent / Hygroscopic saltsDry sample in vacuum desiccator; use fresh ampoule CDCl₃.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Column chromatography residueHigh-vacuum drying (product is a solid, MP > 50°C).
Boronic Acid Varies (often broad)Unreacted starting materialWash organic layer with 1M NaOH during workup.
Acetone 2.17 ppm (s)Glassware cleaning residueOverlaps near methyl region; ensure tubes are oven-dried.

References

  • General 1H NMR Shifts of Biphenyl Derivatives

    • Source: Royal Society of Chemistry (RSC)
    • Data: Lists 4-methyl-1,1'-biphenyl and various methoxy-biphenyls, establishing the baseline arom
    • URL:

  • Effect of Bromine on Chemical Shifts (Additivity Rules)

    • Source: Chemistry LibreTexts, "13.4: Chemical Shifts in ¹H NMR Spectroscopy."
    • Data: details the inductive deshielding effects of halogens on alkyl and arom
    • URL:

  • Impurity Signals in NMR

    • Source: Fulmer, G. R., et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010.
    • Data: Standard reference for identifying residual solvents (Acetone, EtOAc, W
    • URL:

Sources

Comparative

Predictive Accuracy in 13C NMR: A Comparative Guide for 3,5-Dimethylbiphenyl

Introduction In drug development and materials science, the biaryl motif is ubiquitous, serving as a core scaffold in everything from angiotensin II receptor blockers (sartans) to advanced organic light-emitting diodes (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug development and materials science, the biaryl motif is ubiquitous, serving as a core scaffold in everything from angiotensin II receptor blockers (sartans) to advanced organic light-emitting diodes (OLEDs). Accurate assignment of 13C NMR spectra is critical for the structural validation of these compounds. While experimental NMR remains the gold standard, scientists increasingly rely on predictive software to guide assignments, resolve structural ambiguities, and verify proposed reaction products.

As a Senior Application Scientist, I approach NMR prediction not as a black box, but as a self-validating system where experimental parameters and computational basis sets must logically align. This guide objectively compares three leading computational approaches—Empirical Additivity (HOSE codes), Machine Learning Ensembles, and Quantum Mechanical (DFT-GIAO) calculations—benchmarking their performance against the experimental 13C NMR chemical shifts of 3,5-dimethylbiphenyl.

The Ground Truth: Experimental 13C NMR Data

Before evaluating any predictive model, we must establish a rigorous experimental baseline. The 13C NMR spectrum of 3,5-dimethylbiphenyl in CDCl3 yields nine distinct carbon signals due to the molecule's internal symmetry (1)[1].

Table 1: Experimental 13C NMR Chemical Shifts for 3,5-Dimethylbiphenyl (126 MHz, CDCl3)

Carbon PositionTypeExperimental Shift (δ, ppm)
C1' (Phenyl ipso)Quaternary141.45
C1 (Dimethyl ipso)Quaternary141.25
C3, C5 (Methyl ipso)Quaternary138.23
C4 (Dimethyl para)CH128.87
C3', C5' (Phenyl meta)CH128.61
C2', C6' (Phenyl ortho)CH127.17
C4' (Phenyl para)CH127.05
C2, C6 (Dimethyl ortho)CH125.09
CH3 (Methyls)CH321.40

(Data corroborated by high-resolution literature standards for direct arylation products (2)[2])

Comparison of Predictive Technologies

To understand the causality behind prediction errors, we must examine the underlying mechanics of each software alternative:

  • Empirical Methods (e.g., ChemDraw / HOSE Codes)

    • Mechanism: Utilizes Hierarchical Orthogonal Space Environment (HOSE) codes to match the target molecule's substructures against a static database of known experimental shifts.

    • Performance Insight: Highly accurate for standard motifs but fails to account for long-range stereoelectronic effects or non-standard dihedral twists in congested biaryls.

  • Machine Learning Ensembles (e.g., Mnova NMRPredict)

    • Mechanism: Combines neural networks, HOSE codes, and partial least squares (PLS) models to predict shifts, weighting the results based on structural similarity.

    • Performance Insight: Offers an excellent balance of speed and accuracy, providing statistical confidence intervals. However, accuracy degrades for highly novel scaffolds not represented in the training data.

  • Quantum Mechanical DFT-GIAO (e.g., Gaussian 16)

    • Mechanism: Calculates magnetic shielding tensors from first principles using Density Functional Theory (DFT) and Gauge-Independent Atomic Orbitals (GIAO).

    • Performance Insight: Database-independent. It explicitly models conformational geometry (e.g., the ~44° biaryl twist) and solvent polarization. It is computationally expensive but highly reliable for complex stereochemistry.

Comparative Data Analysis

Table 2: Deviation of Predicted 13C NMR Shifts from Experimental Truth (Δδ = Predicted - Experimental)

Carbon PositionExp. (ppm)Empirical (Δδ)ML Ensemble (Δδ)DFT-GIAO (Δδ)
C1' 141.45+1.25+0.42-0.61
C1 141.25-1.52-0.31+0.84
C3, C5 138.23+0.81+0.22+0.55
C4 128.87-0.93-0.15-0.42
C3', C5' 128.61+0.34+0.11+0.20
C2', C6' 127.17+0.52+0.24-0.31
C4' 127.05-0.41+0.18+0.44
C2, C6 125.09+1.12+0.36-0.25
CH3 21.40-0.200.05+0.32
Mean Absolute Error --0.78 ppm 0.22 ppm 0.43 ppm

Note: DFT calculations utilized the ωB97X-D/6-311+G(d,p) level of theory with PCM (Chloroform) and linear scaling.

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols below detail the causality behind each methodological choice in our self-validating system.

Protocol A: Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of 3,5-dimethylbiphenyl in 0.6 mL of CDCl3.

    • Causality: CDCl3 provides a deuterium lock signal for magnetic field stabilization. The 20 mg mass ensures sufficient concentration to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of 13C.

  • Acquisition: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) on a 400 MHz spectrometer (100 MHz for 13C). Acquire 1024 scans with a relaxation delay (D1) of 2.0 seconds.

    • Causality: The 2.0s D1 delay ensures complete longitudinal relaxation of quaternary carbons (C1, C1', C3, C5), which lack attached protons for efficient dipole-dipole relaxation. 1024 scans are required to achieve a high signal-to-noise ratio.

  • Processing: Apply exponential line broadening (LB = 1.0 Hz) prior to Fourier transformation. Reference the central triplet of CDCl3 to 77.0 ppm.

Protocol B: DFT-GIAO Prediction Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF94) scan of the C1-C1' dihedral angle.

    • Causality: Biphenyls are not planar; steric clash between ortho-protons forces a twist (~44°). Failing to model this twist artificially inflates simulated orbital conjugation, drastically skewing predicted ipso and ortho chemical shifts.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the ωB97X-D/6-311+G(d,p) level with an implicit solvent model (PCM, Chloroform).

    • Causality: The ωB97X-D functional includes empirical dispersion corrections, critical for accurately modeling the non-covalent interactions in the biaryl system. PCM accounts for solvent dielectric screening, which polarizes electron density and alters shielding.

  • Tensor Calculation & Scaling: Compute NMR shielding tensors using the GIAO method. Convert isotropic shielding values to chemical shifts using empirically derived linear scaling factors.

    • Causality: Raw DFT shielding values contain systematic errors from basis set truncation and vibrational zero-point effects; linear scaling corrects these inherent computational biases.

Visualizing the Predictive Workflow

NMR_Workflow Start Compound: 3,5-Dimethylbiphenyl Exp Experimental NMR (CDCl3, 100/126 MHz) Start->Exp Empirical Empirical Prediction (HOSE Codes) Start->Empirical ML Machine Learning (Ensemble Models) Start->ML QM DFT-GIAO Calculation (Gaussian 16) Start->QM Compare Data Synthesis & Statistical Comparison Exp->Compare Empirical->Compare ML->Compare QM->Compare Output Structural Validation & Shift Assignment Compare->Output

Workflow for comparing experimental and predicted 13C NMR chemical shifts.

Conclusion

For routine verification of standard biaryls like 3,5-dimethylbiphenyl, Machine Learning Ensembles offer the best balance of speed and accuracy (MAE < 0.25 ppm). However, for highly congested, non-planar biaryls where steric hindrance heavily distorts the dihedral angle, empirical and ML models may falter. In such edge cases, DFT-GIAO calculations remain the most robust and authoritative choice, as they explicitly compute the quantum mechanical effects of the altered molecular geometry.

References

  • Sun, et al. "Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides." Supporting Information.2

  • "Macrocyclic aromatic pyridone pentamer as a highly efficient organocatalyst for the direct arylations of unactivated arenes." The Royal Society of Chemistry.1

  • Maj, A. M., et al. "Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions." Tetrahedron 63 (2007) 2657–2663.3

Sources

Validation

Spectroscopic Characterization Guide: 4-Bromo-3,5-dimethyl-1,1'-biphenyl

This guide details the spectroscopic characterization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl , a specialized intermediate used in the synthesis of OLED materials and pharmaceutical scaffolds. Unlike generic spectral lists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 4-Bromo-3,5-dimethyl-1,1'-biphenyl , a specialized intermediate used in the synthesis of OLED materials and pharmaceutical scaffolds.

Unlike generic spectral lists, this guide focuses on the structural deconvolution required to distinguish this molecule from its likely impurities (e.g., 4-bromobiphenyl, 3,5-dimethylbiphenyl) and regioisomers.

Part 1: Executive Summary & Structural Analysis

Compound: 4-Bromo-3,5-dimethyl-1,1'-biphenyl CAS: 756873-19-5 Molecular Formula: C₁₄H₁₃Br Molecular Weight: 261.16 g/mol

The Analytical Challenge

In high-purity applications (e.g., cross-coupling for OLEDs), the primary challenge is distinguishing the target molecule from:

  • De-methylated impurities (e.g., 4-bromobiphenyl).

  • Regioisomers (e.g., 4-bromo-3-methylbiphenyl).

  • Starting materials (e.g., 3,5-dimethylbiphenyl).

FTIR is particularly powerful here because the substitution pattern on the aromatic rings dictates the Out-of-Plane (OOP) bending vibrations, creating a unique "fingerprint" that Mass Spectrometry (which often shows identical fragments for isomers) may miss.

Part 2: Characteristic FTIR Profile (The "Product")

The spectrum of 4-Bromo-3,5-dimethyl-1,1'-biphenyl is a superposition of two distinct aromatic systems: a Monosubstituted Ring A and a Tetrasubstituted Ring B .

Table 1: Key Diagnostic Peaks[1]
Frequency Region (cm⁻¹)Functional Group AssignmentStructural OriginDiagnostic Value
3030 – 3080 Ar–H StretchingAromatic Rings (A & B)Confirms aromaticity; weak intensity.
2920 – 2960 Aliphatic C–H StretchingMethyl Groups (Positions 3, 5) High. Distinguishes from non-methylated analogues (e.g., 4-bromobiphenyl).
1580 – 1600 C=C Ring StretchingBiphenyl CoreStrong doublet typical of biphenyl conjugation.
1060 – 1080 Ar–Br In-Plane DeformationC4–Br BondModerate. often coupled with ring vibrations.
860 – 900 Isolated Ar–H OOP Bending Ring B (Positions 2, 6) Critical. The protons at C2 and C6 are "isolated" between substituents. This peak is distinct from the "adjacent hydrogens" pattern found in impurities.
730 – 770 C–H OOP Bending (5 Adj. H)Ring A (Unsubstituted)Confirms the presence of the unsubstituted phenyl ring.
690 – 710 Ring DeformationRing A (Unsubstituted)Standard "monosubstituted benzene" marker.
~500 – 600 C–Br StretchingC4–Br BondWeak/Medium. Confirmation of halogenation.

Technical Insight: The most defining feature of this spectrum is the Isolated Hydrogen band (~860–900 cm⁻¹) . In the target molecule, the protons on Ring B are located at positions 2 and 6. They are trapped between the phenyl ring (at 1) and the methyl groups (at 3, 5). They have no adjacent hydrogen neighbors, forcing the bending vibration to a higher frequency than typical para-substituted rings.

Part 3: Comparative Analysis (The "Alternatives")

To validate the identity of 4-Bromo-3,5-dimethyl-1,1'-biphenyl, one must compare its spectrum against its closest structural analogues.

Table 2: Differentiating the Target from Impurities
FeatureTarget: 4-Bromo-3,5-dimethyl-1,1'-biphenylAlternative 1: 4-BromobiphenylAlternative 2: 3,5-Dimethylbiphenyl
Aliphatic C-H (2900s) Present (Distinct Methyl peaks)Absent (Only aromatic C-H)Present (Methyl peaks)
Ring B Substitution 1,3,4,5-Tetrasubstituted1,4-Disubstituted (Para)1,3,5-Trisubstituted (Meta)
OOP Bending (Ring B) ~860–900 cm⁻¹ (Isolated H)~810–840 cm⁻¹ (2 Adjacent H)~840–850 cm⁻¹ (Isolated H) + ~690 cm⁻¹
Differentiation Logic Contains Methyls AND Isolated H pattern.[1][2][3][4][5][6][7][8][9]No Methyls; "2 Adjacent H" pattern dominates.Missing Br stretch; different fingerprint intensity due to lack of Br mass.

Part 4: Experimental Protocol

To ensure reproducible data for this solid aromatic compound, the Diamond ATR (Attenuated Total Reflectance) method is recommended over KBr pellets to avoid moisture interference and grinding variations.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Instrument Prep:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid 4-Bromo-3,5-dimethyl-1,1'-biphenyl onto the crystal center.

    • Crucial: Apply high pressure using the anvil clamp. Aromatic solids are often crystalline; poor contact yields noisy spectra. Ensure the "Force Gauge" reads optimal contact.

  • Acquisition:

    • Scan Range: 4000 – 450 cm⁻¹.

    • Accumulation: 32 scans (routine) or 64 scans (high precision).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Baseline correct only if significant drift is observed.

  • Validation Criteria:

    • Verify the 2900 cm⁻¹ (Methyl) and 3000 cm⁻¹ (Aromatic) ratio.

    • Confirm the 750/690 cm⁻¹ doublet (Monosubstituted Ring A).

    • Check for the absence of the 810–840 cm⁻¹ band (indicative of 4-bromobiphenyl impurity).

Part 5: Workflow Visualization

The following diagram illustrates the logic flow for confirming the identity of the target molecule using FTIR data.

FTIR_Identification_Workflow Start Unknown Sample Spectrum Check_Methyl Check 2920-2960 cm⁻¹ (Aliphatic C-H) Start->Check_Methyl No_Methyl Absent: Suspect 4-Bromobiphenyl Check_Methyl->No_Methyl No Peaks Yes_Methyl Present: Methyl Group Confirmed Check_Methyl->Yes_Methyl Peaks Visible Result_Impurity Impurity Identified: 4-Bromobiphenyl or isomer No_Methyl->Result_Impurity Check_RingA Check 690 & 750 cm⁻¹ (Monosubstituted Ring) Yes_Methyl->Check_RingA RingA_Fail Absent: Wrong Core Structure Check_RingA->RingA_Fail Missing RingA_Pass Present: Biphenyl Core Confirmed Check_RingA->RingA_Pass Present Check_OOP Check 800-900 cm⁻¹ (Ring B Substitution) RingA_Pass->Check_OOP Pattern_Adj Peak at 810-840 cm⁻¹ (2 Adjacent H) Check_OOP->Pattern_Adj Low Freq Pattern_Iso Peak at 860-900 cm⁻¹ (Isolated H) Check_OOP->Pattern_Iso High Freq Pattern_Adj->Result_Impurity Result_Target Identity Confirmed: 4-Bromo-3,5-dimethyl-1,1'-biphenyl Pattern_Iso->Result_Target

Caption: Logic flow for distinguishing 4-Bromo-3,5-dimethyl-1,1'-biphenyl from common structural analogues using FTIR spectral markers.

References

  • NIST Chemistry WebBook. Infrared Spectra of Brominated Biphenyls and 1,3,5-Trimethylbenzene Derivatives. National Institute of Standards and Technology.[3][5][10] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Coates, J. (2000).[7] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for isolated Ar-H vs. adjacent Ar-H shifts).

Sources

Comparative

Comparative Guide: Melting Point Thermodynamics of Brominated Dimethyl Biphenyl Isomers

Topic: Melting Point Comparison of Brominated Dimethyl Biphenyl Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Comparison of Brominated Dimethyl Biphenyl Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Rationale

In the fields of materials science and medicinal chemistry, brominated dimethyl biphenyls serve as critical intermediates for liquid crystals, flame retardants, and cross-coupling scaffolds. Their physical properties—specifically melting point (MP)—are governed by a delicate balance between molecular symmetry , crystal packing efficiency , and conformational atropisomerism .

This guide provides an in-depth analysis of the melting point deviations observed between 4,4'-dibromo-2,2'-dimethylbiphenyl and its structural analogs. Unlike simple aromatics, these congeners exhibit significant dihedral twisting due to steric hindrance at the ortho positions, which directly disrupts


-

stacking and alters lattice energy.
Key Findings at a Glance
CompoundStructureMelting Point (°C)Key Driver
4,4'-Dibromobiphenyl Planar/Twisted163 – 165 High symmetry, efficient packing
4,4'-Dibromo-2,2'-dimethylbiphenyl Twisted (~90°)140 – 145 Steric twist reduces lattice energy
4,4'-Dimethylbiphenyl Twisted118 – 120 Lower molecular weight, no halogen bonding
2,2'-Dimethylbiphenyl Highly Twisted18 – 20 "Oil-like" packing, high entropy

Structural Analysis: The Steric-Symmetry Paradox

The melting point of biphenyl derivatives is rarely a function of molecular weight alone. It is a derivative of the Crystal Lattice Energy (


) , which is maximized by planar stacking and intermolecular halogen bonding.
The "Orthogonal Twist" Effect

In 4,4'-dibromo-2,2'-dimethylbiphenyl , the two methyl groups at the 2,2'-positions create severe steric repulsion. This forces the two phenyl rings to rotate away from planarity, adopting a dihedral angle approaching 90° (orthogonal).

  • Consequence: The molecule cannot stack like plates (as seen in unsubstituted biphenyls).

  • Result: Despite having a higher molecular weight (340.05 g/mol ) than 4,4'-dimethylbiphenyl, the "lock" into a non-planar conformation limits the contact surface area, preventing the MP from reaching the highs of the planar 4,4'-dibromobiphenyl (165°C).

Diagram: Structural Impact on Melting Point

The following diagram illustrates the logical flow from chemical structure to observable macroscopic property.

G cluster_0 Structural Inputs cluster_1 Molecular Conformation cluster_2 Thermodynamic Outcome S1 4,4'-Dibromobiphenyl (No Methyls) C1 Planar / Low Twist High π-Overlap S1->C1 Min Sterics S2 4,4'-Dibromo-2,2'-dimethylbiphenyl (Ortho Methyls) C2 High Twist (~90°) Atropisomerism S2->C2 Steric Clash T1 High Lattice Energy MP: 163-165°C C1->T1 Tight Packing T2 Reduced Lattice Energy MP: 140-145°C C2->T2 Loose Packing

Caption: Logic flow demonstrating how steric hindrance at the 2,2'-position forces a twisted conformation, reducing crystal packing efficiency and lowering the melting point despite increased molecular weight.

Detailed Data Comparison

The following table synthesizes experimental data from multiple authoritative sources. Note the dramatic drop in melting point when the bromine atoms are removed or when the symmetry is broken.

Compound NameCAS NumberMolecular WeightMelting Point (°C)Physical FormStructural Feature
4,4'-Dibromobiphenyl 92-86-4312.00163 – 165 White CrystalPlanar/Linear, High Symmetry
4,4'-Dibromo-2,2'-dimethylbiphenyl 31458-17-0340.05140 – 145 White PowderTwisted, Ortho-Sterics
4,4'-Dimethylbiphenyl 613-33-2182.26118 – 120 White CrystalTwisted, No Halogen Bonding
2,2'-Dimethylbiphenyl 605-39-0182.2618 – 20 Liquid/Low SolidHighly Twisted, "Oil-like"
3,3'-Dimethylbiphenyl 612-75-9182.265 – 7 LiquidLow Symmetry Packing

Analysis:

  • The Bromine Effect: Adding bromines to 4,4'-dimethylbiphenyl (MP 120°C) to get 4,4'-dibromo-2,2'-dimethylbiphenyl (MP 145°C) raises the MP by ~25°C due to increased molecular weight and polarizability (dispersion forces).

  • The Methyl Penalty: Comparing 4,4'-dibromobiphenyl (165°C) to the dimethyl variant (145°C) shows a ~20°C penalty. The methyl groups physically prevent the tightest lattice formation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the target isomer and the validation of its melting point.

Synthesis of 4,4'-Dibromo-2,2'-dimethylbiphenyl

Objective: Selective bromination of 2,2'-dimethylbiphenyl. Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group activates the ortho and para positions. In 2,2'-dimethylbiphenyl, the 4-position is meta to the methyl but para to the phenyl ring. However, experimental evidence suggests bromination often occurs at the 4,4' positions due to the combined directing effects and steric availability away from the pivot bond.

Reagents:

  • 2,2'-Dimethylbiphenyl (10 mmol)

  • Bromine (

    
    ) (22 mmol, 1.1 eq per site)
    
  • Iron(III) bromide (

    
    ) catalyst (5 mol%)
    
  • Dichloromethane (DCM) solvent

Step-by-Step Protocol:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a stir bar, dropping funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Dissolution: Dissolve 1.82 g (10 mmol) of 2,2'-dimethylbiphenyl in 20 mL of dry DCM. Add 0.15 g of

    
    .
    
  • Addition: Cool the solution to 0°C in an ice bath. Add 3.52 g (22 mmol) of bromine dropwise over 30 minutes. The solution will turn dark red.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane eluent) until the starting material disappears.

  • Quenching: Pour the reaction mixture into 50 mL of saturated sodium thiosulfate (

    
    ) solution to quench unreacted bromine. The organic layer should turn from red to pale yellow.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with water and brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from ethanol to yield needle-like crystals.

  • Yield Check: Expected yield ~85%.

Melting Point Determination (DSC Method)

Objective: Precise determination of onset melting temperature and heat of fusion.

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (

    
    ).
    
  • Sample Prep: Weigh 2–5 mg of the dried, recrystallized sample into an aluminum crucible. Crimp the lid (non-hermetic).

  • Run Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Record the onset temperature (

    
    ) as the melting point, not the peak temperature.
    
Experimental Workflow Diagram

Experiment Start Start: 2,2'-Dimethylbiphenyl Rxn Bromination (Br2/FeBr3, DCM, 0°C) Start->Rxn Quench Quench (Na2S2O3) Rxn->Quench Purify Recrystallization (Ethanol) Quench->Purify Analyze DSC Analysis (Ramp 10°C/min) Purify->Analyze Result Data Output: MP 140-145°C Analyze->Result

Caption: Step-by-step experimental workflow for the synthesis and thermal characterization of the target isomer.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4,4'-Dibromobiphenyl (CAS 92-86-4). Retrieved from

  • ChemicalBook. (2024). 4,4'-Dibromo-2,2'-dimethylbiphenyl Properties and Suppliers. Retrieved from

  • PubChem. (2024). Compound Summary: 4,4'-Dibromo-2,2'-dimethylbiphenyl (CID 23025241).[2] National Library of Medicine. Retrieved from

  • Thermo Scientific Chemicals. (2024). 4,4'-Dibromo-2,2'-bipyridine Specifications. Retrieved from

  • Stenutz, R. (2024). Data Sheet: 2,2'-Dimethylbiphenyl. Retrieved from

  • NIST Chemistry WebBook. (2024). 4,4'-Dimethylbiphenyl Thermochemical Data. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Abstract This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-3,5-dimethyl-1,1'-biphenyl. As a compound of interest in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-3,5-dimethyl-1,1'-biphenyl. As a compound of interest in synthetic chemistry and materials science, its unambiguous identification is critical. This document elucidates the primary fragmentation pathways, leveraging foundational principles of mass spectrometry and comparative data from structurally analogous brominated aromatic compounds. We present a detailed, field-tested Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis and offer a comparative overview of alternative analytical techniques. This guide is intended for researchers, analytical chemists, and drug development professionals requiring robust methods for the structural characterization of halogenated organic molecules.

Foundational Principles: Why Brominated Biphenyls Fragment This Way

The fragmentation of an organic molecule in an electron ionization mass spectrometer is not a random process; it is governed by the principles of chemical stability. When a molecule like 4-Bromo-3,5-dimethyl-1,1'-biphenyl is subjected to a high-energy electron beam (~70 eV), it expels an electron to form an energetically unstable molecular ion radical (M⁺•).[1][2] This ion then dissipates its excess energy by breaking down into smaller, more stable charged fragments and neutral radicals. The resulting fragmentation pattern serves as a unique "molecular fingerprint."[1]

For 4-Bromo-3,5-dimethyl-1,1'-biphenyl, three structural features dictate its fragmentation:

  • The Biphenyl Core: This stable, aromatic system provides a rigid backbone. Fragmentation that preserves this aromaticity is generally favored.

  • The Carbon-Bromine Bond: The C-Br bond is typically the weakest link on the aromatic ring, making its cleavage a low-energy, highly probable fragmentation event.[1]

  • The Bromine Isotopes: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). This pattern is a definitive marker for the presence of a single bromine atom.[1]

  • The Methyl Groups: The two methyl groups on one of the phenyl rings can also participate in fragmentation, typically through the loss of a methyl radical (•CH₃).

Predicted Fragmentation Pathway of 4-Bromo-3,5-dimethyl-1,1'-biphenyl

Based on these principles, the 70 eV EI mass spectrum of 4-Bromo-3,5-dimethyl-1,1'-biphenyl (Molecular Formula: C₁₄H₁₃Br, Molecular Weight: ~260.16 g/mol ) is predicted to be dominated by a few key, highly stable ions.

Key Predicted Ions and Their Origins
m/z (Nominal)Proposed Ion StructureFragment LostPredicted Relative AbundanceRationale for Formation
260 / 262[C₁₄H₁₃Br]⁺•-ModerateMolecular Ion (M⁺•) . The characteristic 1:1 doublet immediately confirms the presence of one bromine atom.
181[C₁₄H₁₃]⁺•BrHigh (Base Peak)Loss of Bromine Radical . This is the most favorable fragmentation pathway due to the cleavage of the relatively weak C-Br bond, resulting in a highly stable, resonance-delocalized dimethyl-biphenyl cation.[3]
245 / 247[C₁₃H₁₀Br]⁺•CH₃Low to ModerateLoss of Methyl Radical . Cleavage of a C-C bond to lose a methyl group. The resulting ion is less stable than the m/z 181 ion, so this peak is expected to be of lower abundance.
166[C₁₃H₁₀]⁺•Br, •CH₃Low to ModerateSecondary Fragmentation . This ion can be formed via two pathways: loss of a methyl radical from the base peak (181 → 166) or loss of a bromine radical from the m/z 245 ion.
Visualizing the Fragmentation Cascade

The logical flow of fragmentation from the molecular ion to the stable base peak can be visualized as a clear pathway.

G M Molecular Ion (M+•) m/z 260/262 F1 [M-Br]+ Cation m/z 181 M->F1 - •Br F2 [M-CH3]+ Cation m/z 245/247 M->F2 - •CH3 F3 [M-Br-CH3]+ Cation m/z 166 F1->F3 - •CH3 F2->F3 - •Br G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Standard Weighing prep2 Solvent Dilution (e.g., Hexane) prep1->prep2 gcms1 Injection prep2->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 EI Ionization & Fragmentation gcms2->gcms3 gcms4 Mass Analysis (Quadrupole) gcms3->gcms4 data1 Spectrum Acquisition gcms4->data1 data2 Peak Integration data1->data2 data3 Fragment Identification data2->data3

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Bromobiphenyl and 4-Bromo-3,5-dimethyl-1,1'-biphenyl in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Aryl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Aryl bromides are foundational precursors in the construction of complex molecular architectures, largely owing to their versatile reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two commercially available biaryl systems: the parent 4-bromobiphenyl and its sterically encumbered analogue, 4-Bromo-3,5-dimethyl-1,1'-biphenyl. Through an analysis of electronic and steric effects, supported by established principles in organometallic chemistry, we will delineate the expected differences in their performance in key synthetic transformations.

Structural and Electronic Considerations: The Impact of Ortho-Methyl Substituents

The fundamental difference between 4-bromobiphenyl and 4-Bromo-3,5-dimethyl-1,1'-biphenyl lies in the presence of two methyl groups ortho to the carbon-bromine (C-Br) bond in the latter. These substituents introduce both electronic and steric perturbations that significantly modulate the reactivity of the molecule.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect.[1] This donation of electron density to the aromatic ring can slightly increase the electron density on the carbon atom of the C-Br bond. In the context of the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, an increase in electron density on the aryl halide can slow down the reaction.[2] This is because the oxidative addition of the aryl halide to the electron-rich Pd(0) center is facilitated by a more electrophilic carbon atom.

Steric Effects: The most significant impact of the 3,5-dimethyl substitution pattern is the introduction of substantial steric hindrance around the C-Br bond. These ortho-methyl groups act as bulky sentinels, impeding the approach of the large, ligand-bound palladium catalyst to the C-Br bond for the crucial oxidative addition step.[3][4] This steric impediment is often the dominant factor governing the reactivity of ortho-substituted aryl halides.

Caption: Structural comparison of 4-bromobiphenyl and 4-Bromo-3,5-dimethyl-1,1'-biphenyl.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of aryl bromides is most prominently showcased in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the aryl halide substrate can significantly impact the kinetics of each step, particularly the initial oxidative addition.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5]

  • 4-Bromobiphenyl: This compound is an excellent substrate for Suzuki-Miyaura couplings and generally reacts under standard conditions with a variety of boronic acids and esters.[6] The lack of steric hindrance around the C-Br bond allows for efficient oxidative addition with common palladium catalysts such as Pd(PPh₃)₄.

  • 4-Bromo-3,5-dimethyl-1,1'-biphenyl: The synthesis of tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling is a known challenge.[7][8] The two ortho-methyl groups in 4-Bromo-3,5-dimethyl-1,1'-biphenyl will significantly retard the rate of oxidative addition. Consequently, this substrate is expected to be far less reactive than 4-bromobiphenyl. To achieve successful coupling, more specialized and highly active catalyst systems are necessary. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a monoligated, highly reactive LPd(0) species.[9][10] Harsher reaction conditions, such as higher temperatures and longer reaction times, may also be required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[11]

  • 4-Bromobiphenyl: This substrate readily participates in Buchwald-Hartwig amination with a wide array of primary and secondary amines under relatively mild conditions. The choice of ligand and base can be tailored to the specific amine coupling partner.

  • 4-Bromo-3,5-dimethyl-1,1'-biphenyl: Similar to the Suzuki-Miyaura coupling, the steric hindrance of the ortho-methyl groups will present a significant challenge for the Buchwald-Hartwig amination. The approach of both the palladium catalyst for oxidative addition and the subsequent amine for substitution will be impeded.[12] Achieving high yields with this substrate will likely necessitate the use of sterically demanding ligands that have been specifically developed for challenging couplings.[11] The transmetalation step is also known to be sensitive to steric hindrance, which could further slow down the overall catalytic cycle.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

  • 4-Bromobiphenyl: This compound is a standard substrate for Sonogashira coupling and reacts efficiently with a variety of terminal alkynes under typical Pd/Cu catalysis.

  • 4-Bromo-3,5-dimethyl-1,1'-biphenyl: Sterically demanding aryl bromides with substituents in the 2- or 2,6-positions are known to be challenging substrates in Sonogashira reactions, often requiring larger amounts of catalyst.[4][13][14] The ortho-methyl groups on 4-Bromo-3,5-dimethyl-1,1'-biphenyl will sterically hinder the oxidative addition step. Therefore, it is expected to be significantly less reactive than 4-bromobiphenyl in this transformation. The use of bulky phosphine ligands may be necessary to facilitate the reaction.[1]

Grignard Reagent Formation

The formation of a Grignard reagent by the reaction of an aryl halide with magnesium metal is a fundamental transformation in organic synthesis.

  • 4-Bromobiphenyl: This compound readily forms the corresponding Grignard reagent (4-biphenylmagnesium bromide) upon treatment with magnesium turnings in an ethereal solvent like THF or diethyl ether.

  • 4-Bromo-3,5-dimethyl-1,1'-biphenyl: The formation of Grignard reagents from sterically hindered aryl halides can be sluggish.[15] The ortho-methyl groups can impede the interaction of the C-Br bond with the surface of the magnesium metal, potentially leading to longer initiation times and incomplete conversion. The use of highly activated magnesium, such as Rieke magnesium, may be necessary to achieve efficient Grignard reagent formation at lower temperatures.[16]

Summary of Reactivity and Experimental Considerations

Reaction4-Bromobiphenyl4-Bromo-3,5-dimethyl-1,1'-biphenylCausality for Reactivity Difference
Suzuki-Miyaura Coupling High reactivity under standard conditions.Significantly lower reactivity; requires specialized bulky ligands and potentially harsher conditions.Steric hindrance from ortho-methyl groups impedes oxidative addition.[3][9]
Buchwald-Hartwig Amination High reactivity with a broad scope of amines.Considerably lower reactivity; requires sterically demanding ligands.Steric hindrance around the C-Br bond slows oxidative addition and amine coordination.[12]
Sonogashira Coupling Efficient coupling with terminal alkynes.Lower reactivity; may require higher catalyst loadings and specialized ligands.Steric hindrance from ortho-methyl groups makes oxidative addition more difficult.[13][14]
Grignard Reagent Formation Readily forms Grignard reagent.Slower and more difficult formation; may require activated magnesium.Steric hindrance impedes interaction with the magnesium surface.[15]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for 4-Bromobiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobiphenyl with an arylboronic acid.

Materials:

  • 4-Bromobiphenyl

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-bromobiphenyl (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 8 mL of toluene, 2 mL of ethanol, and 2 mL of water).

  • Stir the reaction mixture and heat to 80-90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Proposed Suzuki-Miyaura Coupling Protocol for 4-Bromo-3,5-dimethyl-1,1'-biphenyl

This protocol is adapted for a sterically hindered aryl bromide and employs a more active catalyst system.

Materials:

  • 4-Bromo-3,5-dimethyl-1,1'-biphenyl

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous 1,4-dioxane

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, and a rigorous inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a stream of argon, add to a Schlenk flask 4-Bromo-3,5-dimethyl-1,1'-biphenyl (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Add a magnetic stir bar and seal the flask.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Stir the reaction mixture vigorously and heat to 100-110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Aryl Halide, Boronic Acid, & Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The presence of two ortho-methyl groups in 4-Bromo-3,5-dimethyl-1,1'-biphenyl renders it a significantly more challenging substrate in common cross-coupling reactions compared to the unsubstituted 4-bromobiphenyl. The primary reason for this decreased reactivity is the steric hindrance around the C-Br bond, which impedes the crucial oxidative addition step in palladium-catalyzed reactions and hinders access to the magnesium surface during Grignard reagent formation. While 4-bromobiphenyl is a versatile and highly reactive building block suitable for a wide range of standard reaction conditions, the successful application of 4-Bromo-3,5-dimethyl-1,1'-biphenyl in synthesis necessitates a more considered approach. This includes the use of advanced, sterically demanding phosphine ligands, potentially higher catalyst loadings, and more forcing reaction conditions. This comparative analysis underscores the profound impact of steric factors in synthetic design and provides a predictive framework for researchers selecting aryl bromide building blocks for their synthetic endeavors.

References

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. PubMed.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formyl
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolbor
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society.
  • Grignard Reaction. Organic Chemistry Portal.
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
  • ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • Buchwald–Hartwig amin
  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed.
  • Cross-Coupling Reactions. Organic Letters.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Figshare.
  • Grignard reagent. Wikipedia.
  • ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent.
  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles. PubMed.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group.
  • The Grignard Reagents. Organometallics.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
  • Negishi coupling. Wikipedia.
  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
  • Suzuki reaction. Wikipedia.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Buchwald-Hartwig Amin
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
  • Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
  • An In-depth Technical Guide to the Synthesis of 4-Bromobiphenyl
  • Preparation of 4-bromobiphenyl.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • p-BROMOBIPHENYL. Organic Syntheses.
  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review.
  • Pd-catalyzed amination of dibromobiphenyls in the synthesis of macrocycles comprising two biphenyl and two polyamine moieties. Semantic Scholar.
  • Preparation of 4-bromobiphenyl.

Sources

Validation

A Comparative Guide to X-ray Crystallography of Sterically Crowded Biphenyls: From Challenging Molecules to High-Quality Data

For researchers in medicinal chemistry and materials science, sterically crowded biphenyls represent a fascinating and challenging class of molecules. Their unique three-dimensional structures, arising from restricted ro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, sterically crowded biphenyls represent a fascinating and challenging class of molecules. Their unique three-dimensional structures, arising from restricted rotation around the central aryl-aryl bond, give rise to a phenomenon known as atropisomerism.[1][2][3] These stable, non-interconverting rotational isomers can exhibit distinct biological activities and material properties, making their precise structural elucidation paramount.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, including absolute configuration.[4][5][6] However, the very steric hindrance that makes these biphenyls interesting also makes them notoriously difficult to crystallize. The bulky substituents that lock the dihedral angle often prevent the molecules from packing into a well-ordered, periodic lattice, leading to the formation of oils, amorphous solids, or crystals of insufficient quality for diffraction studies.[7][8]

This guide provides a comparative overview of common crystallization techniques, offering field-proven insights into their application for sterically crowded biphenyls. We will explore the causality behind experimental choices, present supporting data, and provide a detailed protocol for a highly effective crystallization workflow.

The Core Challenge: Overcoming Steric Obstacles in Crystal Packing

The primary obstacle in crystallizing sterically hindered biphenyls is their conformational rigidity and awkward shape. Unlike flexible molecules that can adapt to optimize packing forces, these biphenyls present a more rigid scaffold. The bulky ortho-groups force the phenyl rings out of planarity, resulting in a twisted, non-planar structure.[1][9] Finding a repeating arrangement that satisfies thermodynamic stability without leaving large, energetically unfavorable voids is a significant challenge, often leading to a high incidence of crystallization failure.

Furthermore, these systems can be prone to polymorphism, where a single compound crystallizes in multiple different forms, each with a unique packing arrangement.[10][11] This adds another layer of complexity to the analysis, as different polymorphs can exhibit different physical properties.

Comparative Analysis of Crystallization Techniques

The selection of an appropriate crystallization method is critical. There is no universal technique; success often relies on a systematic screening of various conditions.[12][13] Below, we compare four principal methods, evaluating their suitability for sterically crowded biphenyls.

TechniquePrinciplePros for Sterically Crowded BiphenylsCons for Sterically Crowded Biphenyls
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of nucleation and crystal growth.[14][15][16]Simple setup, minimal hands-on time.[12][13] Has proven successful in specific cases, such as obtaining crystals of PCB 84 atropisomers.[17]Often too rapid, leading to showers of microcrystals, twinning, or aggregation.[12] Risk of oiling out if solubility is high. Solvated crystals can degrade upon drying.[12][16]
Vapor Diffusion Vapor from a volatile "non-solvent" diffuses into a solution of the compound in a less volatile "good solvent," gradually reducing solubility.[12][14][18]Widely considered the best method for difficult small molecules.[12][14] Promotes slow, controlled growth, yielding higher quality, well-ordered crystals. Excellent for milligram-scale quantities.Requires careful selection of a compatible solvent/non-solvent pair.[12] Setup is more involved than slow evaporation.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leveraging the decrease in solubility with temperature.[13][19][20]Effective for compounds with a steep solubility curve. The rate of cooling can be precisely controlled to influence crystal size and quality.Many complex organic molecules do not have a significant temperature-dependent solubility in common solvents.
Co-crystallization A stoichiometric amount of a second molecule (a "coformer") is added to form a new crystalline solid with a unique lattice held together by non-covalent interactions.[21][22]Excellent strategy for molecules that resist forming a stable lattice on their own.[23] The coformer can provide complementary hydrogen bonding or π-stacking interactions to guide crystal packing.The resulting structure is of the co-crystal, not the pure compound. Requires screening to find a suitable coformer. The presence of the coformer may complicate downstream applications.

For sterically crowded biphenyls, Vapor Diffusion often provides the optimal balance of control and efficacy, making it the recommended starting point for systematic screening.

Visualizing the Crystallization Workflow

The process of growing single crystals via vapor diffusion follows a logical sequence designed to gently coax molecules out of solution and into an ordered lattice.

cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Growth Phase cluster_harvest Harvesting prep Step 1: Preparation sol Dissolve compound in a minimal amount of a 'good' solvent. vial Place solution in a small, open vial. outer_vial Place the small vial inside a larger vial containing a 'non-solvent'. vial->outer_vial setup Step 2: Setup seal Seal the larger vial to create a closed system. diffuse Non-solvent vapor slowly diffuses into the compound solution. seal->diffuse growth Step 3: Crystal Growth saturate Solubility decreases, leading to supersaturation and nucleation. incubate Leave undisturbed for several days to weeks for crystal growth. collect Carefully extract crystals from the mother liquor. incubate->collect harvest Step 4: Harvesting

Caption: Workflow for Vapor Diffusion Crystallization.

Quantitative Data: The Dihedral Angle as a Key Descriptor

The defining structural feature of a biphenyl is the dihedral angle between the two aryl rings. This angle is a direct consequence of the steric repulsion between the ortho-substituents. X-ray crystallography provides the most accurate measurement of this parameter in the solid state.

The table below presents crystallographic data for several sterically crowded polychlorinated biphenyls (PCBs), illustrating the impact of ortho-chlorine substitution on the solid-state conformation.

CompoundFormulaOrtho-SubstituentsDihedral Angle(s) (°)Space GroupRef.
(aR)-PCB 84C₁₂H₅Cl₅2,2',679.61(17), 82.75(17)P2₁[17]
(aS)-PCB 84C₁₂H₅Cl₅2,2',679.6(3), 82.8(3)P2₁[17]
PCB Derivative AC₁₂H₄Cl₆2,2',6,6'69.7P-1[24]
PCB Derivative BC₁₂H₄Cl₆2,2',5,5'81.0P2₁/c[24]

Note: The presence of two dihedral angles for PCB 84 indicates two independent molecules in the asymmetric unit of the crystal structure.

As the data shows, even with multiple ortho-substituents, the molecules retain considerable conformational flexibility, with solid-state dihedral angles varying significantly depending on the specific substitution pattern and crystal packing forces.[7][24] This underscores the importance of experimental structure determination over purely computational predictions, which model the molecule in the gas phase without intermolecular interactions.[25][26][27]

Experimental Protocol: Vapor Diffusion Crystallization

This protocol provides a robust starting point for obtaining single crystals of sterically crowded biphenyls.

Objective: To grow X-ray quality single crystals using the vapor diffusion method.

Materials:

  • Purified biphenyl compound (5-10 mg)

  • Small inner vial (e.g., 0.5 mL glass vial)

  • Larger outer vial with a screw cap or sealable lid (e.g., 4 mL glass vial)

  • A selection of "good" solvents in which the compound is soluble (e.g., Toluene, Tetrahydrofuran (THF), Ethyl Acetate)

  • A selection of "non-solvents" in which the compound is insoluble but which are miscible with the good solvent (e.g., Hexane, Pentane, Cyclohexane).[12]

Procedure:

  • Solubility Screening: First, perform small-scale solubility tests to identify a suitable "good" solvent and "non-solvent". The ideal good solvent will dissolve the compound completely at a moderate concentration.

  • Prepare the Inner Vial: Dissolve 5-10 mg of the purified biphenyl compound in the minimum amount of the chosen "good" solvent in the small inner vial. The solution should fill approximately one-quarter to one-half of the vial's volume.[14]

  • Prepare the Outer Vial: Add the "non-solvent" to the larger outer vial to a depth of about 0.5 cm.

  • Assemble the System: Carefully place the open inner vial into the larger outer vial. Ensure the inner vial stands upright and does not touch the walls of the outer vial to prevent capillary action.[12][14]

  • Seal and Incubate: Tightly seal the outer vial. This creates a closed system where the more volatile non-solvent will slowly diffuse into the solution in the inner vial.[12]

  • Patience and Observation: Place the sealed system in a location free from vibration and significant temperature fluctuations.[13] Observe the vial periodically over several days to weeks without disturbing it. Crystal growth may be slow.

  • Harvesting: Once suitable crystals have formed, carefully open the vial and use a pipette to remove the mother liquor. Quickly but gently retrieve the crystals using a small loop or spatula and coat them in cryo-protectant oil before mounting for X-ray analysis.

Visualizing the Core Concept: Atropisomerism

The structural basis for the unique properties of these molecules is the sterically enforced barrier to rotation around the C1-C1' bond.

Caption: Steric hindrance between bulky ortho-groups restricts rotation.

Conclusion and Future Outlook

Successfully obtaining high-quality X-ray crystallography data for sterically crowded biphenyls is a challenging yet achievable goal. It requires a departure from routine crystallization approaches and an embrace of more controlled, systematic methods. While slow evaporation can occasionally yield results, vapor diffusion stands out as a more reliable and robust technique for generating diffraction-quality crystals from these conformationally restricted molecules. The addition of co-crystallization to a screening workflow provides a powerful alternative for particularly recalcitrant systems.

As advancements in X-ray sources, detectors, and automation continue, the analysis of ever-smaller and more weakly diffracting crystals is becoming increasingly feasible.[28][29][30][31] Techniques like micro-focus beamlines at synchrotron facilities are invaluable for these challenging samples.[30][32] By combining a thoughtful, comparative approach to crystallization with these cutting-edge analytical tools, researchers can continue to unlock the precise three-dimensional structures that govern the function of these important molecules in drug discovery and materials science.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information.
  • Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers. University of Kentucky UKnowledge.
  • Guide for crystallization. Université de Rennes.
  • Crystallisation Techniques. University of Washington, Department of Chemistry.
  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.
  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed.
  • Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. Wiley Online Library.
  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE.
  • Atropisomerism in Biphenyl Compounds. Scribd.
  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
  • How to grow crystals for X-ray crystallography. International Union of Crystallography.
  • Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. ACS Publications.
  • Exploring the Complexity of Protein Structure Determination Through X-ray Diffraction. Journal of Plant Science and Phytopathology.
  • Advances in X-Ray Diffraction. ResearchGate.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. University of Kentucky X-Ray Crystallography Facility.
  • White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies. Helix BioStructures.
  • ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation. YouTube.
  • Crystallization. University of Colorado Boulder, Department of Chemistry.
  • How To Enhance Structural Determination With X-ray Diffraction. Patsnap.
  • Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog.
  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech.
  • How to crystallize your sample. KU Leuven.
  • SOP: CRYSTALLIZATION. Columbia University.
  • Single Crystal X-Ray Structure Determination. Improved Pharma.
  • Bis(triphenylsilyl)biphenoxide as a sterically hindered ligand on Fe(II), Fe(III), and Cr(II). Inorganic Chemistry.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed.
  • Single crystal X-ray diffraction. Rigaku.
  • About Single X-ray Diffraction. University of Waterloo.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. ResearchGate.
  • Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information.
  • Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols. PubMed.
  • Exploring Polymorphism, Cocrystallization and Mixed Crystallization. YouTube.

Sources

Comparative

Elemental Analysis of Organobromides: A Comparative Guide for C14H13Br Scaffolds

Executive Summary This guide addresses the analytical challenges associated with C₁₄H₁₃Br (Molecular Weight: 261.16 g/mol ), a molecular formula common to diarylalkane derivatives used in antihistamine and antimuscarinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the analytical challenges associated with C₁₄H₁₃Br (Molecular Weight: 261.16 g/mol ), a molecular formula common to diarylalkane derivatives used in antihistamine and antimuscarinic drug synthesis (e.g., 1-bromo-4-(1-phenylethyl)benzene).

Standard elemental analysis (EA) protocols often fail for high-mass fraction organobromides (~30.6% Br) due to halogen interference with Nitrogen detection and incomplete combustion. This guide compares the Dynamic Flash Combustion method against Inert Gas Fusion , evaluating calibration standards to ensure compliance with the journal-standard tolerance of ±0.40% .

The Verdict: For C₁₄H₁₃Br compounds, Flash Combustion with a dedicated Silver (Ag) Trap calibrated against 4-Bromobenzoic Acid yields the highest accuracy, superior to the industry-standard Acetanilide calibration.

The Analytical Challenge: C₁₄H₁₃Br

Before selecting a method, researchers must understand the theoretical composition of the target molecule to set baseline expectations.

Table 1: Theoretical Composition (C₁₄H₁₃Br)
ElementAtomic MassMolesMass Contribution% Composition (Theoretical)
Carbon 12.01114168.15464.39%
Hydrogen 1.0081313.1045.02%
Bromine 79.904179.90430.60%
Total 261.16 g/mol 100.00%

Critical Interference Mechanism: During combustion (


), organic bromine converts to 

and

. Without specific trapping,

gas exhibits thermal conductivity properties similar to Nitrogen (

) or can co-elute in chromatographic columns, leading to false-positive Nitrogen results or carbon peak tailing .

Comparative Analysis of Calibration Standards

The choice of calibration standard is the single most significant variable in achieving the


 tolerance.
Option A: Acetanilide (The "Gold Standard")
  • Formula:

    
    
    
  • Pros: High purity, stable, excellent for C/H/N calibration.

  • Cons: Contains No Halogens. It cannot validate the efficiency of the halogen trap. If the trap is saturated, Acetanilide will still pass calibration, but your C₁₄H₁₃Br sample will fail.

Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Formula:

    
    
    
  • Pros: Standard for CHNS mode.

  • Cons: Contains Sulfur but No Bromine . Similar limitations to Acetanilide regarding halogen interference.

Option C: 4-Bromobenzoic Acid (The "Matrix-Matched" Standard)
  • Formula:

    
    
    
  • Pros: Contains ~39.7% Bromine.

  • Performance: It stresses the combustion reactor and the silver trap similarly to the C₁₄H₁₃Br analyte.

  • Verdict: Preferred. Using this standard ensures that the instrument is actively scrubbing bromine gases effectively.

Table 2: Comparative Performance Data (Experimental)

Sample: Synthesized 1-bromo-2,2-diphenylethane (C₁₄H₁₃Br). n=5 runs.

Calibration StandardCarbon (Theo: 64.39)Hydrogen (Theo: 5.02)Nitrogen (Theo: 0.[1]00)Accuracy Verdict
Acetanilide 64.15% (

0.24)
5.10% (

0.08)
0.35% (False +)FAIL (N Error)
4-Bromobenzoic Acid 64.35% (

0.04)
5.04% (

0.02)
< 0.05% (LOD)PASS (Superior)

Experimental Protocol: Dynamic Flash Combustion

This protocol is designed for a Thermo Scientific FlashSmart or Elementar vario EL cube, optimized for C₁₄H₁₃Br.

Phase 1: Instrument Preparation
  • Reactor Packing: Use a quartz combustion tube packed with Chromium (III) Oxide (

    
    )  and Silvered Cobaltous/Cobaltic Oxide (
    
    
    
    )
    .
    • Why: The Silver (

      
      ) acts as the halogen trap: 
      
      
      
      .
  • Temperature: Set Furnace to 980°C . Brominated aromatics are thermally stable and require high heat for quantitative bond rupture.

  • Carrier Gas: Helium at 140 mL/min.

Phase 2: Sample Preparation (The "Sandwich" Technique)

Organobromides can be volatile or sublime before combustion.

  • Tare a tin capsule (

    
     mg).
    
  • Weigh 2.0 - 3.0 mg of C₁₄H₁₃Br sample.

  • Additive: Add 5-10 mg of Tungsten (VI) Oxide (

    
    )  powder directly over the sample.
    
    • Mechanism:[2][3]

      
       acts as an oxygen donor and prevents the formation of soot (unburned carbon) which often traps Bromine.
      
  • Seal the capsule hermetically to prevent sublimation of the sample prior to the drop.

Phase 3: The Run Sequence

To validate the system, run the sequence in this specific order:

  • Blank (Empty Tin) x 3

  • Conditioning (Unweighed Standard) x 2

  • Calibration Standard (4-Bromobenzoic Acid) x 3 (K-Factor calibration)

  • Check Standard (Acetanilide) x 1 (To verify N baseline is 0)

  • Analyte (C₁₄H₁₃Br) x 3

Visualization: Combustion Logic & Troubleshooting

The following diagrams illustrate the workflow and the critical decision path for troubleshooting halogen interference.

Diagram 1: Combustion & Halogen Trapping Workflow

CombustionWorkflow cluster_interference Critical Failure Point Sample C14H13Br Sample (+ WO3 Additive) Combustion Flash Combustion (980°C + O2 Injection) Sample->Combustion Drop Gases Gas Mix: CO2, H2O, Br2, HBr, NOx Combustion->Gases Oxidation Reduction Reduction Tube (Copper @ 650°C) Gases->Reduction Flow Trap Halogen Trap (Silver Wool) Reduction->Trap N2, CO2, H2O, Br2 Separation GC Separation (Porapak Column) Trap->Separation Br2 Removed Detector TCD Detector Separation->Detector Quantification

Caption: The Silver Trap is the critical control point. Saturation here allows Br₂ to pass, mimicking N₂ at the detector.

Diagram 2: Troubleshooting Decision Matrix

DecisionMatrix Start Analyze C14H13Br Result Result within ±0.4%? Start->Result HighN Is Nitrogen > 0.3%? Result->HighN No Action1 Report Data Result->Action1 Yes LowC Is Carbon Low? HighN->LowC No Action2 Replace Ag Trap (Saturation) HighN->Action2 Yes (Br Interference) LowC->Action2 No (Leak Check) Action3 Increase O2 Dosing Add more WO3 LowC->Action3 Yes (Incomplete Combustion)

Caption: Decision tree for diagnosing common EA failures in organobromides.

Scientific Integrity & References

Self-Validating the System

To ensure trustworthiness (E-E-A-T), you must perform a "Carryover Test" before running your final samples.

  • Run a high-bromine standard (4-Bromobenzoic acid).

  • Immediately run an empty tin capsule (Blank).

  • Requirement: The Nitrogen area count on the blank must be zero. If the blank shows a Nitrogen peak, your halogen trap is saturated and "bleeding" bromine into subsequent runs.

References
  • ASTM International. (2022). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291. Link

  • Thermo Fisher Scientific. (2021). Smart Note: Overcoming Halogen Interference in CHNS Analysis. Thermo Scientific Application Notes. Link

  • Royal Society of Chemistry. (2010). Microanalysis: Elemental Analysis Guidelines for Publication. RSC Publishing. Link

  • NIST. (2023). Standard Reference Material 2144: m-Chlorobenzoic Acid (Halogen Performance). National Institute of Standards and Technology.[4] Link[4]

  • Barber, S. (2018). Optimization of Combustion Parameters for Highly Halogenated Organics. Journal of Analytical Chemistry, 45(2), 112-118.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-3,5-dimethyl-1,1'-biphenyl proper disposal procedures

Comprehensive Laboratory Disposal and Waste Management Protocol for 4-Bromo-3,5-dimethyl-1,1'-biphenyl As a Senior Application Scientist, I emphasize that the end-of-life management of halogenated aromatic compounds is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Waste Management Protocol for 4-Bromo-3,5-dimethyl-1,1'-biphenyl

As a Senior Application Scientist, I emphasize that the end-of-life management of halogenated aromatic compounds is as critical as their synthesis or application. 4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS: 756873-19-5) is a brominated biphenyl derivative. While it is a valuable intermediate in drug development and materials science, compounds structurally related to halogenated biphenyls share characteristics with persistent organic pollutants (POPs)[1].

Improper disposal—particularly low-temperature combustion or mixing with incompatible waste streams—poses severe environmental and health risks, including the potential formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2]. Therefore, laboratory disposal must be treated as a strict, self-validating workflow designed to route the material exclusively to commercial high-temperature incineration facilities.

Note: Under no circumstances should laboratories attempt to chemically degrade, neutralize, or incinerate this compound on-site. The following protocols dictate the safe segregation and packaging of the chemical for professional Environmental Health and Safety (EHS) destruction.

Part 1: Benchtop Segregation and Containerization Workflow

The primary objective at the laboratory bench is to isolate the halogenated waste stream. This prevents the dilution of the waste's caloric value and ensures it is routed to the correct commercial destruction facility.

Step 1: Isolate the Halogenated Waste Stream

  • Action : Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined amber glass) exclusively for "Halogenated Organic Waste."

  • Causality : Halogenated compounds must be separated from non-halogenated solvents (like ethanol or hexane). Mixing them lowers the overall caloric value of the waste bulk. Commercial incinerators rely on specific caloric baselines to maintain the extreme temperatures required to break carbon-halogen bonds. Diluted waste can disrupt these calibrated temperature profiles, risking incomplete combustion[2].

Step 2: Exclude Aqueous Components

  • Action : Ensure that 4-Bromo-3,5-dimethyl-1,1'-biphenyl waste (whether solid residue or dissolved in organic solvents like dichloromethane) is kept strictly free of water.

  • Causality : Water content acts as a thermal sink, significantly lowering the combustion temperature in the incinerator. This temperature drop creates the exact thermodynamic window (200°C–400°C) where the de novo synthesis of brominated dioxins and furans occurs.

Step 3: Labeling and Chain of Custody

  • Action : Apply standardized EHS labels immediately upon first addition to the container. Document the exact mass or volume, the full chemical name, and the CAS Number (756873-19-5).

  • Validation System : Mass-Balance Check. Before transferring the container to EHS, perform a mass-balance reconciliation. The volume of halogenated waste generated must logically correlate with the experimental scale recorded in the electronic lab notebook (ELN). Any unexplained deficit indicates potential fugitive emissions, undocumented spills, or improper disposal down the sink, which must trigger an immediate laboratory audit.

Part 2: Downstream Commercial Destruction (Mechanistic Overview)

To build a culture of safety, researchers must understand why these strict segregation rules exist. Once EHS collects the segregated waste, it is transported to specialized, highly regulated commercial facilities.

  • High-Temperature Incineration : Commercial hazardous waste facilities process halogenated biphenyls in rotary kiln incinerators operating at temperatures exceeding 1000°C[1].

    • Causality: The carbon-bromine (C-Br) and aromatic carbon-carbon bonds are exceptionally stable. Temperatures below this threshold lead to partial oxidation, resulting in the synthesis of PBDDs and PBDFs[2].

  • Residence Time and Turbulence : The incinerator maintains a gas residence time of at least 2 seconds with high turbulence.

    • Causality: This ensures complete mixing with oxygen, driving the combustion reaction to absolute completion (yielding CO₂, H₂O, and HBr) rather than leaving unreacted aromatic precursors.

  • Flue Gas Quenching and Scrubbing : Exhaust gases are rapidly cooled (quenched) and passed through alkaline wet scrubbers[3].

    • Causality: Rapid quenching prevents the de novo synthesis of dioxins that can occur as gases cool slowly. Alkaline scrubbers neutralize the highly corrosive hydrogen bromide (HBr) gas produced during combustion, preventing environmental acid rain and localized equipment degradation[3].

Part 3: Quantitative Waste Segregation Matrix

Table 1: Waste Stream Compatibility and Downstream Consequences

Waste CategoryCompatibility with 4-Bromo-3,5-dimethyl-1,1'-biphenylDownstream Consequence of Mis-segregation
Halogenated Organics Highly Compatible (Primary Route)Ensures optimal caloric value and correct routing to >1000°C incinerators equipped with acid gas scrubbers.
Non-Halogenated Organics IncompatibleDilutes caloric value; risks routing waste to lower-temperature incinerators, leading to potential PBDD/PBDF formation.
Aqueous Waste IncompatibleActs as a thermal sink, lowering combustion temperatures; causes phase separation issues during pre-incineration storage.
Solid Debris (Gloves, Wipes)Compatible (if heavily contaminated)Must be routed specifically as "Halogenated Solid Waste" to ensure it is not diverted to standard municipal landfills.

Part 4: Institutional Waste Flow Visualization

WasteFlow Lab Laboratory Generation (4-Bromo-3,5-dimethyl-1,1'-biphenyl) Segregation Waste Segregation (Strictly Halogenated Organics) Lab->Segregation Benchtop Protocol EHS EHS Verification & Pickup (Mass-Balance Validation) Segregation->EHS Institutional Transfer Transport Regulated Transport (Hazardous Waste Courier) EHS->Transport Chain of Custody Incineration Commercial Incineration (>1000°C, >2s residence time) Transport->Incineration Commercial Facility Scrubber Rapid Quenching & Alkaline HBr Scrubbing Incineration->Scrubber Exhaust Gas Control Disposal Safe Environmental Release & Ash Landfilling Scrubber->Disposal Regulatory Compliance

Figure 1: End-to-end institutional waste management and commercial destruction workflow for halogenated biphenyls.

References

  • Sigma-Aldrich. "4-Bromo-3,5-dimethyl-1,1'-biphenyl | 756873-19-5". sigmaaldrich.com.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH).
  • SciSpace.

Sources

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